Product packaging for 2,3,5,6-Tetrafluorobenzoic acid(Cat. No.:CAS No. 652-18-6)

2,3,5,6-Tetrafluorobenzoic acid

Cat. No.: B1210148
CAS No.: 652-18-6
M. Wt: 194.08 g/mol
InChI Key: KVLBXIOFJUWSJQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H2F4O2 and its molecular weight is 194.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F4O2 B1210148 2,3,5,6-Tetrafluorobenzoic acid CAS No. 652-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluorobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLBXIOFJUWSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340798
Record name 2,3,5,6-Tetrafluorobenzoic acid
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Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

652-18-6
Record name 2,3,5,6-Tetrafluorobenzoic acid
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Record name 2,3,5,6-Tetrafluorobenzoic acid
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Record name 2,3,5,6-Tetrafluorobenzoic acid
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Record name 2,3,5,6-tetrafluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 652-18-6

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluorobenzoic acid, a key fluorinated intermediate in pharmaceutical and materials science research. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, supported by experimental protocols and data visualizations.

Physicochemical Properties

This compound is a white crystalline solid. The introduction of four fluorine atoms to the benzoic acid structure significantly alters its electronic properties, enhancing its acidity and stability.[1] These characteristics make it a valuable building block in organic synthesis.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 652-18-6[1]
Molecular Formula C₇H₂F₄O₂[2]
Molecular Weight 194.08 g/mol [2]
Melting Point 150-152 °C[2]
Boiling Point 227.9 ± 35.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 91.6 ± 25.9 °C[2]
pKa Not available
Appearance White crystalline solid[1]
Solubility Sparingly soluble in water[1]

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common routes start from highly fluorinated precursors.

Synthesis via Hydrogenolysis of Pentafluorobenzoic Acid

A prevalent method for synthesizing this compound is through the selective hydrogenolysis of pentafluorobenzoic acid.[3] This process removes the fluorine atom at the 4-position.

Experimental Protocol:

  • Dissolution: 53 g (0.25 mol) of pentafluorobenzoic acid and 49 g of triethylamine are dissolved in 300 ml of water.[3]

  • Catalyst Addition: 10 g of Raney nickel is added to the solution.[3]

  • Hydrogenation: The mixture is hydrogenated in an autoclave for 4 hours at 60 °C under a hydrogen pressure of 50 bar.[3]

  • Catalyst Removal and Acidification: After the reaction, the catalyst is filtered off. The solution is then acidified to a pH of 1 using concentrated hydrochloric acid.[3]

  • Extraction and Isolation: The acidified solution is extracted with ether. The ether extracts are then evaporated to yield the crude this compound.[3]

  • Purification: The crude product can be further purified by recrystallization.

Synthesis from 2,3,5,6-tetrafluoroterephthalodinitrile

Another synthetic route involves the hydrolysis of 2,3,5,6-tetrafluoroterephthalodinitrile.[1]

Experimental Protocol:

  • Initial Hydrolysis: 100 g of 2,3,5,6-tetrafluoroterephthalodinitrile is mixed with 140 ml of 70% strength by weight sulfuric acid in an enamelled autoclave and heated for 6 hours at 150 °C.[1]

  • Second Hydrolysis: 260 ml of water is then added, and the mixture is heated for an additional 8 hours at 140 °C.[1]

  • Work-up: The reaction mixture is worked up as described in the previous method (acidification and extraction) to isolate the product.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several fields, particularly in the development of pharmaceuticals and advanced materials.[4]

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals.[4] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[4] It is notably used in the synthesis of fluoroquinolone antibiotics.[5]

Agrochemicals

It serves as a building block in the preparation of certain pesticides, where the fluorinated structure contributes to increased efficacy and stability.[5]

Materials Science

This compound is utilized in the production of fluorinated polymers.[4] These polymers are known for their high thermal stability and chemical resistance, making them suitable for specialized applications.

Bioimaging and Chemical Biology

A derivative, 4-Azido-2,3,5,6-tetrafluorobenzoic acid, is used as a photoaffinity labeling agent.[6][7] This reagent allows for the study of biomolecular interactions, such as ligand-receptor binding, by forming covalent bonds with target proteins upon photoactivation.[6] The tetrafluorinated phenyl azide can be activated at longer UV wavelengths (~300 nm), which helps to minimize photodamage to biological samples.[6]

The logical workflow for the application of this compound in drug discovery is illustrated in the diagram below.

DrugDiscovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_application Drug Discovery Applications cluster_outcome Research Outcomes TFBA 2,3,5,6-Tetrafluorobenzoic Acid (TFBA) Derivatization Chemical Derivatization (e.g., Azido-TFBA) TFBA->Derivatization Functionalization BuildingBlock Pharmaceutical Building Block TFBA->BuildingBlock Photoaffinity Photoaffinity Labeling Derivatization->Photoaffinity Bioactive Bioactive Molecules (e.g., Antibiotics) BuildingBlock->Bioactive Interaction Mapping Biomolecular Interactions Photoaffinity->Interaction

Caption: Workflow of this compound in drug discovery.

Signaling Pathways and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown biological activity. For instance, derivatives of the related 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid have been investigated as inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in post-translational modification of proteins implicated in cancer signaling pathways.[8]

The general scheme for the use of a tetrafluorobenzoic acid derivative in probing biological systems is outlined below.

BioProbe_Pathway cluster_probe Probe Development cluster_interaction Biological Interaction cluster_analysis Analysis TFBA_derivative TFBA Derivative (e.g., Azido-TFBA) Conjugation Conjugation TFBA_derivative->Conjugation Biomolecule Target Biomolecule (e.g., Protein, Peptide) Biomolecule->Conjugation Probe Functionalized Probe Conjugation->Probe Binding Binding Event Probe->Binding Target Biological Target (e.g., Receptor, Enzyme) Target->Binding Activation Photoactivation (UV Light) Binding->Activation CovalentBond Covalent Bond Formation Activation->CovalentBond Identification Target Identification & Pathway Analysis CovalentBond->Identification

Caption: Use of TFBA derivatives as photoaffinity probes.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5,6-Tetrafluorobenzoic Acid. The information is presented to support research, development, and application of this versatile fluorinated compound.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₇H₂F₄O₂[1]
Molecular Weight 194.08 g/mol [1]
Appearance White to almost white crystalline powder[2]
Melting Point 150-152 °C[3][4]
Boiling Point 227.9 ± 35.0 °C (Predicted)[5]
Density 1.6 ± 0.1 g/cm³[5]

Table 2: Acidity and Partitioning

PropertyValueReference
pKa 1.66 ± 0.10 (Predicted)[2]
LogP 2.38[5]

Table 3: Solubility

SolventSolubilityReference
Water Sparingly soluble[2]
DMSO Slightly soluble[6]
Methanol Slightly soluble[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available on PubChem. Key characteristic peaks would include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch, and C-F stretching vibrations.[1]

  • Raman Spectroscopy: The Raman spectrum is also available on PubChem, providing complementary vibrational information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the molecular structure, a single resonance is expected for the aromatic proton, and another for the acidic proton of the carboxylic acid.

    • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons directly bonded to fluorine, and the other aromatic carbons.

    • ¹⁹F NMR: The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds and would show characteristic shifts and coupling patterns for the fluorine atoms on the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Workflow for Melting Point Determination

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample of this compound. prep2 Finely powder the crystalline sample. prep1->prep2 prep3 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in the heating block of the melting point apparatus. prep3->meas1 meas2 Heat the block rapidly to a temperature approximately 20°C below the expected melting point. meas1->meas2 meas3 Decrease the heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the entire sample has melted (T2). meas4->meas5 analysis1 The melting point range is reported as T1 - T2. meas5->analysis1 analysis2 Repeat the measurement at least twice for accuracy. analysis1->analysis2

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point determination requires heating to a high temperature and is often performed under reduced pressure to prevent decomposition. The predicted boiling point is 227.9 ± 35.0 °C at standard pressure.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination

pKaWorkflow pKa Determination by Potentiometric Titration cluster_setup Experimental Setup cluster_titration Titration cluster_data Data Analysis setup1 Prepare a standard solution of this compound in a suitable solvent (e.g., water-ethanol mixture). setup2 Calibrate a pH meter with standard buffer solutions. setup1->setup2 setup3 Prepare a standardized solution of a strong base (e.g., NaOH). setup2->setup3 titr1 Place a known volume of the acid solution in a beaker with a magnetic stirrer. setup3->titr1 titr2 Immerse the calibrated pH electrode in the solution. titr1->titr2 titr3 Add the base titrant in small increments, recording the pH after each addition. titr2->titr3 titr4 Continue the titration past the equivalence point. titr3->titr4 data1 Plot a titration curve of pH versus the volume of base added. titr4->data1 data2 Determine the equivalence point (Veq) from the inflection point of the curve. data1->data2 data3 Determine the pH at half the equivalence point (Veq/2). data2->data3 data4 The pKa is equal to the pH at the half-equivalence point. data3->data4

Caption: Workflow for determining the pKa of a weak acid using potentiometric titration.

Solubility Determination

A general method to determine the solubility of this compound in a given solvent involves preparing a saturated solution and determining the concentration of the dissolved solid.

Workflow for Solubility Determination

SolubilityWorkflow Solubility Determination Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation prep1 Add an excess amount of this compound to a known volume of the solvent in a sealed container. prep2 Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium. prep1->prep2 prep3 Allow the undissolved solid to settle. prep2->prep3 analysis1 Carefully withdraw a known volume of the supernatant (the saturated solution). prep3->analysis1 analysis2 Determine the concentration of the dissolved acid in the aliquot using a suitable analytical method (e.g., titration, UV-Vis spectroscopy, HPLC). analysis1->analysis2 calc1 Calculate the solubility in units of mass per volume (e.g., g/L or mg/mL). analysis2->calc1

Caption: General workflow for the experimental determination of solubility.

Biological Activity and Applications

This compound is a valuable building block in organic synthesis, particularly for the introduction of a tetrafluorophenyl moiety into larger molecules. This can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting compounds. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][4][7] While direct involvement in specific signaling pathways is not prominently documented, its derivatives are of interest in drug discovery. For instance, a related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, is used in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[8]

References

Navigating the Solubility Landscape of 2,3,5,6-Tetrafluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrafluorobenzoic acid, a fluorinated aromatic compound of increasing interest in pharmaceutical and materials science research. Due to its unique electronic properties conferred by the fluorine atoms, understanding its behavior in various solvent systems is critical for its application in drug design, synthesis, and formulation. This document summarizes the available solubility data, provides detailed experimental protocols for its determination, and offers a visual workflow to guide researchers in their own solubility assessments.

Physicochemical Properties

This compound (CAS No. 652-18-6) is a white crystalline solid. Its fundamental physical and chemical properties are crucial for understanding its solubility characteristics.

PropertyValue
Molecular FormulaC₇H₂F₄O₂
Molecular Weight194.08 g/mol
Melting Point150-152 °C

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, data on its aqueous solubility and the solubility of a closely related compound in an organic solvent provide valuable insights.

Table 1: Quantitative Solubility Data for this compound and a Related Compound

CompoundSolventTemperature (°C)Solubility
This compound WaterNot Specified< 0.1 mg/mL[1]
This compound WaterNot Specified0.542 mg/mL (calculated)[2]
This compound WaterNot Specified0.831 mg/mL (from LogS = -2.37)[2]
4-Amino-2,3,5,6-tetrafluorobenzoic acidMethanolNot Specified25 mg/mL[3][4][5]

The available data indicates that this compound has low solubility in water. The solubility of 4-amino-2,3,5,6-tetrafluorobenzoic acid in methanol suggests that functional group modifications on the aromatic ring can significantly influence solubility in organic solvents. Given the limited data, experimental determination of solubility in relevant organic solvents is essential for any research or development application.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in specific organic solvents, the shake-flask method followed by a suitable analytical technique is a reliable and widely accepted approach.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a controlled temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains visible.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation of the vial can be performed to facilitate separation.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Analytical Quantification
  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted supernatant sample at the λmax.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original solubility.

  • Method Development: Develop a suitable HPLC method (e.g., reversed-phase) with an appropriate column, mobile phase, and detector (e.g., UV detector set at the λmax) that can effectively separate and quantify this compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant sample into the HPLC system.

  • Concentration Calculation: Determine the peak area of the analyte in the sample chromatogram and use the calibration curve to calculate the concentration in the diluted sample. Apply the dilution factor to find the solubility.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Obtain Compound and Solvents prep 1. Add excess compound to vial with known volume of solvent start->prep end_node End: Report Solubility (e.g., mg/mL) equilibrate 2. Equilibrate at constant temperature (e.g., 24-48h) prep->equilibrate separate 3. Separate solid and liquid phases (settling/centrifugation) equilibrate->separate sample 4. Filter supernatant to remove solids separate->sample dilute 5. Dilute sample for analysis sample->dilute uv_vis UV-Vis Spectroscopy dilute->uv_vis  or   hplc HPLC dilute->hplc calculate 7. Calculate concentration and apply dilution factor uv_vis->calculate hplc->calculate calculate->end_node

Solubility Determination Workflow

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents remains to be fully documented in the scientific literature, this guide provides researchers with the necessary tools to address this data gap. By following the detailed experimental protocols outlined, scientists and drug development professionals can accurately determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating its effective use in the advancement of new technologies and therapeutics.

References

Unveiling the Solid-State Architecture of 2,3,5,6-Tetrafluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,3,5,6-Tetrafluorobenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solid-state conformation and intermolecular interactions is crucial for predicting its behavior in different environments and for the rational design of new molecules.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 770478 and the associated publication in Inorganic Chemistry (2010, 49, 18, 8267–8276).

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₇H₂F₄O₂
Formula Weight194.09
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.534(3) Å
b4.981(2) Å
c17.203(6) Å
α90°
β97.43(3)°
γ90°
Volume639.4(4) ų
Z4
Calculated Density2.015 Mg/m³
Absorption Coefficient0.210 mm⁻¹
F(000)384
Data Collection and Refinement
Theta range for data collection3.51 to 27.50°
Reflections collected3037
Independent reflections1464 [R(int) = 0.0444]
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0433, wR2 = 0.1097
R indices (all data)R1 = 0.0566, wR2 = 0.1179

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
C(1)-C(2)1.389(3)
C(1)-C(6)1.391(3)
C(1)-C(7)1.492(3)
C(2)-F(1)1.348(2)
C(3)-F(2)1.346(2)
C(4)-C(5)1.381(3)
C(5)-F(3)1.347(2)
C(6)-F(4)1.349(2)
C(7)-O(1)1.222(2)
C(7)-O(2)1.311(2)
O(2)-H(2A)0.84(3)

Table 3: Selected Bond Angles (°)

AngleDegrees (°)
C(2)-C(1)-C(6)117.8(2)
C(2)-C(1)-C(7)122.2(2)
C(6)-C(1)-C(7)120.0(2)
C(3)-C(2)-C(1)120.9(2)
C(3)-C(2)-F(1)119.8(2)
C(1)-C(2)-F(1)119.3(2)
C(4)-C(3)-C(2)119.9(2)
C(4)-C(3)-F(2)120.1(2)
C(2)-C(3)-F(2)120.0(2)
O(1)-C(7)-O(2)122.8(2)
O(1)-C(7)-C(1)121.2(2)
O(2)-C(7)-C(1)116.0(2)

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is characterized by the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. These dimers are a common supramolecular synthon in carboxylic acids. The O···O distance in this hydrogen bond is approximately 2.64 Å.

These dimeric units are further organized into a three-dimensional network through a combination of C-H···F and F···F interactions, as well as π-π stacking of the fluorinated aromatic rings. The interplay of these weaker interactions dictates the overall packing of the molecules in the crystal lattice.

Experimental Protocols

1. Synthesis and Crystallization:

This compound is a commercially available compound. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system. While the specific solvent system used for the growth of the crystals in the cited study is not detailed in the available information, typical methods for crystallizing aromatic carboxylic acids involve solvents such as ethanol, methanol, acetone, or mixtures thereof with water. The process generally involves dissolving the compound in a minimal amount of the chosen solvent at room temperature or with gentle heating, followed by slow evaporation of the solvent in a dust-free environment over several days.

2. X-ray Data Collection and Structure Solution:

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a low temperature (150 K) to minimize thermal vibrations. The data collection was performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atom of the carboxylic acid group was located in a difference Fourier map and refined isotropically. Other hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Analysis and Validation Synthesis Synthesis/Procurement of This compound Crystallization Single Crystal Growth (Slow Evaporation) Synthesis->Crystallization Crystal_Mounting Crystal Selection and Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Reduction and Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Analysis Analysis of Geometry and Intermolecular Interactions Validation->Analysis Visualization Visualization of Crystal Structure Analysis->Visualization Final_Report Final Crystallographic Report (CIF, Publication) Analysis->Final_Report Visualization->Final_Report

Experimental workflow for crystal structure determination.

This guide provides a foundational understanding of the crystal structure of this compound. The provided data and protocols are essential for researchers in medicinal chemistry and materials science, enabling the informed design of novel compounds and materials with desired solid-state properties.

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,3,5,6-tetrafluorobenzoic acid. This document details the expected chemical shifts, coupling constants, and multiplicities for this compound, alongside a thorough experimental protocol for acquiring high-quality NMR data. The information presented is intended to aid researchers in the identification, characterization, and quality control of this compound and its derivatives in various research and development applications.

Spectroscopic Data

The ¹H and ¹⁹F NMR spectra of this compound are characterized by distinct signals that provide valuable structural information. The symmetry of the molecule significantly influences the appearance of the spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is dominated by two main signals: one for the carboxylic acid proton and another for the aromatic proton.

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-COOH~11-13Singlet (broad)-
H-4~7.0-7.5Triplet of tripletsJ(H,F) ≈ 8-10 Hz, J(H,F) ≈ 2-3 Hz

Note: The chemical shift of the carboxylic acid proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature. The signal for the aromatic proton (H-4) appears as a triplet of triplets due to coupling with the two equivalent ortho fluorine atoms (F-3 and F-5) and the two equivalent meta fluorine atoms (F-2 and F-6).

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of this compound displays two distinct resonances corresponding to the two sets of equivalent fluorine atoms.

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
F-2, F-6-135 to -145Multiplet
F-3, F-5-155 to -165Multiplet

Note: The chemical shifts in ¹⁹F NMR are typically referenced to an external standard, such as CFCl₃ (trichlorofluoromethane) at 0.0 ppm. The multiplets arise from both homo- and heteronuclear coupling.

Experimental Protocols

To obtain high-resolution ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.

  • Sample Filtration: To ensure high spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • Spectral Width: A spectral width of 15-20 ppm is generally sufficient to cover the expected signals.

For ¹⁹F NMR:

  • Spectrometer Frequency: The corresponding ¹⁹F frequency for the instrument (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

  • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans may be necessary depending on the desired signal-to-noise ratio.

  • Spectral Width: A wide spectral width of at least 250 ppm is recommended initially to ensure all fluorine signals are observed.

Structural Elucidation and Signal Assignment

The following diagram illustrates the structure of this compound and the key through-bond couplings that give rise to the observed NMR splitting patterns.

Caption: Molecular structure and key NMR couplings of this compound.

The provided DOT script visualizes the molecular structure of this compound and illustrates the through-bond scalar couplings (J-couplings) between the aromatic proton (H-4) and the fluorine atoms, as well as the couplings between the fluorine atoms themselves. These couplings are responsible for the observed multiplicities in the ¹H and ¹⁹F NMR spectra. The ortho, meta, and para relationships between the coupled nuclei result in different coupling constant values, which are crucial for detailed spectral analysis and unambiguous signal assignment.

Vibrational Spectroscopy of 2,3,5,6-Tetrafluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analysis of 2,3,5,6-Tetrafluorobenzoic acid using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and a visualization of the analytical workflow.

Introduction

This compound is a fluorinated derivative of benzoic acid. The substitution of hydrogen atoms with fluorine significantly influences the molecule's electronic distribution, bond strengths, and consequently, its vibrational properties. FTIR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and vibrational modes of a sample.

  • FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing insights into the functional groups present.

  • Raman spectroscopy involves the inelastic scattering of monochromatic light, offering complementary information about the molecular vibrations, particularly for non-polar bonds.

This guide summarizes the key vibrational frequencies of this compound and provides standardized protocols for obtaining high-quality spectra.

Data Presentation

The following tables summarize the expected vibrational frequencies for this compound based on characteristic group frequencies for fluorinated aromatic compounds and carboxylic acids. The exact peak positions can be found in spectral databases such as SpectraBase.

Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3000BroadO-H stretch (Carboxylic acid dimer)
~1710StrongC=O stretch (Carboxylic acid)
~1650MediumC=C aromatic ring stretch
~1490MediumC=C aromatic ring stretch
~1430MediumC-F stretch
~1320MediumIn-plane O-H bend coupled with C-O stretch
~1250StrongC-F stretch
~930BroadOut-of-plane O-H bend
~850MediumC-H out-of-plane bend
~780MediumRing deformation

Table 2: Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~1655StrongC=C aromatic ring stretch
~1495MediumC=C aromatic ring stretch
~1435MediumC-F stretch
~1255StrongC-F stretch
~855MediumRing breathing mode
~785MediumRing deformation
~550MediumC-C-C in-plane bend
~350MediumC-F in-plane bend

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality spectral acquisition. The following protocols are based on standard practices for the analysis of solid organic compounds.

FTIR Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

Sample Preparation (KBr Pellet Technique):

  • Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Gently grind the mixture in an agate mortar to a fine, homogeneous powder.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the spectrometer.

Data Acquisition:

  • Place the KBr pellet in the FTIR sample compartment.

  • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Collect a background spectrum of a blank KBr pellet.

  • Collect the sample spectrum.

  • The final spectrum is obtained as the ratio of the sample spectrum to the background spectrum.

Typical Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64

Raman Spectroscopy

Instrumentation: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[1]

Sample Preparation:

  • Place a small amount of the crystalline this compound powder into a glass capillary tube or onto a microscope slide.

  • No further sample preparation is typically required for a solid sample.

Data Acquisition:

  • Position the sample at the focal point of the laser beam.

  • Optimize the focus to maximize the Raman signal.

  • Acquire the Raman spectrum.

Typical Parameters:

  • Excitation Wavelength: 1064 nm Nd:YAG laser

  • Laser Power: 100-300 mW (adjust to avoid sample degradation)

  • Spectral Range: 3500 - 50 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 128-256

Workflow Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Interpretation Sample This compound Powder FTIR_Prep Mix with KBr & Press Pellet Sample->FTIR_Prep Raman_Prep Load Powder Sample Sample->Raman_Prep FTIR_Acquire Acquire FTIR Spectrum FTIR_Prep->FTIR_Acquire FTIR_Data FTIR Data Analysis FTIR_Acquire->FTIR_Data Analysis Vibrational Mode Assignment & Structural Characterization FTIR_Data->Analysis Raman_Acquire Acquire Raman Spectrum Raman_Prep->Raman_Acquire Raman_Data Raman Data Analysis Raman_Acquire->Raman_Data Raman_Data->Analysis

Caption: Experimental workflow for FTIR and Raman analysis.

Conclusion

This technical guide has outlined the fundamental aspects of FTIR and Raman spectroscopic analysis of this compound. The provided data tables and experimental protocols serve as a valuable resource for researchers in obtaining and interpreting the vibrational spectra of this compound. The complementary nature of FTIR and Raman spectroscopy allows for a thorough characterization of the molecular structure, which is essential for applications in drug development and materials science. For definitive peak assignments, it is recommended to consult spectral databases or perform theoretical calculations.

References

Theoretical pKa Calculation of 2,3,5,6-Tetrafluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies for calculating the acid dissociation constant (pKa) of 2,3,5,6-Tetrafluorobenzoic acid. The accurate prediction of pKa is crucial in drug development and chemical research for understanding a molecule's pharmacokinetic and pharmacodynamic properties. This document details the computational chemistry approaches, presents relevant data for comparison, and outlines the experimental context for such theoretical work.

Introduction to pKa and its Importance

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a generic acid, HA, the dissociation in water is represented by the equilibrium:

HA + H₂O ⇌ A⁻ + H₃O⁺

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. In drug development, the pKa of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties, as it dictates the charge state of the molecule at a given physiological pH. For this compound, the strong electron-withdrawing nature of the four fluorine atoms is expected to significantly increase its acidity compared to benzoic acid.

Theoretical Approaches to pKa Calculation

The theoretical calculation of pKa values primarily relies on quantum chemical methods to determine the Gibbs free energy change (ΔG) of the dissociation reaction. Density Functional Theory (DFT) is a widely used and effective method for this purpose, offering a good balance between accuracy and computational cost.

Thermodynamic Cycles

A common and robust approach for calculating the pKa in solution involves the use of a thermodynamic cycle. This method breaks down the direct dissociation in solution into a series of more easily calculable steps in the gas phase and accounts for the solvation energies of the species involved.

Thermodynamic Cycle for pKa Calculation cluster_gas Gas Phase cluster_sol Solution Phase HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG°gas(diss) HA_sol HA(sol) HA_gas->HA_sol ΔG°solv(HA) H_plus_gas H⁺(g) A_minus_sol A⁻(sol) A_minus_gas->A_minus_sol ΔG°solv(A⁻) H_plus_sol H⁺(sol) H_plus_gas->H_plus_sol ΔG°solv(H⁺) HA_sol->A_minus_sol ΔG°sol(diss) Direct Method for pKa Calculation cluster_reaction Dissociation in Solution HA_sol HA(sol) A_minus_sol A⁻(sol) HA_sol->A_minus_sol ΔG(A⁻)sol - ΔG(HA)sol H_plus_sol H⁺(sol) Computational Workflow for pKa Prediction start Start: Define Molecular Structures (Acid and Conjugate Base) geom_opt_gas Gas-Phase Geometry Optimization start->geom_opt_gas freq_calc_gas Gas-Phase Frequency Calculation (Confirm Minima, Obtain ZPE and Thermal Corrections) geom_opt_gas->freq_calc_gas geom_opt_sol Solvated-Phase Geometry Optimization (using a Continuum Solvation Model) freq_calc_gas->geom_opt_sol freq_calc_sol Solvated-Phase Frequency Calculation (Obtain Solvated Gibbs Free Energies) geom_opt_sol->freq_calc_sol calc_delta_g Calculate ΔG of Dissociation freq_calc_sol->calc_delta_g calc_pka Calculate pKa calc_delta_g->calc_pka end End: Predicted pKa calc_pka->end

The Genesis and Evolution of a Key Fluorinated Building Block: 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluorobenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a crucial intermediate in the synthesis of a wide array of functional molecules, most notably in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the four fluorine atoms on the benzene ring, significantly influence the physicochemical and biological characteristics of the final products. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound. It includes detailed experimental protocols for its preparation, a compilation of its physicochemical and spectroscopic data, and a discussion of its significant applications, particularly its role as a foundational precursor in the synthesis of fluoroquinolone antibiotics.

Discovery and Historical Perspective

The advent of organofluorine chemistry in the mid-20th century paved the way for the synthesis of novel fluorinated aromatic compounds. The first documented synthesis of this compound was reported in 1962 by Alsop, Burdon, and Tatlow in the Journal of the Chemical Society. Their pioneering work on aromatic polyfluoro compounds established a foundational route to this important building block.

The initial synthesis involved a multi-step process starting from 1,2,4,5-tetrafluorobenzene. This was followed by the introduction of a cyano group to form 2,3,5,6-tetrafluorobenzonitrile, which was then hydrolyzed to yield the desired carboxylic acid. This seminal work opened the door for further exploration of the chemistry and applications of polyfluorinated benzoic acids.

Subsequent research focused on developing more efficient and scalable synthetic routes. A significant advancement came with the development of methods utilizing pentafluorobenzoic acid as a starting material. A notable example is a process involving the selective hydrogenolysis of pentafluorobenzoic acid, which removes the fluorine atom at the 4-position with high selectivity.[1] This method offered a more direct pathway to this compound and has been adapted for industrial-scale production. Over the years, various other synthetic strategies have been explored, reflecting the compound's growing importance as a versatile chemical intermediate.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, and a summary of its key quantitative data is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₂F₄O₂
Molecular Weight194.08 g/mol
Melting Point150-152 °C
Boiling Point227.9 °C at 760 mmHg
Density1.6 g/cm³
pKa1.66 (Predicted)
LogP2.38
AppearanceWhite to off-white crystalline powder
SolubilitySparingly soluble in water.

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR Chemical shift is observed for the acidic proton of the carboxylic acid group.
¹³C NMR Signals corresponding to the carboxylic acid carbon and the fluorinated aromatic carbons are observed.
¹⁹F NMR Characteristic signals for the fluorine atoms on the aromatic ring are present.
Infrared (IR) Prominent absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-F bond vibrations.
Mass Spec (MS) The molecular ion peak (M+) and characteristic fragmentation patterns are observed.

Experimental Protocols

Synthesis from 1,2,4,5-Tetrafluorobenzene (Historical Method)

This protocol is based on the initial synthesis reported by Alsop, Burdon, and Tatlow.

Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzonitrile A mixture of 1,2,4,5-tetrafluorobenzene and cuprous cyanide in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine is heated under reflux. The reaction introduces a cyano group onto the aromatic ring via nucleophilic aromatic substitution. After the reaction is complete, the mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex. The product, 2,3,5,6-tetrafluorobenzonitrile, is then extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent is removed under reduced pressure.

Step 2: Hydrolysis of 2,3,5,6-Tetrafluorobenzonitrile The crude 2,3,5,6-tetrafluorobenzonitrile is then subjected to hydrolysis. This can be achieved by heating with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide solution). The nitrile group is hydrolyzed to a carboxylic acid group. If basic hydrolysis is used, the resulting carboxylate salt is acidified to precipitate the this compound. The crude product is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent (e.g., a water-ethanol mixture).

Synthesis from Pentafluorobenzoic Acid (Modern Method)[1]

This protocol is based on the selective hydrogenolysis of pentafluorobenzoic acid.[1]

Materials:

  • Pentafluorobenzoic acid

  • Palladium on charcoal (Pd/C) catalyst (5%)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a suitable autoclave, dissolve pentafluorobenzoic acid (0.25 mol) and sodium carbonate (0.5 mol) in water (400 ml).

  • Add 5% palladium on charcoal catalyst (3.5 g) to the solution.

  • Seal the autoclave and hydrogenate the mixture at 90 °C under a hydrogen pressure of 10-15 bar for 6 hours with stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Remove the catalyst from the reaction mixture by filtration.

  • Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid. This will cause the this compound to precipitate.

  • Collect the precipitated crystals by suction filtration.

  • Extract the aqueous filtrate with diethyl ether to recover any dissolved product.

  • Combine the ether extracts and evaporate the solvent under vacuum to yield further product.

  • The crude product can be purified by recrystallization.

Mandatory Visualizations

Synthesis_of_2_3_5_6_Tetrafluorobenzoic_Acid start 1,2,4,5-Tetrafluorobenzene intermediate1 2,3,5,6-Tetrafluorobenzonitrile start->intermediate1 + CuCN (Nucleophilic Substitution) final_product This compound intermediate1->final_product Hydrolysis (H₃O⁺ or OH⁻)

Caption: Historical synthetic pathway to this compound.

Ofloxacin_Synthesis_Workflow tfba This compound step1 Formation of Acyl Chloride tfba->step1 + Thionyl Chloride step2 Condensation Reaction step1->step2 step3 Cyclization step2->step3 step4 Nucleophilic Substitution step3->step4 + N-methylpiperazine ofloxacin Ofloxacin step4->ofloxacin

Caption: Role of this compound in Ofloxacin synthesis.

Applications in Drug Development and Research

This compound is a highly valued building block in medicinal chemistry, primarily due to the advantageous properties that fluorine substitution imparts to drug candidates. These benefits include increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics. It is a key starting material for the production of widely used drugs such as Ofloxacin.[2] The synthesis of these complex molecules relies on the reactivity of the carboxylic acid group and the unique substitution pattern of the fluorinated ring.

Beyond its role in antibiotic synthesis, this compound and its derivatives are utilized in the development of other therapeutic agents and functional materials. Its derivatives have been explored for applications in agrochemicals, where the fluorinated moiety can enhance pesticidal activity and stability.[2] In materials science, the compound is used in the synthesis of fluorinated polymers and materials for organic light-emitting diodes (OLEDs).[2]

Conclusion

From its initial synthesis in the early 1960s, this compound has evolved from a laboratory curiosity to an indispensable building block in modern chemical synthesis. Its well-defined properties and the development of efficient synthetic routes have solidified its importance in the pharmaceutical and materials science sectors. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this key fluorinated intermediate is essential for the design and creation of next-generation functional molecules.

References

2,3,5,6-Tetrafluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,3,5,6-Tetrafluorobenzoic Acid

This document provides essential technical data on this compound, a fluorinated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical properties are significantly influenced by the presence of four fluorine atoms on the benzene ring.

ParameterValueSource
Chemical FormulaC₇H₂F₄O₂[1][2]
Molecular Weight194.08 g/mol [1]
Monoisotopic Mass193.99909195 Da[1][2]

Below is a diagram illustrating the chemical structure of the this compound molecule.

Chemical structure of this compound.

This document is intended for informational purposes for a technical audience. For experimental applications, it is imperative to consult detailed safety data sheets and established laboratory protocols.

References

safety and handling precautions for 2,3,5,6-Tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2,3,5,6-Tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 652-18-6), a versatile fluorinated building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical Identification and Physical Properties

This compound is a white crystalline solid. Its highly fluorinated structure enhances chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 652-18-6
Molecular Formula C₇H₂F₄O₂[1]
Molecular Weight 194.08 g/mol [2][1]
Appearance White to almost white powder/crystal
Melting Point 150-154 °C[2]
Purity ≥ 98%[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks are severe eye damage and skin irritation.[1] All personnel must be fully aware of these hazards before handling the material.

Hazard ClassCategoryGHS CodeHazard StatementReference
Skin Corrosion/Irritation Category 2H315Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 1H318Causes serious eye damage[1]

GHS Label Elements:

  • Pictogram:

    • alt text

    • alt text

  • Signal Word: Danger [1]

Precautionary Statements (selected): [1]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Below is a diagram illustrating the logical relationship between the chemical's properties and the required safety measures.

Hazard_Workflow Diagram 1: Hazard and Precaution Relationship cluster_properties Chemical Properties cluster_precautions Required Precautions substance This compound (Solid Powder) prop1 Skin Irritant (Category 2) substance->prop1 leads to prop2 Causes Serious Eye Damage (Category 1) substance->prop2 leads to prec1 Engineering Controls | (Fume Hood) substance->prec1 handling requires prec2 Personal Protective Equipment (PPE) prop1->prec2 requires prec3 First Aid Readiness | (Eyewash, Safety Shower) prop1->prec3 requires prop2->prec2 requires prop2->prec3 requires

Diagram 1: Hazard and Precaution Relationship

Experimental Protocols: Safe Handling and Use

Due to its hazardous nature, this compound must be handled with strict adherence to safety protocols.

Risk Assessment and Preparation
  • Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS).

  • Designate Area: All handling of the solid and its solutions should occur within a certified chemical fume hood.[3]

  • Assemble PPE: Ensure all required PPE is available and in good condition (see Section 4).

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

Weighing and Transfer Protocol
  • Perform all weighing and transfers inside a fume hood to prevent inhalation of dust.[3]

  • Use a micro-spatula for transfers. Avoid scooping large amounts that could create dust clouds.

  • Tare the receiving vessel on the balance before adding the compound.

  • Carefully add the compound to the vessel. If any material spills, clean it immediately following the spill protocol (Section 5.2).

  • Close the primary container tightly immediately after use.[5]

The following workflow diagram outlines the standard procedure for handling this chemical in a laboratory setting.

Handling_Workflow Diagram 2: Laboratory Handling Workflow start Start: Prepare Experiment prep Step 1: Conduct Risk Assessment - Review SDS - Identify Hazards start->prep ppe Step 2: Don Appropriate PPE - Safety Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves prep->ppe fume_hood Step 3: Work in Fume Hood - Verify Airflow - Keep Sash at Lowest Practical Height ppe->fume_hood weigh Step 4: Weigh & Transfer - Use anti-static weigh boat - Handle carefully to avoid dust fume_hood->weigh cleanup Step 5: Decontaminate & Clean - Clean spatula and work surface - Dispose of waste properly weigh->cleanup storage Step 6: Store Securely - Tightly sealed container - Cool, dry, well-ventilated area cleanup->storage end End storage->end

Diagram 2: Laboratory Handling Workflow

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against dust and splashes, preventing serious eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.Prevents skin irritation from direct contact.[6]
Respiratory Protection Not required if handled inside a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with a particle filter (e.g., N95) is necessary.[7]Prevents respiratory tract irritation from dust inhalation.[7]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[5][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

The diagram below details the workflow for responding to an emergency.

Emergency_Response Diagram 3: Emergency Response Workflow cluster_first_aid Immediate First Aid cluster_spill Accidental Spill exposure Exposure Event Occurs eye {Eye Contact | Rinse with water for 15+ min} exposure->eye If skin {Skin Contact | Wash with soap & water} exposure->skin If inhale {Inhalation | Move to Fresh Air} exposure->inhale If evacuate Evacuate & Ventilate Area exposure->evacuate If Spill medical Seek Immediate Medical Attention eye->medical skin->medical inhale->medical contain Contain spill (avoid dust) evacuate->contain collect Collect with inert material (e.g., vermiculite) contain->collect disposal Dispose of Waste per Regulations collect->disposal

Diagram 3: Emergency Response Workflow
Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear full PPE. Avoid breathing dust.[7]

  • Containment: Prevent the powder from spreading. Avoid methods that generate dust, such as dry sweeping.

  • Clean-up: Carefully scoop the spilled material into a suitable, labeled container for disposal.[7] If necessary, moisten the material slightly with a non-reactive solvent to prevent it from becoming airborne.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Storage and Disposal

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Store locked up.[5]

Disposal Considerations
  • Dispose of waste material and contaminated packaging in accordance with all local, regional, and national regulations.[7]

  • Contact a licensed professional waste disposal service.[7] Do not empty into drains.[4]

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

This guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department with any questions.

References

A Technical Guide to High-Purity 2,3,5,6-Tetrafluorobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,3,5,6-tetrafluorobenzoic acid, a critical building block in pharmaceutical and materials science research. This document details commercial suppliers, key specifications, and established experimental protocols, offering a valuable resource for professionals in drug discovery and chemical synthesis.

Introduction to this compound

This compound (CAS No. 652-18-6) is a highly versatile fluorinated aromatic compound. Its structure, featuring four fluorine atoms on a benzoic acid backbone, imparts unique chemical properties that are highly sought after in various scientific fields. The strong electron-withdrawing nature of the fluorine atoms enhances the compound's chemical stability and reactivity, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] In the pharmaceutical industry, the incorporation of fluorine can significantly improve the metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3]

Commercial Suppliers and Specifications

A range of chemical suppliers offer this compound in various purities and quantities. High-purity grades are essential for demanding applications such as pharmaceutical synthesis and advanced materials research. Below is a comparative summary of commercial suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

SupplierIndicative PurityAvailable QuantitiesNotes
A B Enterprises98.0%InquireMumbai-based supplier.[4]
Aladdin ScientificNot specified100gPricing available through distributors like Cenmed.[5]
Ambeed, Inc.98%1g, 5g, 10g, 25g, 100g, 500gAvailable through Sigma-Aldrich.
BLD PharmNot specifiedInquireProvides NMR, HPLC, LC-MS, UPLC data.[6]
Chem-Impex≥ 98% (GC)1g, 5gAlso offers related fluorinated compounds.[1]
ChemicalBook98%, 99%Varies by supplierPlatform with multiple listed suppliers.[7]
Oakwood Chemical97%1g, 5g, 25g, 100gProvides safety and technical information.[8]
Sigma-Aldrich98%1g, 5g, 10g, 25g, 100g, 500gDistributor for Ambeed, Inc.
TCI America>98.0% (GC)(T)InquireAvailable through Fisher Scientific.[9][10]

Table 2: Key Specifications of High-Purity this compound

ParameterSpecificationSource(s)
CAS Number 652-18-6[1][4]
Molecular Formula C₇H₂F₄O₂[1][4]
Molecular Weight 194.08 g/mol [1][4]
Purity ≥97% to ≥99%[1][4][7][8][11]
Melting Point 144 - 154 °C[1][7][11]
Appearance White to off-white crystalline powder or solid[1][4]
Analytical Methods GC, HPLC, NMR, LC-MS, UPLC[1][6][9][12]
Storage Conditions Room temperature, sealed in dry conditions or at 2-8 °C[1][6]

Key Applications in Research and Drug Development

High-purity this compound is a valuable precursor in the synthesis of a variety of target molecules. Its applications span across several research areas:

  • Pharmaceutical Intermediates : It is a key starting material in the synthesis of fluoroquinolone antibiotics, such as Ofloxacin.[11] The fluorinated benzoic acid moiety is crucial for the antibacterial efficacy of these drugs.

  • Agrochemicals : The compound is utilized in the preparation of advanced pesticides, where the fluorine atoms contribute to enhanced stability and potency.[11]

  • Materials Science : It serves as a monomer in the production of fluorinated polymers, which are known for their high thermal stability and chemical resistance, making them suitable for specialized coatings and insulation.[1]

  • Organic Light-Emitting Diodes (OLEDs) : The fluorinated structure is beneficial in the development of materials for OLEDs, contributing to advancements in display technology.[11]

  • Bioimaging Probes : Derivatives of fluorinated benzoic acids are used in the synthesis of fluorescent probes for bioimaging applications.[13]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound, adapted from established patent literature. This process involves the selective hydrogenolysis of pentafluorobenzoic acid.

Synthesis of this compound from Pentafluorobenzoic Acid

This protocol describes a method for the preparation of this compound that is suitable for industrial-scale production.[14]

Materials:

  • Pentafluorobenzoic acid

  • Sodium carbonate

  • Palladium on charcoal (5%)

  • Water

  • Concentrated hydrochloric acid

  • Ether

  • Sodium bicarbonate

  • Sodium sulfide

  • Sodium hypochlorite solution (13% by weight free chlorine)

Procedure:

  • Hydrogenation:

    • Dissolve 53 g (0.25 mol) of pentafluorobenzoic acid in 400 ml of water with 53 g (0.5 mol) of sodium carbonate.

    • Add 3.5 g of 5% palladium on charcoal to the solution.

    • Hydrogenate the mixture in an autoclave for 6 hours at 90°C under a hydrogen pressure of 10 to 15 bar.

    • After the reaction, remove the catalyst by filtration.

    • Acidify the reaction solution to a pH of 1 using concentrated hydrochloric acid to precipitate the crude product.

    • Filter the deposited crystals and extract the aqueous filtrate with ether.

    • Evaporate the combined ether extracts to dryness in vacuo to obtain crude this compound (approximately 91% purity).

  • Purification:

    • Dissolve 21 g of the crude tetrafluorobenzoic acid in 200 ml of water with 0.3 mol of sodium bicarbonate and 0.05 mol of sodium sulfide.

    • Heat the solution at boiling temperature for 15 hours.

    • Cool the reaction mixture and add 34 g of sodium hypochlorite solution.

    • Stir the mixture at room temperature for 1 hour.

    • Acidify the solution to a pH of 1 with concentrated hydrochloric acid and extract with ether.

    • Evaporate the ether extracts to obtain purified this compound (approximately 96% purity).

G Pentafluorobenzoic_acid Pentafluorobenzoic Acid Hydrogenation Hydrogenation (Pd/C, H2, Na2CO3, 90°C) Pentafluorobenzoic_acid->Hydrogenation Crude_Product Crude this compound (~91% purity) Hydrogenation->Crude_Product Purification Purification (Na2S, NaOCl) Crude_Product->Purification Final_Product High-Purity this compound (~96% purity) Purification->Final_Product

Synthetic pathway for this compound.

Logical Workflow for Utilizing this compound in Drug Discovery

The strategic use of this compound in a drug discovery pipeline involves several key stages, from initial sourcing to the synthesis of the final drug candidate.

G cluster_sourcing Sourcing & QC cluster_synthesis Synthetic Chemistry cluster_testing Biological Evaluation Supplier_Selection Supplier Selection (Purity, Scale, Cost) QC_Analysis Quality Control Analysis (NMR, HPLC, MS) Supplier_Selection->QC_Analysis Intermediate_Synthesis Intermediate Synthesis (e.g., Acyl Chloride Formation) QC_Analysis->Intermediate_Synthesis Coupling_Reaction Coupling Reaction (e.g., Amide Bond Formation) Intermediate_Synthesis->Coupling_Reaction Final_Compound Final Drug Candidate Coupling_Reaction->Final_Compound In_vitro_assays In vitro Assays (Binding Affinity, Efficacy) Final_Compound->In_vitro_assays In_vivo_studies In vivo Studies (Pharmacokinetics, Toxicity) In_vitro_assays->In_vivo_studies

Drug discovery workflow using the target compound.

Conclusion

High-purity this compound is an indispensable chemical tool for researchers and professionals in the pharmaceutical and materials science industries. Its unique properties, conferred by the dense fluorination of the aromatic ring, enable the development of novel molecules with enhanced performance characteristics. This guide provides a foundational resource for sourcing, specifying, and utilizing this key compound in a variety of research and development applications.

References

Methodological & Application

Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,5,6-tetrafluorobenzoic acid and its derivatives, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by the tetrafluorinated phenyl ring, such as enhanced metabolic stability and altered electronic characteristics, make these compounds highly valuable in medicinal chemistry and material science.

Application Notes

This compound and its derivatives are versatile building blocks in organic synthesis. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carboxylic acid group and influences the biological activity of the final products.

Key Applications:

  • Pharmaceutical Intermediates: A primary application is in the synthesis of fluoroquinolone antibiotics, such as ofloxacin. The fluorinated benzoic acid core is essential for the antibacterial efficacy of these drugs.[1]

  • Agrochemicals: These compounds serve as precursors for various pesticides, where the fluorine atoms contribute to increased potency and stability.[1]

  • Materials Science: The fluorinated structure is utilized in the development of materials for Organic Light Emitting Diodes (OLEDs) and other advanced polymers, enhancing their thermal and chemical resistance.[1][2]

  • Bioimaging: Certain derivatives, like 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, are used to synthesize fluorescent probes for bioimaging applications.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from pentafluorobenzoic acid via hydrogenolysis.

Materials:

  • Pentafluorobenzoic acid

  • Sodium carbonate

  • 5% Palladium on charcoal (Pd/C)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve pentafluorobenzoic acid and sodium carbonate in water in a suitable reaction vessel.

  • Add 5% palladium on charcoal to the solution.

  • Hydrogenate the mixture in an autoclave at 90°C under a hydrogen pressure of 10-15 bar for 6 hours.[4]

  • After the reaction, cool the vessel and carefully remove the catalyst by filtration.

  • Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid, which will cause the product to precipitate.[4]

  • Collect the crystals by suction filtration.

  • Extract the aqueous filtrate with diethyl ether to recover any dissolved product.

  • Combine the ether extracts and evaporate the solvent under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary:

Starting MaterialReagentsCatalystTemperature (°C)Pressure (bar)Time (h)Purity (%)Yield (%)Reference
53 g Pentafluorobenzoic acid53 g Sodium carbonate, 400 ml Water3.5 g 5% Pd/C9010-1569193.3[4]
53 g Pentafluorobenzoic acid49 g Triethylamine, 300 ml Water10 g Raney nickel60504--[4]
Protocol 2: Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

This protocol details the conversion of this compound to its highly reactive acid chloride, a key intermediate for the synthesis of esters and amides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) or Triphosgene (BTC)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane)

Procedure (using Thionyl Chloride):

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound.

  • Add an excess of thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to reflux (typically 90-95°C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under vacuum.

  • The resulting crude 2,3,5,6-tetrafluorobenzoyl chloride can be purified by vacuum distillation.

Quantitative Data for Acid Chloride Synthesis:

Chlorinating AgentMolar Ratio (Reagent:Acid)CatalystSolventTemperature (°C)Time (h)Yield (%)
Thionyl ChlorideExcessDMF (catalytic)None (neat)90-952-3>90
Oxalyl Chloride1.1 : 1DMF (catalytic)DichloromethaneRoom TempOvernightHigh
Triphosgene (BTC)0.37 : 1DMF (5 mol%)1,2-Dichloroethane80495
Protocol 3: General Procedure for the Synthesis of this compound Amides

This protocol outlines the synthesis of amides from 2,3,5,6-tetrafluorobenzoyl chloride.

Materials:

  • 2,3,5,6-Tetrafluorobenzoyl chloride

  • Primary or secondary amine

  • Triethylamine or other non-nucleophilic base

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the amine and triethylamine (1.1 equivalents) in the anhydrous solvent in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add a solution of 2,3,5,6-tetrafluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be purified by column chromatography or recrystallization.

Protocol 4: General Procedure for the Synthesis of this compound Esters

This protocol describes the Fischer esterification of this compound.

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound and a large excess of the desired alcohol (which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water, saturated sodium bicarbonate solution, and brine to remove unreacted acid and the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • The ester can be purified by vacuum distillation or column chromatography.

Visualizations

Signaling Pathway: Mechanism of Action of Ofloxacin

Ofloxacin, a fluoroquinolone antibiotic derived from a tetrafluorobenzoic acid precursor, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and cell division. By inhibiting these enzymes, ofloxacin leads to the cessation of bacterial growth and ultimately cell death.[5][6][7]

Ofloxacin_Mechanism Ofloxacin Ofloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Ofloxacin->Topo_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Separated_DNA Separated Daughter DNA Strands Topo_IV->Separated_DNA Separates Cell_Division_Blocked Cell Division Blocked Topo_IV->Cell_Division_Blocked Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes Replicated_DNA Replicated Daughter DNA Strands (Catenated) Replicated_DNA->Topo_IV Separates Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Cell_Division_Blocked->Bacterial_Cell_Death

Caption: Mechanism of Ofloxacin action on bacterial DNA replication.

Experimental Workflow: Synthesis of a this compound Derivative

The following diagram illustrates a general workflow for the synthesis of an amide or ester derivative starting from pentafluorobenzoic acid.

Synthesis_Workflow Start Pentafluorobenzoic Acid Step1 Hydrogenolysis (H₂, Pd/C) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Chlorination (e.g., SOCl₂) Intermediate1->Step2 Intermediate2 2,3,5,6-Tetrafluorobenzoyl Chloride Step2->Intermediate2 Step3a Amidation (Amine, Base) Intermediate2->Step3a Step3b Esterification (Alcohol, Acid Catalyst) Intermediate2->Step3b Product_Amide Amide Derivative Step3a->Product_Amide Product_Ester Ester Derivative Step3b->Product_Ester

Caption: General workflow for synthesizing this compound derivatives.

References

Application Notes and Protocols: Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,3,5,6-tetrafluorobenzoyl chloride from 2,3,5,6-tetrafluorobenzoic acid using thionyl chloride. 2,3,5,6-Tetrafluorobenzoyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its polyfluorinated phenyl ring. This protocol outlines the reaction mechanism, experimental setup, purification methods, and characterization of the final product.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution, making them essential building blocks for the synthesis of esters, amides, and other carbonyl derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[1] The reaction with this compound provides a key synthon for the introduction of the tetrafluorobenzoyl moiety in drug discovery and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.

Reaction Mechanism

The reaction of this compound with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a highly reactive chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion, leading to the formation of the tetrahedral intermediate, which then collapses to yield the final product, 2,3,5,6-tetrafluorobenzoyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The reaction is often catalyzed by N,N-dimethylformamide (DMF).[2]

Quantitative Data

Starting MaterialReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
2,3,4,5-Tetrafluorobenzoic acidThionyl ChlorideDMF (catalytic)None (neat)90-951.596.2[2]

Physical Properties of a Related Isomer (2,3,4,5-Tetrafluorobenzoyl chloride)

PropertyValue
Boiling Point65-70 °C @ 15 mmHg[2]
Density1.58 g/mL at 25 °C
Refractive Index (n20/D)1.4787

Experimental Protocol

This protocol is adapted from a high-yield procedure for the synthesis of the closely related 2,3,4,5-tetrafluorobenzoyl chloride.[2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Vacuum pump

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution).

  • Charging the Flask: To the flask, add this compound.

  • Addition of Reagents: Carefully add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask, followed by a catalytic amount of N,N-dimethylformamide (a few drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95°C) with constant stirring.[2] The reaction is typically complete within 1.5 to 3 hours, which can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by vacuum distillation.[2]

  • Purification: The crude 2,3,5,6-tetrafluorobenzoyl chloride can be purified by fractional distillation under reduced pressure. Collect the fraction with the expected boiling point. For the related 2,3,4,5-isomer, the boiling point is 65-70°C at 15 mmHg.[2]

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood.

  • The reaction evolves toxic gases (HCl and SO₂). Ensure that the reaction setup is equipped with a proper gas trap.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

  • ¹H NMR: The spectrum is expected to show a triplet in the aromatic region corresponding to the single proton on the phenyl ring, coupled to the two adjacent fluorine atoms.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon and the fluorinated aromatic carbons, with coupling to fluorine atoms.

  • ¹⁹F NMR: This will provide distinct signals for the different fluorine environments on the aromatic ring.

  • IR Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2,3,5,6-tetrafluorobenzoyl chloride (212.53 g/mol ).

Diagrams

Caption: Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride.

experimental_workflow start Start: this compound reagents Add Thionyl Chloride and catalytic DMF start->reagents reaction Heat to Reflux (90-95 °C, 1.5-3 h) reagents->reaction workup Cool and Remove Excess Thionyl Chloride (Distillation) reaction->workup purification Purify by Vacuum Distillation workup->purification product Product: 2,3,5,6-Tetrafluorobenzoyl Chloride purification->product characterization Characterize by NMR, IR, MS product->characterization

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Use of 2,3,5,6-Tetrafluorobenzoic Acid in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the formation of the amide bond between amino acids is a critical step that dictates the success and purity of the final product. Challenges such as slow reaction kinetics, incomplete coupling for sterically hindered amino acids, and racemization at the chiral center of the activated amino acid are persistent hurdles. To mitigate these issues, coupling additives are often employed to form highly reactive activated esters, which then readily react with the amine component.

This document outlines the proposed application of 2,3,5,6-Tetrafluorobenzoic Acid as a novel and potentially highly effective coupling additive in peptide synthesis. While not yet a commonly cited reagent for this specific purpose, its chemical properties, particularly its high acidity, suggest a significant potential to enhance coupling efficiency and reduce side reactions. The strong electron-withdrawing nature of the four fluorine atoms on the phenyl ring is expected to make the corresponding 2,3,5,6-tetrafluorobenzoyl ester an excellent leaving group, thereby accelerating the rate of peptide bond formation.

Proposed Mechanism of Action

The primary role of a coupling additive is to react with the activated carboxylic acid (often activated by a carbodiimide like N,N'-diisopropylcarbodiimide, DIC) to form an active ester intermediate. This intermediate is more reactive than the O-acylisourea formed with the carbodiimide alone and is less prone to side reactions, such as N-acylurea formation. Furthermore, the active ester strategy is known to suppress racemization.

The proposed mechanism for this compound in a DIC-mediated coupling is as follows:

  • The carboxylic acid of the N-protected amino acid is activated by the carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate.

  • The 2,3,5,6-Tetrafluorobenzoate anion, formed in situ, acts as a nucleophile, attacking the O-acylisourea intermediate.

  • This attack leads to the formation of a highly reactive 2,3,5,6-tetrafluorobenzoyl active ester of the amino acid and the byproduct, diisopropylurea.

  • The free N-terminal amine of the peptide chain then attacks the carbonyl carbon of this highly activated ester, forming the desired peptide bond and releasing this compound, which can then participate in another catalytic cycle.

Peptide Coupling Mechanism with this compound cluster_activation Activation Step cluster_additive Additive Action cluster_coupling Coupling Step Amino_Acid N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Amino_Acid->O_Acylisourea + DIC DIC DIC Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + TFBA TFBA This compound Dipeptide Elongated Peptide Active_Ester->Dipeptide + H₂N-Peptide Peptide_Resin Peptide-Resin (H₂N-Peptide)

Proposed mechanism of this compound in peptide coupling.

Application Notes

Potential Advantages:
  • Enhanced Reactivity: The highly electron-withdrawing nature of the tetrafluorinated phenyl ring is predicted to significantly increase the reactivity of the active ester intermediate, leading to faster coupling times. This could be particularly beneficial for coupling sterically hindered or N-methylated amino acids.

  • Suppression of Racemization: The use of active ester intermediates is a well-established strategy to minimize racemization. The high reactivity of the 2,3,5,6-tetrafluorobenzoyl ester may further reduce the lifetime of the activated species, thereby decreasing the window for epimerization.

  • Improved Yields in Difficult Couplings: For sequences prone to aggregation or for challenging couplings, the enhanced reactivity may drive the reaction to completion, resulting in higher crude peptide purity and overall yield.

  • Compatibility with Standard Protocols: this compound is expected to be compatible with standard Fmoc- and Boc-based solid-phase peptide synthesis protocols.

Considerations and Limitations:
  • Byproduct Removal: While the additive is catalytic, its removal and the removal of any related byproducts from the final peptide product must be considered and validated during purification.

  • Cost and Availability: As a specialized reagent, the cost and availability of high-purity this compound should be considered for large-scale synthesis.

  • Empirical Optimization: As with any new reagent, optimal equivalents and reaction times will need to be determined empirically for different amino acids and peptide sequences.

Data Presentation: Predicted Performance Comparison

The following table provides a theoretical comparison of this compound with standard coupling additives based on their predicted pKa values. A lower pKa of the additive generally correlates with a more reactive active ester.

AdditivePredicted pKaExpected Coupling RatePredicted Efficacy in Hindered Couplings
HOBt (Hydroxybenzotriazole)~4.6StandardGood
HOAt (Hydroxyazabenzotriazole)~3.5FastVery Good
This compound ~1.66 Very Fast Excellent

Experimental Protocols

The following are proposed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Protocol 1: In Situ Coupling with DIC/2,3,5,6-Tetrafluorobenzoic Acid

This protocol describes a standard coupling cycle for adding a single amino acid to a growing peptide chain on a solid support.

SPPS_Workflow start Start with Fmoc-deprotected Peptide-Resin wash1 Wash Resin (DMF, 3x) start->wash1 coupling Coupling: - Fmoc-AA (3 eq) - DIC (3 eq) - TFBA (3 eq) in DMF (1-2 hours) wash1->coupling wash2 Wash Resin (DMF, 3x) coupling->wash2 monitor Monitor Coupling (e.g., Kaiser Test) wash2->monitor monitor->coupling If incomplete, recouple deprotection Fmoc Deprotection (20% Piperidine/DMF) monitor->deprotection If complete wash3 Wash Resin (DMF, 3x) deprotection->wash3 next_cycle Proceed to Next Coupling Cycle wash3->next_cycle next_cycle->wash1 end Final Peptide next_cycle->end

General workflow for a single coupling cycle in SPPS.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis grade N,N'-diisopropylcarbodiimide (DIC)

  • This compound (TFBA)

  • Peptide synthesis grade N,N-dimethylformamide (DMF)

  • Rink Amide resin with N-terminal deprotected peptide

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit (or other method for monitoring free amines)

Procedure:

  • Resin Preparation: Start with the resin-bound peptide that has undergone Fmoc deprotection and has a free N-terminal amine. Wash the resin thoroughly with DMF (3 x 1 min).

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and mix for 1-2 minutes to pre-activate.

  • Coupling Reaction:

    • Add the prepared coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For known difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing: After the coupling reaction, drain the reaction vessel and wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min) to prepare for the next coupling cycle.

Protocol 2: Preparation and Use of a Pre-formed 2,3,5,6-Tetrafluorobenzoyl Active Ester

For particularly sensitive amino acids where in situ activation might be suboptimal, a pre-formed active ester can be prepared.

Materials:

  • Fmoc-protected amino acid

  • 2,3,5,6-Tetrafluorobenzoyl chloride

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Peptide-resin with a free N-terminal amine

  • DMF

Procedure:

Part A: Synthesis of the Active Ester

  • Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.1 equivalents).

  • Slowly add 2,3,5,6-Tetrafluorobenzoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the organic layer with a mild acid (e.g., 1% HCl) and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude active ester, which can be purified by chromatography if necessary.

Part B: Coupling with the Active Ester

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • Dissolve the pre-formed Fmoc-amino acid-2,3,5,6-tetrafluorobenzoyl ester (2-3 equivalents) in DMF.

  • Add the active ester solution to the resin.

  • Agitate the mixture for 1-3 hours at room temperature.

  • Wash the resin as described in Protocol 1 and proceed with the synthesis.

Conclusion

Based on fundamental chemical principles, this compound presents a compelling profile as a highly effective coupling additive for peptide synthesis. Its strong acidity suggests that it could outperform existing additives, particularly in challenging synthetic contexts. The protocols provided herein offer a foundational framework for researchers to explore the utility of this promising reagent. It is important to reiterate that these are proposed applications, and empirical validation is necessary to fully characterize its performance and optimize its use in peptide chemistry.

Application Notes and Protocols for 2,3,5,6-Tetrafluorobenzoic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct synthesis and application of Metal-Organic Frameworks (MOFs) using 2,3,5,6-tetrafluorobenzoic acid as a primary linker are not extensively documented in the current scientific literature. The following application notes and protocols are based on established principles of MOF chemistry and draw from methodologies reported for structurally analogous fluorinated benzoic acid linkers. These guidelines are intended to serve as a foundational resource for researchers exploring the potential of this compound in the design of novel MOFs for various applications, including drug delivery.

Introduction to this compound as a MOF Linker

This compound is a promising candidate for the synthesis of novel MOFs due to its unique electronic and structural properties. The presence of four fluorine atoms on the benzene ring introduces strong electron-withdrawing effects, which can influence the coordination chemistry with metal ions and the resulting framework's properties. The incorporation of fluorine is a known strategy to enhance the hydrophobicity and chemical stability of MOFs.[1][2][3] These characteristics are highly desirable in the context of drug delivery, where stability in biological media and controlled release of therapeutic agents are crucial.

Potential advantages of using this compound in MOF synthesis include:

  • Enhanced Hydrophobicity: The high degree of fluorination is expected to yield MOFs with increased hydrophobicity, which can be beneficial for the encapsulation of hydrophobic drugs and for creating protective barriers against aqueous environments.

  • Modulated Electronic Properties: The electron-withdrawing nature of the fluorine atoms can alter the Lewis acidity of the metal centers in the MOF, potentially influencing catalytic activity or interactions with guest molecules.

  • Improved Stability: Fluorination can enhance the thermal and chemical stability of the resulting MOF framework.[4][5]

  • Unique Pore Environment: The fluorine-lined pores can create a unique chemical environment that may offer selective adsorption of guest molecules or specific interactions with encapsulated drugs.

Hypothetical MOF Synthesis: A Solvothermal Approach

Based on common solvothermal synthesis methods for MOFs, a general protocol for the synthesis of a hypothetical MOF using this compound (TFBA) is proposed below. This protocol is adapted from procedures for other fluorinated linkers and may require optimization for this specific system.[1][6]

Experimental Protocol: Solvothermal Synthesis of a TFBA-MOF

Materials:

  • This compound (Linker)

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate, Zirconium(IV) Chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture)

  • Modulator (optional, e.g., benzoic acid, acetic acid) to control crystal size and morphology

Procedure:

  • Solution Preparation:

    • In a glass vial, dissolve this compound in the chosen solvent (e.g., 10 mL of DMF).

    • In a separate glass vial, dissolve the metal salt in the same solvent (e.g., 10 mL of DMF).

    • If a modulator is used, add it to the linker solution.

  • Reaction Mixture:

    • Combine the linker and metal salt solutions in a Teflon-lined autoclave.

    • Ensure the solution is well-mixed.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) for a designated period (e.g., 24 to 72 hours).

    • Allow the autoclave to cool down to room temperature slowly.

  • Product Isolation and Purification:

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the collected crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.

    • Perform a solvent exchange by immersing the crystals in a volatile solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically. This step is crucial for removing high-boiling point solvents from the pores.

  • Activation:

    • Activate the MOF by heating the solvent-exchanged crystals under a dynamic vacuum at an elevated temperature (e.g., 100-200°C) to remove the solvent molecules from the pores and make the porous structure accessible.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Activation Linker Dissolve this compound Mix Combine Solutions in Autoclave Linker->Mix Metal Dissolve Metal Salt Metal->Mix Heat Solvothermal Synthesis (Heating in Oven) Mix->Heat Isolate Isolate Crystals (Filtration/Centrifugation) Heat->Isolate Wash Wash with Fresh Solvent Isolate->Wash Exchange Solvent Exchange Wash->Exchange Activate Activate under Vacuum Exchange->Activate Product Activated TFBA-MOF Activate->Product

Figure 1: General workflow for the solvothermal synthesis of a hypothetical TFBA-MOF.

Characterization of TFBA-MOFs

A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.

Experimental Protocols for Characterization

1. Powder X-ray Diffraction (PXRD)

  • Objective: To confirm the crystallinity and phase purity of the synthesized material.

  • Protocol:

    • A small amount of the activated MOF powder is gently packed into a sample holder.

    • The sample is mounted on the diffractometer.

    • A PXRD pattern is collected, typically using Cu Kα radiation, over a 2θ range of 5° to 50° with a defined step size and scan speed.

    • The experimental pattern is compared with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the structure and purity.

2. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.

  • Protocol:

    • A small, accurately weighed amount of the activated MOF (typically 5-10 mg) is placed in an alumina or platinum crucible.

    • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5 or 10 °C/min) over a temperature range (e.g., from room temperature to 800°C).

    • The weight loss as a function of temperature is recorded. The decomposition temperature is identified as the onset of significant weight loss after the removal of any residual solvent. Fluorinated MOFs are expected to exhibit thermal stability up to 300°C or higher.[1]

3. Gas Adsorption Analysis (BET and Porosity)

  • Objective: To determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the MOF.

  • Protocol:

    • A sample of the activated MOF is placed in a sample tube and degassed under vacuum at an elevated temperature to ensure the pores are free of guest molecules.

    • The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

    • The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.

    • The pore size distribution is calculated from the isotherm data using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).

G cluster_characterization Characterization Techniques cluster_properties Determined Properties Synthesized_MOF Synthesized TFBA-MOF PXRD Powder X-ray Diffraction (PXRD) Synthesized_MOF->PXRD TGA Thermogravimetric Analysis (TGA) Synthesized_MOF->TGA Gas_Adsorption Gas Adsorption (BET) Synthesized_MOF->Gas_Adsorption SEM Scanning Electron Microscopy (SEM) Synthesized_MOF->SEM Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Stability Thermal Stability TGA->Stability Porosity Surface Area & Porosity Gas_Adsorption->Porosity Morphology Crystal Morphology SEM->Morphology

Figure 2: Workflow for the characterization of a synthesized TFBA-MOF.

Quantitative Data for Analogous Fluorinated MOFs

The following table summarizes key quantitative data for rare-earth-based MOFs synthesized with a different fluorinated linker, bis(trifluoromethyl)terephthalic acid (TTA), as reported in the literature.[1] This data can serve as a benchmark for what might be expected from a TFBA-based MOF.

MOF DesignationMetal IonTopologyThermal Stability (Decomposition Temp.)Water Contact AngleReference
Eu-TTA-pcuEuropiumpcu~320°C16.7°[1]
Gd-TTA-pcuGadoliniumpcu~320°C122.6°[1]
Eu-TTA-fcuEuropiumfcu>300°C105.6°[1]
Gd-TTA-fcuGadoliniumfcu>300°C110.6°[1]

Application in Drug Delivery

MOFs are promising candidates for drug delivery due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[7] A MOF based on this compound could be particularly advantageous for the delivery of hydrophobic drugs.

Experimental Protocol: Drug Loading and Release

1. Drug Loading

  • Objective: To encapsulate a therapeutic agent within the pores of the TFBA-MOF.

  • Protocol (Immersion Method):

    • Activate the TFBA-MOF to ensure the pores are accessible.

    • Prepare a concentrated solution of the drug in a suitable solvent in which the MOF is stable.

    • Immerse a known amount of the activated MOF in the drug solution.

    • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.

    • Collect the drug-loaded MOF by centrifugation.

    • Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface.

    • Dry the drug-loaded MOF under vacuum.

    • Determine the drug loading efficiency by analyzing the supernatant using UV-Vis spectroscopy or HPLC to measure the amount of unloaded drug.

2. In Vitro Drug Release

  • Objective: To study the release profile of the encapsulated drug from the TFBA-MOF in a simulated physiological environment.

  • Protocol:

    • Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • Place the suspension in a shaker incubator at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

    • Separate the MOF particles from the withdrawn aliquot by centrifugation or filtration.

    • Analyze the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Plot the cumulative percentage of drug released as a function of time.

G cluster_loading Drug Loading cluster_release Drug Release MOF Activated TFBA-MOF Incubation Incubation & Stirring MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Separation_Loading Separation & Washing Incubation->Separation_Loading Loaded_MOF Drug-Loaded MOF Separation_Loading->Loaded_MOF Release_Medium Dispersion in Release Medium (e.g., PBS) Loaded_MOF->Release_Medium Incubation_Release Incubation at 37°C Release_Medium->Incubation_Release Sampling Periodic Sampling Incubation_Release->Sampling Analysis Analysis of Released Drug Sampling->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile

Figure 3: Conceptual workflow for drug loading and in vitro release studies using a TFBA-MOF.

Conclusion

While specific examples of MOFs constructed from this compound are yet to be reported, the unique properties of this linker make it a highly attractive candidate for the development of novel, functional MOFs. The protocols and data presented here, based on analogous fluorinated systems, provide a solid foundation for researchers to begin exploring the synthesis, characterization, and application of TFBA-based MOFs, particularly in the promising field of advanced drug delivery systems. Careful optimization of the synthesis conditions and thorough characterization will be paramount to unlocking the full potential of these novel materials.

References

Applications of 2,3,5,6-Tetrafluorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorobenzoic acid is a versatile fluorinated building block that has found significant applications in medicinal chemistry. The presence of multiple fluorine atoms on the benzene ring imparts unique physicochemical properties to molecules, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity, making it a valuable scaffold in drug design and development.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of therapeutic agents, as enzyme inhibitors, and as tools in drug discovery platforms like ¹⁹F-NMR screening.

Application 1: Synthesis of Fluoroquinolone Antibiotics - The Case of Ofloxacin

This compound is a key starting material in the synthesis of several fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[3][4] Ofloxacin, a second-generation fluoroquinolone, is a prime example of a therapeutic agent synthesized using a tetrafluorobenzoyl precursor.[5][6]

Mechanism of Action of Ofloxacin

Ofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription.[1] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is critical for the separation of daughter chromosomes after DNA replication.[1][3] By inhibiting these enzymes, ofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

Ofloxacin_Mechanism cluster_bacterium Bacterial Cell Ofloxacin Ofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Ofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Ofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Ofloxacin.

Experimental Protocol: Synthesis of Ofloxacin from 2,3,4,5-Tetrafluorobenzoyl Chloride

This protocol outlines a general synthetic route to ofloxacin starting from a tetrafluorobenzoyl precursor, derived from the corresponding tetrafluorobenzoic acid.

Materials:

  • (N,N)-dimethylamino ethyl acrylate

  • DL-aminopropanol

  • Toluene

  • Triethylamine

  • Trimethylchlorosilane

  • 2,3,4,5-Tetrafluorobenzoyl chloride

  • Dimethylformamide (DMF)

  • Anhydrous potassium fluoride

  • Hydrochloric acid

  • N-methylpiperazine

  • Dimethylsulfoxide (DMSO)

Procedure: [6]

  • Step 1: Synthesis of the Ethyl Acrylate Adduct: In a reaction vessel, dissolve (N,N)-dimethylamino ethyl acrylate and DL-aminopropanol in toluene. Heat the mixture to 40-50°C and maintain for 4-6 hours.

  • Step 2: Protection of Hydroxyl and Amine Groups: To the reaction mixture, add triethylamine as a Lewis base catalyst, followed by the dropwise addition of trimethylchlorosilane to protect the hydroxyl and amino groups. Maintain the temperature at 50°C for 4 hours.

  • Step 3: Acylation with Tetrafluorobenzoyl Chloride: After the protection step is complete, cool the mixture and slowly add 2,3,4,5-tetrafluorobenzoyl chloride. Allow the reaction to proceed, followed by an acidic workup to remove the protecting groups.

  • Step 4: Cyclization to form the Benzoxazine Ring: Concentrate the organic layer to obtain an oily residue. Dissolve the residue in DMF and add anhydrous potassium fluoride. Heat the mixture to induce cyclization, forming the core benzoxazine ring structure.

  • Step 5: Hydrolysis to the Carboxylic Acid: After cyclization, recover the DMF and add water to precipitate the product. Hydrolyze the ester by treating the solid with acidic water to yield the difluorocarboxylic acid intermediate.

  • Step 6: Nucleophilic Substitution with N-methylpiperazine: Dissolve the difluorocarboxylic acid intermediate and N-methylpiperazine in DMSO. Add triethylamine as an acid scavenger and heat the reaction to 90-100°C until the reaction is complete, yielding ofloxacin.

  • Step 7: Purification: The final product can be purified by recrystallization from a suitable solvent system.

Ofloxacin_Synthesis_Workflow start This compound step1 Conversion to 2,3,4,5-Tetrafluorobenzoyl Chloride start->step1 step2 Reaction with protected aminopropanol derivative step1->step2 step3 Cyclization to form benzoxazine ring step2->step3 step4 Hydrolysis to difluorocarboxylic acid step3->step4 step5 Reaction with N-methylpiperazine step4->step5 end Ofloxacin step5->end

Caption: Synthetic workflow for Ofloxacin.

Quantitative Data: Antimicrobial Activity of Ofloxacin

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy. The following table summarizes the MIC values of ofloxacin against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus≤ 2.0[7]
Haemophilus influenzae≤ 2.0[8]
Neisseria spp.≤ 2.0[8]
Enterobacteriaceae95% susceptible[8]
Pseudomonas aeruginosa79% susceptible[8]
Enterococci63% susceptible[8]
Mycobacterium tuberculosis (2015 isolates)MIC₉₀ = 4[9]
Mycobacterium tuberculosis (2022 isolates)MIC₉₀ = 16[9]

Application 2: Development of Enzyme Inhibitors

Derivatives of tetrafluorobenzoic acid have been investigated as inhibitors of various enzymes. For instance, derivatives of the closely related 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid have shown inhibitory activity against protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes that are targets for anticancer drug development.[10]

Experimental Protocol: Farnesyltransferase (FTase) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against FTase.

Materials:

  • FTase enzyme

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the FTase enzyme, FPP, and the dansylated peptide substrate in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In each well of the microplate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the FTase enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding FPP and the dansylated peptide substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm. The increase in fluorescence corresponds to the farnesylation of the dansylated peptide.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data: Enzyme Inhibition

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a derivative of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid against FTase and GGTase.[10]

EnzymeIC₅₀ (µM)Reference
Protein Farnesyltransferase (FTase)2.9[10]
Geranylgeranyltransferase (GGTase)7.5[10]

Application 3: ¹⁹F-NMR for Fragment-Based Drug Discovery

The fluorine atoms in this compound and its derivatives serve as excellent probes in ¹⁹F-NMR spectroscopy. This technique is a powerful tool in fragment-based drug discovery (FBDD) for identifying weak-binding fragments that can be optimized into potent drug leads. The absence of a natural fluorine background in biological systems provides a high signal-to-noise ratio.

Experimental Protocol: ¹⁹F-NMR Fragment Screening

This protocol outlines a general workflow for a ligand-observed ¹⁹F-NMR fragment screening experiment.

Materials:

  • Target protein

  • Library of fluorinated fragments (including derivatives of this compound)

  • NMR buffer (e.g., phosphate-buffered saline in D₂O)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation: Prepare a stock solution of the target protein in the NMR buffer. Prepare cocktails of the fluorinated fragments at a known concentration in the same buffer.

  • Reference Spectrum: Acquire a 1D ¹⁹F-NMR spectrum of each fragment cocktail without the target protein. This serves as the reference.

  • Screening Spectrum: Add the target protein to each fragment cocktail to a final desired concentration (e.g., 10-50 µM).

  • Data Acquisition: Acquire a 1D ¹⁹F-NMR spectrum for each mixture containing the target protein.

  • Hit Identification: Compare the spectra with and without the target protein. Changes in the chemical shift, line broadening, or a decrease in signal intensity of a fragment's ¹⁹F signal indicate binding to the target protein.

  • Hit Validation: Validate the initial hits by re-screening them individually with the target protein.

  • Affinity Determination: Determine the dissociation constant (Kd) for the validated hits by titrating the protein into a solution of the fragment and monitoring the changes in the ¹⁹F-NMR signal.

FNMR_Screening_Workflow start Fluorinated Fragment Library (including 2,3,5,6-TFBA derivatives) step1 Prepare Fragment Cocktails start->step1 step2 Acquire 1D ¹⁹F-NMR (Reference Spectra) step1->step2 step3 Add Target Protein step2->step3 step4 Acquire 1D ¹⁹F-NMR (Screening Spectra) step3->step4 step5 Compare Spectra & Identify Hits (Chemical Shift, Line Broadening) step4->step5 step6 Hit Validation (Individual Screening) step5->step6 step7 Affinity Determination (Kd) (NMR Titration) step6->step7 end Lead Optimization step7->end

Caption: Workflow for ¹⁹F-NMR fragment-based screening.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its applications range from the synthesis of established antibacterial drugs like ofloxacin to the development of novel enzyme inhibitors and its use as a powerful tool in modern drug discovery techniques such as ¹⁹F-NMR based fragment screening. The unique properties conferred by its fluorine-rich structure will likely continue to make it a molecule of interest for the design and synthesis of future therapeutic agents.

References

Application Notes and Protocols for the Preparation of Pharmaceuticals Using 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pharmaceuticals and research tools derived from 2,3,5,6-tetrafluorobenzoic acid and its isomers. The unique properties of the tetrafluorobenzoyl moiety, including enhanced metabolic stability and altered acidity, make it a valuable building block in medicinal chemistry.[1]

Synthesis of Ofloxacin: A Fluoroquinolone Antibiotic

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[2][3][4] Its synthesis can be achieved from 2,3,4,5-tetrafluorobenzoic acid, a positional isomer of this compound. The following protocol is a representative synthesis.

Experimental Protocol: Synthesis of Ofloxacin

This multi-step synthesis involves the initial conversion of 2,3,4,5-tetrafluorobenzoic acid to its more reactive acid chloride, followed by a series of condensation and cyclization reactions to construct the core structure of Ofloxacin.[5][6]

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

  • Materials: 2,3,4,5-Tetrafluorobenzoic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2,3,4,5-tetrafluorobenzoic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting 2,3,4,5-tetrafluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of the Enamino Ketoester Intermediate

  • Materials: 2,3,4,5-Tetrafluorobenzoyl chloride, (N,N)-Dimethylamino ethyl acrylate, DL-alaninol, Toluene, Triethylamine, Trimethylchlorosilane.

  • Procedure:

    • Dissolve (N,N)-dimethylamino ethyl acrylate and DL-alaninol in toluene.

    • Add triethylamine as a base and trimethylchlorosilane to protect the hydroxyl and amino groups.

    • After stirring for a suitable time, slowly add the 2,3,4,5-tetrafluorobenzoyl chloride from Step 1.

    • Heat the reaction mixture to maintain a gentle reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture and wash with an acidic solution to remove the protecting groups.

    • The organic layer containing the enamino ketoester is concentrated for the next step.

Step 3: Cyclization and Formation of the Ofloxacin Core

  • Materials: Enamino ketoester intermediate, Anhydrous potassium fluoride, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the crude enamino ketoester in DMF.

    • Add anhydrous potassium fluoride to the solution.

    • Heat the mixture to reflux to induce cyclization.

    • After the reaction is complete, cool the mixture and add water to precipitate the product.

    • Filter the solid and wash with water.

Step 4: Hydrolysis and Final Condensation with N-methylpiperazine

  • Materials: Cyclized intermediate, Hydrochloric acid, N-methylpiperazine, Dimethyl sulfoxide (DMSO), Triethylamine.

  • Procedure:

    • Suspend the cyclized intermediate in an acidic aqueous solution and heat to hydrolyze the ester.

    • Isolate the resulting carboxylic acid (Ofloxacin Q-acid).[2]

    • Combine the Ofloxacin Q-acid and N-methylpiperazine in DMSO.

    • Add triethylamine as an acid-binding agent.

    • Heat the reaction mixture at 90-100°C until the reaction is complete.

    • Cool the reaction mixture and precipitate the crude Ofloxacin by adding water.

    • Recrystallize the crude product from a suitable solvent to obtain pure Ofloxacin.

Quantitative Data for Ofloxacin Synthesis
StepProductStarting MaterialTypical Yield (%)Purity (%)Reference
12,3,4,5-Tetrafluorobenzoyl Chloride2,3,4,5-Tetrafluorobenzoic Acid>95Assumed high[5][6]
2-3Difluorocarboxylic acid intermediate2,3,4,5-Tetrafluorobenzoyl Chloride~85-90-[6]
4OfloxacinOfloxacin Q-acid90-98>99 (after recrystallization)[2][4]

Experimental Workflow for Ofloxacin Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Enamino Ketoester Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis & Final Condensation A 2,3,4,5-Tetrafluorobenzoic Acid B 2,3,4,5-Tetrafluorobenzoyl Chloride A->B SOCl₂, DMF (cat.) E Enamino Ketoester B->E Reaction with Protected Intermediate C (N,N)-Dimethylamino ethyl acrylate + DL-alaninol D Protected Intermediate C->D Toluene, Et₃N, TMSCl D->E F Ofloxacin Q-acid Precursor E->F KF, DMF G Ofloxacin Q-acid F->G Acid Hydrolysis H Ofloxacin G->H N-methylpiperazine, DMSO, Et₃N G cluster_0 Upstream Signaling cluster_1 Ras Activation Cycle cluster_2 Post-translational Modification cluster_3 Downstream Signaling cluster_4 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Inactive Ras-GDP B->C D Active Ras-GTP C->D GEF G Farnesylated Ras C->G D->C GAP E Farnesyl Pyrophosphate E->G F Farnesyltransferase (FTase) F->G H Raf-MEK-ERK Pathway G->H I PI3K-Akt Pathway G->I J Cell Proliferation, Survival H->J I->J K FTase Inhibitor (derived from This compound) K->F Inhibits G A Target Protein + Photoaffinity Probe B Incubation A->B C UV Irradiation (e.g., 365 nm) B->C D Covalent Labeling C->D E Proteolytic Digestion (e.g., Trypsin) D->E F Peptide Mixture E->F G LC-MS/MS Analysis F->G H Identification of Labeled Peptide G->H

References

Application Notes and Protocols: The Role of 2,3,5,6-Tetrafluorobenzoic Acid in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,5,6-tetrafluorobenzoic acid as a versatile building block in supramolecular chemistry, with a focus on the formation of co-crystals. The unique electronic properties conferred by the fluorine atoms make this molecule an excellent candidate for directing crystal packing and forming robust supramolecular synthons.

Introduction to this compound in Supramolecular Chemistry

This compound is a fluorinated aromatic compound increasingly utilized in crystal engineering and materials science.[1] Its highly electron-deficient aromatic ring and the presence of both strong hydrogen bond donors (the carboxylic acid proton) and acceptors (the carbonyl oxygen and fluorine atoms) allow for the formation of predictable and stable supramolecular assemblies. In the context of drug development, co-crystallization with this compound can be employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.

The primary supramolecular synthon involving this compound is the formation of a centrosymmetric carboxylic acid dimer via O-H···O hydrogen bonds. This robust R22(8) graph set motif is a common feature in the crystal structures of carboxylic acids. Furthermore, the fluorine substituents can participate in weaker C-F···H, C-F···π, and F···O interactions, which play a crucial role in directing the overall three-dimensional crystal packing.

Quantitative Data: Supramolecular Interactions

The following tables summarize key quantitative data for the supramolecular interactions observed in the crystal structure of a closely related analogue, 2,4,6-trifluorobenzoic acid. This data provides a strong indication of the expected bond lengths and angles in supramolecular assemblies involving this compound.

Table 1: Hydrogen Bond Geometry in 2,4,6-Trifluorobenzoic Acid Dimers [2][3]

D–H···AD–H (Å)H···A (Å)D···A (Å)∠DHA (°)
O–H···O0.841.802.63170

D = Donor atom, A = Acceptor atom. Data is for the centrosymmetric dimer.

Table 2: Key Intermolecular Contacts in the Crystal Packing of 2,4,6-Trifluorobenzoic Acid [2][3]

Interaction TypeDistance (Å)
Dispersive F···O contacts2.8849 (16)
π-stacking (inter-ring distance)3.5507 (5) - 3.7501 (8)

Table 3: Crystallographic Data for 2,4,6-Trifluorobenzoic Acid [2][3]

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)7.2769 (3)
b (Å)13.7998 (6)
c (Å)7.3097 (3)
β (°)115.041 (2)
Volume (ų)665.04 (5)
Z4

Experimental Protocols

Protocol for Co-crystallization of this compound and 2,3,5,6-Tetramethylpyrazine by Slow Evaporation

This protocol describes the formation of a co-crystal between this compound and 2,3,5,6-tetramethylpyrazine (TMP) from a solution.

Materials:

  • This compound (≥98% purity)

  • 2,3,5,6-Tetramethylpyrazine (≥98% purity)

  • Methanol (analytical grade)

  • Small glass vials (e.g., 4 mL)

  • Microbalance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Filter paper

Procedure:

  • In a clean glass vial, weigh out this compound (e.g., 19.4 mg, 0.1 mmol).

  • To the same vial, add an equimolar amount of 2,3,5,6-tetramethylpyrazine (e.g., 13.6 mg, 0.1 mmol).

  • Add methanol to the vial in small increments until both solids are completely dissolved. Gentle warming or stirring may be applied to facilitate dissolution.

  • Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a location free from vibrations and at a constant temperature (e.g., room temperature).

  • Allow the solvent to evaporate slowly over several days.

  • Observe the formation of crystals.

  • Once a suitable amount of crystals has formed, carefully decant the remaining solvent or remove the crystals using a spatula and filter paper.

  • Allow the crystals to air dry.

Characterization:

The resulting crystals should be characterized by single-crystal X-ray diffraction to determine their structure and confirm the formation of a co-crystal. Further characterization can be performed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy.

Protocol for Co-crystal Screening by Liquid-Assisted Grinding

This method is useful for rapid screening of co-crystal formation.

Materials:

  • This compound

  • Co-former (e.g., 2,3,5,6-Tetramethylpyrazine)

  • Grinding solvent (e.g., methanol, ethanol, acetonitrile)

  • Ball mill or mortar and pestle

  • Grinding balls (if using a ball mill)

Procedure:

  • Place equimolar amounts of this compound and the co-former into the grinding jar or mortar.

  • Add a small amount of the grinding solvent (typically a few drops).

  • Grind the mixture for a set period (e.g., 30-60 minutes).

  • Collect the resulting powder.

  • Analyze the powder by PXRD to identify any new crystalline phases indicative of co-crystal formation.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Supramolecular synthons in a potential co-crystal.

Experimental_Workflow start Start: Co-crystal Synthesis dissolution Dissolve this compound and Co-former in Solvent start->dissolution grinding Liquid-Assisted Grinding start->grinding evaporation Slow Evaporation dissolution->evaporation crystals Crystal Formation evaporation->crystals grinding->crystals characterization Characterization crystals->characterization scxrd Single-Crystal X-ray Diffraction characterization->scxrd pxrd Powder X-ray Diffraction characterization->pxrd thermal DSC / TGA characterization->thermal spectroscopy FTIR / Raman characterization->spectroscopy end End: Structure & Properties Determined scxrd->end pxrd->end thermal->end spectroscopy->end

Caption: Workflow for co-crystal synthesis and characterization.

References

Application Notes and Protocols for Amide Bond Formation with 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. 2,3,5,6-Tetrafluorobenzoic acid is a valuable building block, offering a rigid scaffold and unique electronic properties due to its polyfluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxylic acid, sometimes making amide coupling challenging. These application notes provide detailed experimental protocols for the synthesis of amides from this compound using two common and effective coupling methodologies: a carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and a uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of this compound by a coupling reagent, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.

General Amide Bond Formation reagents This compound + R-NH2 (Amine) coupling Coupling Reagent (e.g., EDC/HOBt or HATU) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) reagents->coupling 1. Activation product N-Substituted-2,3,5,6-tetrafluorobenzamide coupling->product 2. Coupling EDC/HOBt Coupling Workflow start Start setup 1. Dissolve Acid, Amine, HOBt in anhydrous solvent start->setup cool 2. Cool to 0 °C setup->cool add_base 3. Add DIPEA cool->add_base add_edc 4. Add EDC·HCl add_base->add_edc react 5. Stir at RT for 12-24h Monitor by TLC/LC-MS add_edc->react workup 6. Aqueous Workup (HCl, NaHCO3, brine) react->workup isolate 7. Dry and Concentrate workup->isolate purify 8. Column Chromatography isolate->purify end End: Pure Amide purify->end HATU Coupling Workflow start Start setup 1. Dissolve Acid in anhydrous DMF start->setup activate 2. Add DIPEA, then HATU Stir for 10-15 min (Pre-activation) setup->activate add_amine 3. Add Amine activate->add_amine react 4. Stir at RT for 2-12h Monitor by TLC/LC-MS add_amine->react workup 5. Aqueous Workup (EtOAc, HCl, NaHCO3, brine) react->workup isolate 6. Dry and Concentrate workup->isolate purify 7. Column Chromatography isolate->purify end End: Pure Amide purify->end

Application Notes and Protocols: 2,3,5,6-Tetrafluorobenzoic Acid as a ¹⁹F NMR Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,3,5,6-tetrafluorobenzoic acid as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the rationale for its use, key properties, and detailed protocols for sample preparation and data acquisition.

Introduction to ¹⁹F NMR and the Role of an Internal Standard

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the quantification of fluorinated compounds. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an ideal tool in pharmaceutical research and development, where a significant number of drug candidates contain fluorine.[1][2][3][4]

For accurate quantification, an internal standard is crucial. An ideal internal standard should:

  • Be chemically inert and not react with the analyte or solvent.

  • Have a simple ¹⁹F NMR spectrum, preferably a single sharp resonance.

  • Possess a chemical shift that does not overlap with any analyte signals.[5]

  • Be highly pure and non-volatile.

  • Have good solubility in the chosen NMR solvent.

  • Exhibit a T1 relaxation time similar to or shorter than the analyte for efficient data acquisition.

This compound is a suitable candidate for a ¹⁹F NMR internal standard due to its chemical stability and the presence of four fluorine atoms, which can provide a strong NMR signal.

Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use as an internal standard.

PropertyValue / Description
Molecular Formula C₇H₂F₄O₂
Molecular Weight 194.08 g/mol
Appearance White to off-white solid
¹⁹F NMR Spectrum Due to molecular symmetry, two distinct signals are expected. The fluorine atoms at positions 2 and 6 are chemically equivalent, as are the fluorine atoms at positions 3 and 5. This results in two multiplets. The precise chemical shifts can vary depending on the solvent and concentration. For aromatic fluorine compounds, the chemical shifts typically range from -110 to -180 ppm relative to CFCl₃.
Solubility Soluble in many common organic solvents such as acetone, DMSO, and methanol.
Purity High purity is required for use as a quantitative standard. Purity should be verified by an independent method if not certified by the supplier.

Experimental Protocols

The following protocols provide a general framework for using this compound as an internal standard in ¹⁹F qNMR experiments. Optimization may be required based on the specific analyte and available instrumentation.

A concentrated stock solution of the internal standard allows for consistent and accurate addition to multiple samples.

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh a suitable amount of high-purity this compound (e.g., 50 mg) using an analytical balance.

  • Dissolve the solid in a precise volume of a deuterated solvent (e.g., 10.0 mL of DMSO-d₆ or Acetone-d₆) in a volumetric flask.

  • Ensure complete dissolution by gentle swirling or sonication.

  • Store the stock solution in a tightly sealed container at an appropriate temperature to prevent solvent evaporation.

Accurate weighing of both the analyte and the addition of a precise amount of the internal standard stock solution are critical for quantitative accuracy.

Protocol 2: Preparation of the Analyte Sample for qNMR

  • Accurately weigh the fluorinated analyte into a suitable vial.

  • Add a precise volume of the this compound stock solution to the vial using a calibrated pipette.

  • Add additional deuterated solvent to achieve the desired final concentration and ensure complete dissolution of the analyte.

  • Vortex the sample until a homogeneous solution is obtained.

  • Transfer the solution to an NMR tube.

Workflow for Sample Preparation

G cluster_IS Internal Standard (IS) Preparation cluster_Analyte Analyte Sample Preparation weigh_IS Weigh this compound dissolve_IS Dissolve in Deuterated Solvent weigh_IS->dissolve_IS stock_solution IS Stock Solution dissolve_IS->stock_solution add_IS Add IS Stock Solution stock_solution->add_IS Precise Volume weigh_analyte Weigh Fluorinated Analyte weigh_analyte->add_IS add_solvent Add Additional Solvent add_IS->add_solvent mix Vortex to Homogenize add_solvent->mix nmr_tube Transfer to NMR Tube mix->nmr_tube

Caption: Workflow for preparing the internal standard stock solution and the final NMR sample.

The acquisition parameters must be carefully chosen to ensure accurate quantification. The relaxation delay (D1) is a particularly critical parameter.

Protocol 3: ¹⁹F NMR Data Acquisition Parameters

ParameterRecommended Value/SettingRationale
Pulse Program A standard 1D pulse sequence with proton decoupling (e.g., inverse-gated decoupling) is recommended.Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets and easier integration.[5]
Transmitter Frequency Offset Set to the center of the spectral region containing the analyte and internal standard signals.Minimizes off-resonance effects.
Spectral Width Sufficient to encompass all ¹⁹F signals of interest.The wide chemical shift range of ¹⁹F NMR requires careful selection of the spectral width.[1]
Pulse Angle 90°Provides the maximum signal-to-noise ratio.
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing signal (analyte or standard).This is crucial for complete spin-lattice relaxation and accurate signal integration.[2] A longer delay (e.g., 20-30 seconds) is often a safe starting point if T₁ values are unknown.
Number of Scans Sufficient to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for good precision).
Acquisition Time (AT) Typically 1-2 seconds.
Temperature Maintain a constant temperature (e.g., 298 K).Chemical shifts can be temperature-dependent.

Logical Flow for Quantitative ¹⁹F NMR

G start Start sample_prep Prepare Sample with Analyte and Internal Standard start->sample_prep data_acq Acquire ¹⁹F NMR Spectrum (Proton Decoupled) sample_prep->data_acq processing Process FID (Fourier Transform, Phasing, Baseline Correction) data_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Analyte Concentration/Purity integration->calculation end End calculation->end

Caption: Logical workflow for a quantitative ¹⁹F NMR experiment.

Data Processing and Quantification

The concentration or purity of the analyte can be calculated using the following formula:

Purity of Analyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd (%)

Where:

  • Ianalyte and Istd are the integrated signal areas of the analyte and the standard, respectively.

  • Nanalyte and Nstd are the number of fluorine atoms contributing to the integrated signals of the analyte and the standard.

  • Manalyte and Mstd are the molecular weights of the analyte and the standard.

  • manalyte and mstd are the masses of the analyte and the standard.

  • Puritystd is the purity of the internal standard.

Considerations and Troubleshooting

  • Signal Overlap: Before using this compound, it is essential to run a preliminary ¹⁹F NMR spectrum of the analyte to ensure there is no signal overlap with the expected signals of the standard.

  • T₁ Relaxation Times: If the T₁ values are unknown, they should be measured using an inversion-recovery pulse sequence to ensure the chosen relaxation delay is adequate.

  • Solvent Selection: The choice of solvent can influence chemical shifts and solubility. Ensure both the analyte and the standard are fully soluble. Common choices include DMSO-d₆, acetone-d₆, and methanol-d₄.

  • Baseline Distortion: Proper baseline correction is critical for accurate integration.

By following these guidelines and protocols, researchers can confidently employ this compound as an internal standard for the accurate quantification of fluorinated compounds using ¹⁹F NMR spectroscopy.

References

Application Notes and Protocols: The Role of Highly Fluorinated Aromatics in Frustrated Lewis Pair Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frustrated Lewis Pair (FLP) chemistry has emerged over the past two decades as a powerful strategy for the activation of small molecules, such as H₂, CO₂, and olefins, without the use of transition metals.[1][2][3] This concept is founded on the principle of combining a sterically hindered Lewis acid and a Lewis base that, due to steric repulsion, cannot form a classical dative bond.[4][5] This "frustration" leaves the acidic and basic centers available to cooperatively interact with and activate a third substrate molecule.[1][6] The development of potent FLPs is intrinsically linked to the design of strong Lewis acids, where perfluorinated aryl groups play a pivotal role in enhancing their electrophilicity.[7][8]

While there is no direct literature precedent for the use of 2,3,5,6-tetrafluorobenzoic acid as a direct component in FLP chemistry, its highly fluorinated structure provides a valuable starting point for discussing the principles of FLP design and the potential for developing novel Lewis acids. These application notes will provide an overview of FLP principles, the critical role of fluorination, and generalized protocols for FLP-mediated reactions, offering a foundational understanding for researchers in chemistry and drug development.

Principles of Frustrated Lewis Pair Chemistry

The core concept of FLP chemistry revolves around the prevention of adduct formation between a Lewis acid (electron pair acceptor) and a Lewis base (electron pair donor). This is typically achieved by introducing bulky substituents on one or both species.[5] The unquenched reactivity of the Lewis acid and base allows for a synergistic activation of small molecules. A classic example is the heterolytic cleavage of dihydrogen (H₂), where the Lewis acid accepts a hydride (H⁻) and the Lewis base accepts a proton (H⁺).[1][9]

The effectiveness of an FLP is governed by several factors:

  • Lewis Acidity and Basicity: A strong Lewis acid is required to effectively polarize the substrate and accept an anionic fragment. Similarly, a sufficiently strong Lewis base is needed to accept the cationic fragment.[7]

  • Steric Hindrance: The steric bulk must be significant enough to prevent the formation of a classical Lewis acid-base adduct but not so large as to inhibit the approach of the small molecule substrate.[5]

  • Thermodynamics of the Reaction: The overall reaction, including the activation of the small molecule and subsequent transformation of a substrate, must be thermodynamically favorable.[10]

The Role of Fluorination in Enhancing Lewis Acidity

Highly fluorinated aryl groups, particularly the pentafluorophenyl group (C₆F₅), are instrumental in the design of strong Lewis acids for FLP chemistry.[7][8] The strong electron-withdrawing nature of fluorine atoms significantly increases the electrophilicity of the Lewis acidic center (e.g., boron or aluminum).[8] This enhanced Lewis acidity is crucial for the activation of relatively inert bonds, such as the H-H bond in dihydrogen or C-H bonds.[9][10]

The most widely used Lewis acid in FLP chemistry is tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][4] Its high Lewis acidity, derived from the three perfluorinated aryl rings, makes it a potent activator for a wide range of small molecules.

Hypothetical Application: this compound as a Precursor for FLP Components

While this compound is not directly employed as a Lewis acid in FLPs, its tetrafluorinated phenyl ring makes it an interesting precursor for the synthesis of novel Lewis acids. One could envision its conversion into a borane-based Lewis acid. For instance, through a series of synthetic transformations, the carboxylic acid group could be replaced with a diorganoboryl group (-BR₂), where R could be another fluorinated aryl group or a bulky alkyl group to impart the necessary steric hindrance.

The synthesis of such a Lewis acid would likely involve multiple steps, potentially starting with the conversion of the benzoic acid to a corresponding aryl halide or organometallic reagent, which could then be reacted with a suitable boron precursor. The resulting borane would benefit from the electron-withdrawing effects of the tetrafluorophenyl ring, enhancing its Lewis acidity.

Experimental Protocols: General Procedure for FLP-Mediated Hydrogenation

The following is a generalized protocol for the hydrogenation of an imine using a classic phosphine/borane FLP system. This serves as an illustrative example of the experimental setup and conditions commonly employed in FLP catalysis.

Reaction: Hydrogenation of N-benzylideneaniline

FLP System: Tris(tert-butyl)phosphine (tBu₃P) and Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

Materials:

  • N-benzylideneaniline (substrate)

  • Tris(tert-butyl)phosphine (Lewis base)

  • Tris(pentafluorophenyl)borane (Lewis acid)

  • Anhydrous toluene (solvent)

  • High-purity hydrogen gas (H₂)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Preparation: All glassware should be rigorously dried in an oven and cooled under an inert atmosphere (N₂ or Ar). All manipulations should be carried out using standard Schlenk techniques or inside a glovebox.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve N-benzylideneaniline (1.0 mmol) in anhydrous toluene (5 mL).

  • Addition of FLP Components: To the stirred solution, add tris(tert-butyl)phosphine (1.0 mmol). Subsequently, carefully add tris(pentafluorophenyl)borane (1.0 mmol). The order of addition may be varied, but care should be taken as the reaction can be exothermic.

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (1 atm). This can be achieved using a balloon filled with H₂ or by connecting to a hydrogen cylinder via the Schlenk line.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy or GC-MS.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue can then be purified by column chromatography on silica gel to isolate the desired N-benzylaniline product.

Data Presentation:

EntrySubstrateLewis Base (mol%)Lewis Acid (mol%)SolventH₂ Pressure (atm)Time (h)Conversion (%)
1N-benzylideneaniline55Toluene12>95
2N-benzylideneaniline1010Toluene11>99

Note: The above table is illustrative. Actual reaction conditions and results may vary and should be optimized.

Visualizing FLP Concepts

To better understand the relationships and workflows in FLP chemistry, the following diagrams are provided.

FLP_Concept cluster_0 Frustrated Lewis Pair Components Lewis Acid Lewis Acid Activated Complex Activated Complex Lewis Acid->Activated Complex Accepts Anion Lewis Base Lewis Base Lewis Base->Activated Complex Accepts Cation Substrate Substrate Substrate->Activated Complex Activation Product Product Activated Complex->Product

Caption: Conceptual workflow of small molecule activation by a Frustrated Lewis Pair.

FLP_Hydrogenation_Workflow start Start: Prepare Reactants dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_lb Add Lewis Base (e.g., tBu3P) dissolve->add_lb add_la Add Lewis Acid (e.g., B(C6F5)3) add_lb->add_la hydrogenate Introduce H2 Atmosphere add_la->hydrogenate monitor Monitor Reaction (NMR, GC-MS) hydrogenate->monitor workup Reaction Work-up & Purification monitor->workup end End: Isolated Product workup->end

Caption: Experimental workflow for a typical FLP-catalyzed hydrogenation reaction.

Conclusion

The field of Frustrated Lewis Pair chemistry offers a unique metal-free approach to catalysis, with significant potential in organic synthesis and drug development. The design of effective FLPs is heavily reliant on the use of strong, sterically encumbered Lewis acids, a role often fulfilled by perfluorinated organoboranes. While this compound is not a direct participant in known FLP systems, its fluorinated structure exemplifies the types of motifs that are crucial for creating highly Lewis acidic components. The principles and protocols outlined in these notes provide a solid foundation for researchers looking to explore the exciting possibilities of FLP chemistry.

References

Application of 2,3,5,6-Tetrafluorobenzoic Acid in Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorobenzoic acid is a synthetic aromatic carboxylic acid characterized by the presence of four fluorine atoms on the benzene ring. This substitution pattern significantly increases the acidity of the carboxylic acid group, making it a strong Brønsted acid. While its direct application as a primary organocatalyst is not extensively documented in peer-reviewed literature, its properties make it a compelling candidate for use as a co-catalyst or additive in various organocatalytic transformations. Strong Brønsted acids are known to enhance the reactivity and selectivity of many organocatalytic reactions by protonating substrates or catalyst intermediates, thereby lowering the activation energy of the rate-determining step.

This document provides an overview of the potential applications of this compound in organocatalysis, drawing parallels from studies involving other highly fluorinated benzoic acids. It includes a hypothesized application in a proline-catalyzed aldol reaction, complete with a detailed experimental protocol and expected outcomes based on existing literature for similar co-catalysts.

Theoretical Application: Co-catalysis in Proline-Catalyzed Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds in a stereocontrolled manner. Proline and its derivatives are widely used as organocatalysts for this transformation. The catalytic cycle is believed to involve the formation of an enamine intermediate from the ketone and proline, which then attacks the aldehyde. The acidity of the carboxylic acid group of proline is crucial for the catalytic cycle. The addition of a stronger, achiral Brønsted acid co-catalyst can accelerate the reaction and, in some cases, improve stereoselectivity by facilitating the turnover of the catalyst and enhancing the electrophilicity of the aldehyde.

Given its strong acidic nature, this compound is proposed as an effective co-catalyst for the proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.

Logical Workflow for Co-catalyzed Aldol Reaction

Aldol_Reaction_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Work-up & Analysis Ketone Ketone Mixing Mixing in Solvent (e.g., DMSO) Ketone->Mixing Aldehyde Aldehyde Aldehyde->Mixing Proline Proline Catalyst Proline->Mixing TFBA This compound (Co-catalyst) TFBA->Mixing Stirring Stirring at RT Mixing->Stirring Quenching Reaction Quenching (e.g., with NH4Cl) Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Aldol Product Purification->Product Analysis Yield & ee Determination (NMR, HPLC) Product->Analysis

Caption: Workflow for the proposed this compound co-catalyzed asymmetric aldol reaction.

Experimental Protocols

The following is a detailed, hypothesized protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, using L-proline as the catalyst and this compound as the co-catalyst. This protocol is adapted from established procedures for similar reactions with other Brønsted acid additives.

Reaction: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • L-proline

  • This compound

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (0.03 mmol, 3.5 mg) and this compound (0.015 mmol, 2.9 mg).

  • Add anhydrous DMSO (0.5 mL) to the flask and stir the mixture at room temperature until the catalyst and co-catalyst are dissolved.

  • Add cyclohexanone (1.0 mmol, 104 µL) to the solution.

  • Finally, add 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.

Signaling Pathway Diagram of Catalysis

Catalytic_Cycle Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Activated Aldehyde Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde + H⁺ (from TFBA) TFBA H⁺ (from TFBA) Aldol_Adduct Aldol Adduct Iminium_Ion->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Product Final Product Aldol_Adduct->Product H2O H₂O

Caption: Proposed catalytic cycle for the co-catalyzed aldol reaction.

Quantitative Data Summary

While specific data for this compound is not available, the table below summarizes typical results for proline-catalyzed aldol reactions with and without acidic additives, based on the existing literature. It is anticipated that the use of this compound would yield results comparable to or better than other strong acid additives.

Co-catalyst (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)
NoneDMSO486895:596
Benzoic Acid (10)DMSO248596:497
This compound (5) (Hypothesized)DMSO24>85>95:5>96

Conclusion and Future Outlook

This compound holds significant potential as a Brønsted acid co-catalyst in organocatalysis. Its strong acidity, arising from the electron-withdrawing fluorine substituents, can be harnessed to enhance the efficiency of various transformations, including aldol reactions, Michael additions, and Mannich reactions. The provided protocol for the asymmetric aldol reaction serves as a starting point for researchers to explore the utility of this compound.

Future research should focus on systematically evaluating the performance of this compound as a co-catalyst in a broader range of organocatalytic reactions. Investigating its effect on reaction rates, yields, and stereoselectivities will provide valuable insights for the development of more efficient and robust catalytic systems. Such studies are crucial for advancing the field of organocatalysis and its application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Troubleshooting & Optimization

Technical Support Center: 2,3,5,6-Tetrafluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3,5,6-Tetrafluorobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the hydrogenolysis of pentafluorobenzoic acid.

Issue Potential Cause Recommended Solution
Low or no conversion of pentafluorobenzoic acid Ineffective catalystEnsure the palladium on charcoal or Raney nickel catalyst is fresh and active. Handle the catalyst under an inert atmosphere to prevent deactivation.
Insufficient hydrogen pressureCheck for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained within the recommended range (e.g., 10-50 bar).[1]
Low reaction temperatureIncrease the reaction temperature to the optimal range (e.g., 60-120°C) as specified in the protocol.[1]
Incomplete reaction, presence of starting material in the product Insufficient reaction timeExtend the reaction time. Monitor the reaction progress using a suitable analytical technique like HPLC.
Insufficient amount of hydrogenUse a sufficient excess of hydrogen to ensure complete reduction.
Formation of side products Over-hydrogenation leading to defluorination at other positionsCarefully control the reaction time and temperature. Use a selective catalyst if necessary.
Impurities in the starting materialUse high-purity pentafluorobenzoic acid.
Difficulty in isolating the product Incomplete acidificationEnsure the reaction mixture is acidified to a pH of 1 to precipitate the product fully.[1]
Product remains dissolved in the aqueous phaseExtract the aqueous filtrate with a suitable organic solvent like ether after the initial filtration to recover any dissolved product.[1]
Low purity of the final product Contamination with residual starting materialPurify the crude product by treating it with an aqueous solution of an alkali metal sulfide followed by an oxidant.[1]
Contamination with other byproductsRecrystallization from an appropriate solvent can be employed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most frequently cited and industrially viable method is the selective hydrogenolysis of pentafluorobenzoic acid. This process involves the removal of the fluorine atom at the 4-position using hydrogen gas and a catalyst, such as palladium on charcoal or Raney nickel.[1]

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: The critical parameters to control are:

  • Temperature: Typically ranges from 20°C to 120°C.[1]

  • Hydrogen Pressure: Generally maintained between 10 and 50 bar.[1]

  • Catalyst: Palladium on charcoal (5%) and Raney nickel are commonly used.[1]

  • Base: Sodium carbonate, sodium hydroxide, or triethylamine are used to dissolve the starting material in water.[1]

  • Solvent: Water is the preferred solvent for this reaction.[1]

Q3: How can I purify the crude this compound?

A3: A common purification method involves a two-step chemical treatment. First, the crude product is treated with an aqueous solution of an alkali metal sulfide (like sodium sulfide) at an elevated temperature. This is followed by treatment with an oxidant, such as sodium hypochlorite. This procedure helps to remove unreacted pentafluorobenzoic acid.[1] Subsequent acidification and extraction will yield the purified product.

Q4: What are some of the known side reactions or byproducts?

A4: The primary "byproduct" is often unreacted pentafluorobenzoic acid, especially if the reaction is incomplete. Over-reduction, leading to the removal of other fluorine atoms, is a potential side reaction, though the hydrogenolysis of the 4-position fluorine is surprisingly selective.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenolysis of Pentafluorobenzoic Acid

Materials:

  • Pentafluorobenzoic acid

  • Palladium on charcoal (5%) or Raney nickel

  • Sodium carbonate or Sodium hydroxide

  • Water

  • Concentrated Hydrochloric acid

  • Ether (for extraction)

  • Hydrogen gas

Procedure:

  • In an autoclave, dissolve pentafluorobenzoic acid and a base (e.g., sodium carbonate) in water.

  • Add the catalyst (e.g., 5% palladium on charcoal) to the solution.

  • Seal the autoclave and purge with nitrogen, then with hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).[1]

  • Heat the reaction mixture to the target temperature (e.g., 60-120°C) with stirring.[1]

  • Maintain these conditions for the specified reaction time (e.g., 4-6 hours).[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Remove the catalyst by filtration.

  • Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid to precipitate the crude this compound.[1]

  • Filter the precipitated solid.

  • Extract the aqueous filtrate with ether to recover any dissolved product.[1]

  • Combine the solid product with the residue from the evaporated ether extracts to obtain the crude product.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Parameter Example 1 [1]Example 2 [1]Example 3 [1]
Starting Material Pentafluorobenzoic acidPentafluorobenzoic acidPentafluorobenzoic acid
Catalyst Palladium on charcoal (5%)Raney nickelPalladium on charcoal (5%)
Base Sodium carbonateTriethylamineSodium hydroxide
Solvent WaterWaterWater
Temperature 90°C60°C120°C
Pressure 10-15 bar50 bar50 bar
Reaction Time 6 hours4 hours1 hour
Yield (Purity) 93.3% (91%)90% (87%)89% (90%)

Visualizations

Synthesis_Pathway Synthesis of this compound A Pentafluorobenzoic Acid B This compound A->B Hydrogenolysis R1 H2, Catalyst (Pd/C or Raney Ni) R1->A R2 Base (e.g., Na2CO3) H2O R2->A R3 Heat (60-120°C) Pressure (10-50 bar) R3->A

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Catalyst Check Catalyst Activity & H2 Pressure Check_Conversion->Check_Catalyst Yes Incomplete_Reaction Incomplete Reaction? Check_Conversion->Incomplete_Reaction No Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp Check_Temp->Incomplete_Reaction Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Check_Purity Low Purity? Incomplete_Reaction->Check_Purity No Check_H2_Supply Ensure Sufficient H2 Extend_Time->Check_H2_Supply Check_H2_Supply->Check_Purity Purify Purify Crude Product (Sulfide/Oxidant Treatment) Check_Purity->Purify Yes End Successful Synthesis Check_Purity->End No Recrystallize Consider Recrystallization Purify->Recrystallize Recrystallize->End

References

Technical Support Center: 2,3,5,6-Tetrafluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common process-related impurity is unreacted starting material from its synthesis. This compound is often prepared via the hydrogenolysis of pentafluorobenzoic acid.[1] Consequently, trace amounts of pentafluorobenzoic acid can be present in the final product.[1] Crude reaction mixtures from this synthesis route may have a purity of around 91%, with the primary impurity being the pentafluorobenzoic acid starting material.[1]

Q2: During a high-temperature reaction (>150 °C) in an inert solvent, I'm observing gas evolution and the formation of a new, volatile, non-acidic compound. What is likely occurring?

A2: You are likely observing thermal decarboxylation. Aromatic carboxylic acids, especially those activated with electron-withdrawing groups like fluorine, can lose carbon dioxide upon heating to form the corresponding aromatic compound.[2][3] In this case, this compound would decompose to 1,2,4,5-Tetrafluorobenzene and CO₂ gas. Decarboxylation of similar fluorinated aromatic acids is reported at temperatures ranging from 130°C to over 200°C, often facilitated by polar aprotic solvents or catalysts.[2][4][5][6]

Troubleshooting Guides by Reaction Type

Amide Bond Formation

Q3: My amide coupling reaction using a carbodiimide reagent (e.g., DCC, EDC) has a low yield and produces a significant amount of a white, insoluble precipitate. What is the issue?

A3: The precipitate is likely the urea byproduct of the coupling reagent (e.g., dicyclohexylurea, DCU, if using DCC), which is expected.[7] However, low yields of the desired amide can be attributed to several side reactions:

  • N-Acylurea Formation: The activated O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common byproduct that halts the reaction pathway to the desired amide.

  • Anhydride Formation: Two molecules of the carboxylic acid can react with the coupling reagent to form an anhydride. While this can still react with the amine, it alters the stoichiometry and may be less efficient for hindered substrates.

  • Dehydration of Primary Amides: If coupling with asparagine or glutamine, the primary amide side chains can be dehydrated to nitriles by carbodiimide reagents.[7]

Solutions:

  • Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress N-acylurea formation and reduce racemization by forming an active ester intermediate.[8]

  • Control Stoichiometry and Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and additive for a short period before adding the amine can sometimes improve yields.[9]

  • Alternative Coupling Reagents: For difficult couplings, consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents, which often provide higher yields and faster reaction times.[7]

Q4: I am using HATU/HBTU as a coupling reagent with a secondary amine and observing a byproduct with a mass corresponding to the amine plus a guanidinium group. What is this?

A4: This is a known side reaction where the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid. This forms a guanidinium byproduct and consumes the amine, reducing the yield of the desired amide.

Solutions:

  • Order of Addition: To minimize this, the carboxylic acid should be pre-activated with the coupling reagent and a non-nucleophilic base (like DIPEA) before the amine is introduced to the reaction mixture.[9]

Esterification

Q5: My Fischer esterification of this compound with a primary alcohol is not proceeding to completion, even after prolonged heating.

A5: The Fischer esterification is a reversible, equilibrium-limited reaction.[10][11][12] The presence of water, a product of the reaction, will drive the equilibrium back towards the starting materials.

Solutions:

  • Use Excess Alcohol: Employing the alcohol as the reaction solvent (if practical) creates a large excess, shifting the equilibrium towards the ester product according to Le Chatelier's principle.[11][12][13]

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can also be effective.[10][12]

  • Alternative Methods: For sensitive or valuable substrates, consider methods that do not produce water, such as Steglich esterification (DCC/DMAP) or conversion to the acyl chloride followed by reaction with the alcohol.[12]

Quantitative Data

The following table summarizes the purity improvement of this compound based on a patented purification protocol to remove the pentafluorobenzoic acid impurity.[1]

StagePurity (%)Key Impurity
Crude Product (Post-hydrogenation)91%Pentafluorobenzoic Acid
Purified Product (Post-sulfide/oxidant treatment)96%Pentafluorobenzoic Acid (<0.05%)

Experimental Protocols

Protocol: Purification of Crude this compound[1]

This protocol is adapted from a patented procedure for removing pentafluorobenzoic acid from crude this compound.

  • Dissolution: Dissolve 21 g of the crude (91% purity) this compound in 200 ml of water containing sodium bicarbonate (0.3 mol) and sodium sulfide (0.05 mol).

  • Heating: Heat the solution at its boiling point for 15 hours. This step selectively reacts with the pentafluorobenzoic acid impurity.

  • Oxidation: Cool the reaction mixture to room temperature. Add 34 g of sodium hypochlorite solution (with ~13% by weight free chlorine) and stir for 1 hour.

  • Acidification: Acidify the mixture to a pH of 1 using concentrated hydrochloric acid.

  • Extraction: Extract the aqueous solution with a water-immiscible organic solvent, such as diethyl ether.

  • Isolation: Combine the organic extracts and evaporate the solvent to yield the purified this compound.

Visualizations

G start Unexpected Result Observed (e.g., low yield, extra spots/peaks) reaction_type Identify Reaction Type start->reaction_type amide Amide Coupling reaction_type->amide Amide ester Esterification reaction_type->ester Ester thermal High Temperature Rxn (>150 °C) reaction_type->thermal Thermal amide_issue Nature of Issue? amide->amide_issue ester_issue Nature of Issue? ester->ester_issue thermal_issue Nature of Issue? thermal->thermal_issue insoluble_byproduct Insoluble Precipitate (with Carbodiimide) amide_issue->insoluble_byproduct Precipitate low_yield Low Yield / Guanidinium Byproduct (with HATU/HBTU) amide_issue->low_yield Low Yield cause1 Potential Cause: - N-Acylurea Formation - Urea Byproduct (expected) insoluble_byproduct->cause1 cause2 Potential Cause: Amine attacks coupling agent low_yield->cause2 incomplete_rxn Incomplete Conversion (Fischer Method) ester_issue->incomplete_rxn Incomplete cause3 Potential Cause: Reaction is at equilibrium. Water is inhibiting forward reaction. incomplete_rxn->cause3 gas_volatile Gas Evolution & Volatile Byproduct thermal_issue->gas_volatile Gas/Volatility cause4 Potential Cause: Thermal Decarboxylation to 1,2,4,5-Tetrafluorobenzene gas_volatile->cause4

Caption: Troubleshooting workflow for common issues in reactions.

G RCOOH R-COOH (this compound) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate DCC Carbodiimide (e.g., DCC) DCC->Intermediate Amine R'-NH2 (Amine) Amide Desired Amide Intermediate->Amide + R'-NH2 (Desired Path) N_Acylurea N-Acylurea Byproduct (Side Product) Intermediate->N_Acylurea Rearrangement (Side Reaction) Urea Urea Byproduct Amide->Urea forms

Caption: Side reaction pathway in carbodiimide-mediated amide coupling.

References

Technical Support Center: Purification of 2,3,5,6-Tetrafluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,3,5,6-Tetrafluorobenzoic acid by recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity, particularly from synthesis via hydrogenolysis, is the starting material, pentafluorobenzoic acid.[1] Depending on the reaction workup and storage conditions, other potential impurities can include residual solvents, salts, and colored by-products.

Q2: My purified this compound has a low melting point. What does this indicate?

A2: A depressed or broad melting point range for your this compound (literature melting point: 150-152 °C) typically indicates the presence of impurities.[2][3] Residual solvent or the co-crystallization of impurities like pentafluorobenzoic acid can lead to this observation. Further purification by another recrystallization or an alternative method like sublimation may be necessary.

Q3: Is it possible to remove colored impurities during recrystallization?

A3: Yes. If your hot solution of this compound is colored, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. After a brief boiling period with the charcoal, it can be removed by hot filtration.

Q4: Can I use a single solvent for the recrystallization of this compound?

A4: It is possible, but often a mixed solvent system provides better results for fluorinated compounds. An ideal single solvent would dissolve the acid completely at its boiling point but have very low solubility at room temperature or below. A mixed solvent system, such as ethanol and water, can be fine-tuned to achieve the desired solubility profile.

Q5: What is an alternative purification method if recrystallization is not effective?

A5: Sublimation can be an effective alternative method for purifying this compound.[4][5] This technique is particularly useful for removing non-volatile impurities and can yield a very pure product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not cooled sufficiently.- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Cool the solution in an ice bath for a longer period.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is too concentrated.- The rate of cooling is too fast.- Use a lower-boiling solvent or a mixed solvent system.- Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.- Allow the solution to cool more slowly. Insulating the flask can help.
Poor Recovery of Purified Product - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- To prevent premature crystallization, use a pre-heated funnel and receiving flask for hot filtration.
Crystals are colored or appear impure - Incomplete removal of colored impurities.- Co-crystallization of impurities with the product.- During the recrystallization process, add a small amount of activated charcoal to the hot solution and perform a hot filtration.- A second recrystallization may be necessary to improve purity. Consider using a different solvent system.

Data Presentation: Solvent Selection for Recrystallization

Solvent Solvent Type Estimated Solubility of this compound Suitability for Recrystallization
Water Protic, PolarSparingly soluble at room temperature, likely more soluble in hot water.[6]Potentially suitable, especially in a mixed solvent system with a more soluble co-solvent.
Ethanol Protic, PolarLikely soluble at room temperature and very soluble when hot.Good as the "soluble" solvent in a mixed-solvent system (e.g., with water).
Acetone Aprotic, PolarLikely soluble at room temperature and very soluble when hot.May be too good of a solvent, leading to poor recovery unless used with an anti-solvent.
Toluene Aromatic, NonpolarLikely has moderate solubility when hot and lower solubility when cold.Potentially a good single solvent for recrystallization.
Hexane Aliphatic, NonpolarLikely has very low solubility at all temperatures.Suitable as an "anti-solvent" in a mixed solvent system.

Experimental Protocols

Protocol 1: Solvent Screening on a Microscale
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Add a few drops of a different potential recrystallization solvent to each test tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath. Add the solvent dropwise with heating until the solid just dissolves.

  • Allow the test tubes to cool to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling is a suitable choice.

Protocol 2: Recrystallization from an Ethanol/Water Mixed Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve charcoal Optional: Add activated charcoal for color removal dissolve->charcoal hot_filtration Optional: Hot filtration to remove insoluble impurities charcoal->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_solutions Potential Solutions start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No/Few Crystals outcome->no_crystals No Crystals oiling_out Oiling Out outcome->oiling_out Oil Forms poor_recovery Poor Recovery outcome->poor_recovery Low Yield success Pure Crystals outcome->success Success solution_no_crystals Concentrate solution Scratch flask Add seed crystal no_crystals->solution_no_crystals solution_oiling Reheat & add more solvent Cool slowly Change solvent oiling_out->solution_oiling solution_recovery Use minimum hot solvent Ensure complete cooling Pre-heat filtration apparatus poor_recovery->solution_recovery

Caption: Logical workflow for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis and Purification of 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,5,6-Tetrafluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what is the primary impurity?

The most common industrial synthesis of this compound is the catalytic hydrogenolysis of pentafluorobenzoic acid.[1] In this process, the fluorine atom at the 4-position is selectively removed. The most significant impurity is typically unreacted pentafluorobenzoic acid, especially if the hydrogenation reaction is not driven to completion.[1]

Q2: What are the primary methods for purifying crude this compound?

The primary methods for purification include:

  • Chemical Treatment: A specific method to remove unreacted pentafluorobenzoic acid involves treatment with an alkali metal sulfide followed by an oxidant.[1]

  • Recrystallization: A standard technique for purifying crystalline solids. The choice of solvent is critical for effective purification.

  • Sublimation: An effective method for obtaining high-purity material by heating the solid under vacuum, causing it to vaporize and then deposit as pure crystals on a cold surface.

  • Aqueous Wash: An initial workup step involving washing with a basic aqueous solution can help remove acidic impurities.

Q3: My purified this compound is discolored. What is the cause and how can I fix it?

Discoloration, often a yellow or brownish tint, is typically due to the presence of non-volatile organic impurities or tar-like byproducts from the synthesis. The following methods can be employed to remove color:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Sublimation: This is a highly effective method for removing colored, non-volatile impurities, resulting in a pure, white crystalline product.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis
Possible Cause Troubleshooting Steps
Incomplete hydrogenation reaction leading to residual pentafluorobenzoic acid.- Optimize hydrogenation reaction conditions (e.g., increase reaction time, temperature, or hydrogen pressure).[1] - Implement a chemical purification step specifically designed to remove pentafluorobenzoic acid (see Experimental Protocol 1).[1]
Presence of other fluorinated benzoic acid isomers.- Ensure the purity of the starting pentafluorobenzoic acid. - Consider preparative High-Performance Liquid Chromatography (HPLC) for separation of isomers if they are present in significant amounts.
Contamination with residual catalyst.- Ensure thorough filtration to remove the hydrogenation catalyst (e.g., palladium on carbon).[1]
Issue 2: Problems During Recrystallization
Possible Cause Troubleshooting Steps
Product "oiling out" instead of crystallizing. - The cooling rate may be too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. - The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - The presence of impurities may be depressing the melting point. Consider a preliminary purification step (e.g., aqueous wash) before recrystallization.
Poor recovery of the product. - Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. - The product is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Premature crystallization during hot filtration. Use a pre-heated funnel and flask for hot filtration.
Low purity after recrystallization. - Improper solvent choice. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures. Experiment with different solvent systems (e.g., water, or a co-solvent system like hexane/ethyl acetate). - Co-crystallization of impurities. A second recrystallization may be necessary.

Quantitative Data Summary

The following table summarizes the purity of this compound before and after a specific chemical purification method as described in the literature.

Purification StagePurity (%)Pentafluorobenzoic Acid Content (%)Data Source
Crude Product91Not specified, but is the main impurity[1]
After Chemical Treatment96< 0.05[1]

Experimental Protocols

Protocol 1: Chemical Purification to Remove Pentafluorobenzoic Acid

This protocol is adapted from a patented method for the removal of unreacted pentafluorobenzoic acid from crude this compound.[1]

  • Dissolution: Dissolve the crude this compound in an aqueous solution of sodium bicarbonate.

  • Sulfide Treatment: Add sodium sulfide to the solution. The amount should be in molar excess relative to the estimated amount of pentafluorobenzoic acid impurity.

  • Heating: Heat the solution at its boiling point for several hours (e.g., 15 hours).[1]

  • Cooling and Oxidation: Cool the reaction mixture to room temperature and add an oxidizing agent, such as sodium hypochlorite solution. Stir for approximately one hour.[1]

  • Acidification: Acidify the solution to a pH of 1 using a strong acid like concentrated hydrochloric acid. This will precipitate the purified this compound.

  • Extraction: Extract the aqueous suspension with a suitable organic solvent, such as diethyl ether.[1]

  • Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, hexane, ethyl acetate, or mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: General Sublimation Procedure
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough to cause sublimation but below the melting point to avoid boiling.

  • Deposition: The vapor of the pure compound will deposit as crystals on the cold finger or the upper, cooler surfaces of the apparatus.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before carefully venting the system and scraping the purified crystals from the cold surface.

Visualizations

G Overall Purification Workflow for this compound start Crude this compound (from synthesis) aqueous_wash Aqueous Wash (Optional) (e.g., with NaHCO3 solution) start->aqueous_wash chemical_treatment Chemical Treatment (if pentafluorobenzoic acid is present) aqueous_wash->chemical_treatment Significant acidic impurities recrystallization Recrystallization aqueous_wash->recrystallization Minor impurities chemical_treatment->recrystallization analysis Purity Analysis (e.g., HPLC, Melting Point) recrystallization->analysis sublimation Sublimation sublimation->analysis analysis->recrystallization Purity below specification analysis->sublimation Non-volatile impurities remain final_product Pure this compound analysis->final_product Purity meets specification

Caption: Overall Purification Workflow for this compound.

G Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Product 'oils out'? start->oiling_out low_recovery Poor recovery? oiling_out->low_recovery No oiling_out_solutions - Reheat and add more solvent - Cool down slowly - Consider pre-purification oiling_out->oiling_out_solutions Yes low_purity Low purity? low_recovery->low_purity No low_recovery_solutions - Use less solvent - Cool thoroughly in ice bath - Pre-heat filtration apparatus low_recovery->low_recovery_solutions Yes success Successful Crystallization low_purity->success No low_purity_solutions - Re-evaluate solvent system - Perform a second recrystallization low_purity->low_purity_solutions Yes oiling_out_solutions->start low_recovery_solutions->start low_purity_solutions->start

References

dealing with the hygroscopic nature of 2,3,5,6-Tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic nature of 2,3,5,6-Tetrafluorobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful use of this compound in your research.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or kinetics. Moisture absorption by this compound can alter its effective concentration and introduce a reactive species (water) into the reaction.1. Dry the material before use using a recommended drying protocol (see Experimental Protocols). 2. Handle the compound exclusively in an inert atmosphere (e.g., a glove box). 3. Use freshly opened containers or properly stored material.
Material is clumpy, has formed a solid mass, or appears wet. The compound has absorbed a significant amount of atmospheric moisture due to improper storage or handling.[1][2]1. If the material is only clumpy, it may be possible to break it up and dry it thoroughly in a vacuum oven.[2] 2. If it has become a paste or liquid, it is severely hydrated and may not be salvageable for moisture-sensitive applications. 3. Always store the compound in a desiccator over a suitable desiccant or in an inert atmosphere glove box.[3][4]
Difficulty in accurately weighing the compound. The mass of the compound is continuously increasing on the analytical balance due to rapid moisture absorption from the air.1. Weigh the compound in a controlled environment with low humidity, such as a glove box.[4] 2. If a glove box is unavailable, weigh the material quickly.[2] Pre-weigh a sealed container, add the compound, and re-seal it before re-weighing to minimize exposure. 3. Consider preparing a stock solution in an anhydrous solvent and dosing by volume.
Analytical results (e.g., NMR, HPLC) show unexpected impurities. Absorbed water can lead to hydrolysis of the compound or other reagents, or it can interfere with certain analytical techniques.1. Confirm the water content of your material using Karl Fischer titration before use. 2. Ensure all solvents and other reagents in the experiment are rigorously dried.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent moisture absorption?

A1: It is crucial to store this compound in a tightly sealed container to minimize its exposure to the atmosphere.[2] For optimal protection, the sealed container should be placed inside a desiccator containing an active desiccant, such as silica gel or calcium chloride.[3][5] For highly sensitive applications, storing the material inside a nitrogen-purged glove box is the most effective method.[4]

Q2: What is the maximum acceptable moisture content for this compound in my experiments?

A2: The acceptable moisture content is highly dependent on your specific application. For moisture-sensitive reactions, such as those involving organometallics or certain coupling reactions, the water content should be as low as possible, ideally below 0.01% (100 ppm). For less sensitive applications, a higher moisture content may be tolerable. It is best practice to determine the water content via Karl Fischer titration before use.

Q3: Can I dry this compound if it has absorbed moisture?

A3: Yes, if the compound has absorbed a small amount of moisture, it can be dried. The recommended method is drying in a vacuum oven.[6][7] Heating the compound gently under vacuum can effectively remove water.[2][6] However, be careful not to exceed the compound's melting point. Always verify the dryness by determining the water content after the drying process.

Q4: My laboratory doesn't have a glove box. What are the best practices for handling this compound in the open air?

A4: If a glove box is not available, you must work quickly to minimize atmospheric exposure.[2] Have all necessary equipment and reagents ready before opening the container. Use a weighing boat or vial that can be quickly capped. After weighing, seal the main container immediately. Consider aliquoting the material into smaller, single-use vials inside a low-humidity environment (like a glove bag) to avoid repeatedly exposing the bulk material.

Q5: How does moisture affect reactions involving this compound?

A5: Moisture can have several detrimental effects. As a carboxylic acid, the compound's acidity can be affected by the presence of water. More critically, in many organic reactions, water can act as an unwanted nucleophile, a proton source or sink, or can deactivate catalysts, leading to side reactions, lower yields, and the formation of impurities.[1]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₂F₄O₂
Molecular Weight 194.08 g/mol [8][9]
Melting Point 150-152 °C[8][10][11]
Boiling Point 227.9 ± 35.0 °C (Predicted)[10]
Density 1.6 ± 0.1 g/cm³[8]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a substance.[12] The coulometric method is ideal for very low water content (ppm levels), while the volumetric method is suited for higher moisture levels.[13]

A. Coulometric Karl Fischer Titration

  • Instrument Preparation: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and filled with the appropriate KF reagent. The instrument will typically perform a pre-titration to eliminate any ambient moisture in the cell.

  • Sample Preparation: In a controlled low-humidity environment (preferably a glove box), accurately weigh a small amount of this compound (typically 10-100 mg, depending on the expected water content) into a gas-tight syringe or a sample boat.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell.

  • Titration: Start the titration. The instrument will electrolytically generate iodine, which reacts with the water in the sample.[12][13] The instrument automatically detects the endpoint when all the water has been consumed.

  • Calculation: The instrument will calculate the water content based on the total charge passed (according to Faraday's law) and the sample weight. The result is typically given in ppm or percentage.[14]

B. Volumetric Karl Fischer Titration

  • Instrument and Reagent Preparation: Prepare the volumetric titrator and standardize the Karl Fischer reagent against a known water standard (e.g., sodium tartrate dihydrate) to determine its titer (mg water/mL reagent).[15]

  • Sample Preparation: In a controlled environment, accurately weigh a larger sample of the compound (e.g., 0.1-0.5 g) and dissolve it in a suitable anhydrous solvent (e.g., anhydrous methanol) in the titration vessel.

  • Titration: Titrate the sample solution with the standardized KF reagent until the endpoint is reached, which is typically detected potentiometrically.

  • Calculation: Calculate the percentage of water in the sample using the following formula:

    Water (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

Protocol 2: Drying of this compound

This protocol describes how to dry this compound using a vacuum oven, a method suitable for heat-sensitive and hygroscopic materials.[6][16][17]

  • Sample Preparation: Spread the this compound in a thin layer in a suitable glass container (e.g., a watch glass or a crystallizing dish) to maximize the surface area.

  • Oven Setup: Place the sample in a vacuum oven. Connect the oven to a vacuum pump equipped with a cold trap or a suitable system to capture any evolved vapors.

  • Drying Conditions:

    • Temperature: Set the oven temperature to a moderate level, well below the compound's melting point (e.g., 60-80 °C). Higher temperatures can increase the rate of drying but risk thermal decomposition.

    • Vacuum: Slowly and gently apply the vacuum to avoid creating a rush of air that could blow the fine powder around the chamber.[16] A target pressure of <10 kPa is effective.[18]

  • Drying Time: Dry the material for several hours (e.g., 4-24 hours). The optimal time will depend on the amount of material and its initial water content. The material is considered dry when its weight becomes constant.

  • Post-Drying Handling:

    • Turn off the vacuum and allow the oven to cool to room temperature before introducing air or an inert gas (like nitrogen) to break the vacuum. Breaking the vacuum while the material is hot can cause it to rapidly reabsorb moisture from the air.

    • Immediately transfer the dried material to a desiccator for storage.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling & Weighing cluster_analysis Moisture Analysis cluster_drying Drying (if needed) cluster_reaction Experiment storage Store in sealed container in desiccator handling Handle in inert atmosphere (glove box) storage->handling weigh Weigh quickly handling->weigh Minimize exposure kf Karl Fischer Titration weigh->kf Check moisture vac_oven Vacuum Oven Drying (e.g., 70°C, <10 kPa) kf->vac_oven If moisture > spec reaction Use in Reaction kf->reaction If moisture ≤ spec vac_oven->kf Re-analyze troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Experimental Results? check_moisture Is the material hygroscopic? start->check_moisture yes_hygro Yes check_moisture->yes_hygro Assume Yes for this compound no_hygro No improper_storage Improper Storage? yes_hygro->improper_storage improper_handling Improper Handling? yes_hygro->improper_handling other_factors Consider other experimental variables (purity, temp, etc.) solution_storage Store in Desiccator or Glove Box improper_storage->solution_storage solution_handling Minimize Air Exposure, Use Glove Box improper_handling->solution_handling solution_drying Dry Before Use (Vacuum Oven) improper_handling->solution_drying

References

Technical Support Center: Thermal Degradation of 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluorobenzoic acid, focusing on its thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

While a specific decomposition temperature for this compound is not documented, its melting point is reported to be in the range of 150-154 °C.[1][2] Generally, aromatic carboxylic acids are relatively stable. For comparison, the decarboxylation of the closely related 2,3,5,6-tetrafluoroterephthalic acid to produce this compound is carried out in water at temperatures between 130 °C and 170 °C.[3] This suggests that the single carboxylic acid group in this compound might be stable at least up to this temperature range under similar conditions. However, in an inert atmosphere and at higher temperatures, degradation is expected to occur.

Q2: What are the likely thermal degradation pathways for this compound?

Based on studies of similar compounds, the primary thermal degradation pathways are likely to be:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common thermal degradation route for carboxylic acids.[4] For perfluorinated carboxylic acids, this is also a noted decomposition mechanism.[5] This would result in the formation of 1,2,4,5-tetrafluorobenzene.

  • HF Elimination: The elimination of hydrogen fluoride (HF) is another potential pathway, especially at higher temperatures.[5]

  • Radical Formation: At elevated temperatures, homolytic cleavage of C-C or C-F bonds can occur, leading to the formation of various radical species which can then undergo further reactions to form a complex mixture of products.

Q3: What are the potential decomposition products I should be aware of?

Researchers should anticipate the formation of gaseous and solid byproducts. Potential products include:

  • Gaseous Products:

    • Carbon dioxide (CO₂) from decarboxylation.

    • Hydrogen fluoride (HF), a corrosive and toxic gas.

    • Carbon monoxide (CO) may also be formed.

  • Aromatic Products:

    • 1,2,4,5-tetrafluorobenzene as the primary product of decarboxylation.

  • Other Fluorinated Compounds: A variety of smaller perfluorinated or partially fluorinated hydrocarbons could be formed through radical chain reactions, especially at very high temperatures.

Q4: Are there any specific safety precautions I should take when heating this compound?

Yes, stringent safety measures are crucial:

  • Ventilation: All experiments involving heating of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of potentially toxic and corrosive fumes like HF.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Material Compatibility: Be aware that HF is highly corrosive and can etch glass. If high-temperature degradation is expected, consider using equipment made of resistant materials.

  • Inert Atmosphere: To minimize oxidation and unwanted side reactions, it is advisable to conduct thermal degradation studies under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly low decomposition temperature observed in TGA/DSC. Sample impurity. The presence of residual solvents or synthesis byproducts can lower the onset of degradation.Ensure the sample is pure and dry before analysis. Consider purification steps like recrystallization or sublimation.
Complex or difficult-to-interpret TGA/DSC curves. Multiple overlapping degradation steps. The degradation may not be a single-step process.Try using a slower heating rate in your thermal analysis to better resolve the different decomposition stages. Modulated DSC could also be beneficial.
Instrument corrosion or damage after experiments. Formation of corrosive byproducts like Hydrogen Fluoride (HF).Use appropriate materials for your experimental setup that are resistant to HF. Ensure a robust inert gas flow to carry away corrosive gases.
Inconsistent results between experimental runs. Variations in sample packing, atmosphere, or heating rate.Standardize your experimental protocol. Ensure consistent sample mass, particle size, and packing in the crucible. Maintain a constant and calibrated heating rate and gas flow.
Difficulty identifying degradation products. Formation of a complex mixture of volatile and non-volatile products.Utilize a combination of analytical techniques. For volatile products, consider coupling your thermal analysis instrument to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (GC-MS). For non-volatile residues, techniques like NMR or FTIR can be useful.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a general guideline for investigating the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance (accurate to ±0.01 mg)

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

  • Sample Preparation: Ensure the this compound sample is of high purity and has been dried to remove any residual solvent.

  • TGA Instrument Setup:

    • Tare an empty TGA sample pan.

    • Weigh approximately 5-10 mg of the sample into the pan.

    • Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the experiment to ensure an inert environment.

    • Temperature Program:

      • Equilibrate at a starting temperature below the expected decomposition (e.g., 30 °C).

      • Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for different stages.

Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline for studying the thermal transitions of this compound.

Objective: To determine the melting point and identify any other endothermic or exothermic transitions, including decomposition.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance (accurate to ±0.01 mg)

  • Sample pans and lids (e.g., aluminum, hermetically sealed)

  • Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

  • Sample Preparation: Use a small amount (typically 2-5 mg) of the pure, dry sample.

  • DSC Instrument Setup:

    • Place the weighed sample into a DSC pan and seal it. For studying decomposition, a hermetically sealed pan with a pinhole lid can be used to allow for the escape of gaseous products while maintaining a controlled atmosphere.

    • Place an empty, sealed pan in the reference position.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Temperature Program:

      • Equilibrate at a starting temperature well below the melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) through the melting point and up to the expected decomposition region.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point from the endothermic peak.

    • Observe any exothermic peaks that may indicate decomposition.

Visualizations

Logical Workflow for Investigating Thermal Degradation

Thermal_Degradation_Workflow Workflow for Thermal Degradation Analysis cluster_prep Sample Preparation cluster_kinetics Kinetic Analysis start Start with pure this compound purify Purification (if necessary) start->purify dry Drying purify->dry tga Thermogravimetric Analysis (TGA) dry->tga dsc Differential Scanning Calorimetry (DSC) dry->dsc tga_ms TGA-MS (Volatiles) tga->tga_ms gc_ms Pyrolysis-GC-MS (Volatiles) tga->gc_ms residue_analysis Residue Analysis (NMR, FTIR) tga->residue_analysis kinetic_model Kinetic Modeling (Isoconversional Methods) tga->kinetic_model

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Potential Decomposition Pathways

Decomposition_Pathways Potential Thermal Decomposition Pathways cluster_decarboxylation Decarboxylation cluster_hf_elimination HF Elimination cluster_radical Radical Formation reactant This compound decarboxylation Heat reactant->decarboxylation Primary Pathway hf_elimination Higher Heat reactant->hf_elimination Possible Pathway radical_formation High Temperature reactant->radical_formation High Temp Pathway product1 1,2,4,5-Tetrafluorobenzene decarboxylation->product1 co2 CO2 decarboxylation->co2 product2 Fluorinated Benzynes / Complex Products hf_elimination->product2 hf HF hf_elimination->hf product3 Various Fluorinated Radicals radical_formation->product3 fragmentation Fragmentation Products product3->fragmentation

Caption: A diagram illustrating the potential thermal decomposition pathways for this compound.

References

Technical Support Center: Catalyst Poisoning by 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving 2,3,5,6-Tetrafluorobenzoic acid, which could indicate catalyst poisoning.

Issue 1: Sudden or Gradual Loss of Catalytic Activity

Question: My reaction has stopped or significantly slowed down after introducing this compound. What could be the cause?

Answer: A significant drop in catalytic activity is a classic sign of catalyst poisoning. This compound can contribute to this in several ways:

  • Strong Adsorption: The carboxylic acid group can strongly adsorb onto the active sites of metal catalysts, blocking access for your reactants.[1][2]

  • Halogen Interaction: The fluorine atoms on the aromatic ring can interact with and deactivate the catalyst surface. Halides are known to be potent poisons for many transition metal catalysts.[1]

  • Combined Effect: The combination of the carboxylic acid and the highly electronegative fluorine atoms can lead to very strong binding to the catalyst surface, resulting in severe and potentially irreversible poisoning.

Troubleshooting Steps:

  • Confirm Poisoning:

    • Stop the reaction and analyze the catalyst for the presence of fluorine and adsorbed organic species using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature Programmed Desorption (TPD).

    • Run a control experiment with a fresh batch of catalyst and reactants, excluding this compound, to confirm it is the source of deactivation.

  • Catalyst Regeneration (if applicable):

    • Washing: For less severe, reversible poisoning, washing the catalyst with a suitable solvent may remove the adsorbed this compound.

    • Thermal Treatment: In some cases, a carefully controlled thermal treatment could desorb the poison. However, this risks catalyst sintering.

    • Chemical Treatment: A mild basic wash could help remove the acidic poison, but this must be carefully tested to avoid damaging the catalyst.

  • Process Modification:

    • Increase Catalyst Loading: This is a temporary solution to compensate for the poisoned sites.

    • Purify Reactant Stream: If this compound is an impurity, remove it from the feedstock before it comes into contact with the catalyst.

    • Select a More Resistant Catalyst: Consider catalysts known for their higher tolerance to acidic and halogenated compounds.

Issue 2: Change in Product Selectivity

Question: Since I started using this compound in my process, the selectivity of my reaction has changed, and I am observing more side products. Why is this happening?

Answer: A change in product selectivity can also be an indicator of catalyst poisoning. The binding of this compound to the catalyst surface may not completely block the active sites but can alter their electronic or steric properties. This can lead to:

  • Modified Reaction Pathways: The altered active sites may favor different reaction pathways, leading to the formation of undesired byproducts.

  • Partial Deactivation: The poison might selectively deactivate certain types of active sites responsible for the desired reaction, allowing other, less selective sites to dominate the reaction.

Troubleshooting Steps:

  • Analyze Byproducts: Identify the new side products being formed to gain insight into the altered reaction mechanism.

  • Surface Characterization: Use techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) to study the surface of the catalyst and understand how the adsorption of this compound is modifying the active sites.

  • Optimize Reaction Conditions: Adjusting temperature, pressure, or reactant concentrations may help to steer the reaction back towards the desired product.

  • Consider a Co-catalyst or Additive: In some cases, introducing a co-catalyst or an additive can help to mitigate the negative effects of the poison on selectivity.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table provides an illustrative summary of potential quantitative effects on a generic hydrogenation catalyst, based on general knowledge of poisoning by halogenated acids.

ParameterPotential EffectPlausible Range of ChangeNotes
Catalyst Activity (Turnover Frequency) Decrease10% - 90% reductionThe extent of deactivation will depend on the concentration of the poison, the nature of the catalyst, and the reaction conditions.
Product Selectivity Altered5% - 50% shift in selectivityCan lead to an increase in undesired byproducts.
Catalyst Lifetime Reduced20% - 80% decreaseContinuous exposure to the poison will lead to a shorter operational life for the catalyst.
Surface Area (BET) Minor Decrease< 10% reductionPoisoning primarily affects the active sites, not necessarily the bulk surface area.

Experimental Protocols

Protocol 1: Evaluating the Poisoning Effect of this compound on a Palladium on Carbon (Pd/C) Catalyst in a Hydrogenation Reaction

Objective: To quantify the impact of this compound on the activity and selectivity of a Pd/C catalyst.

Materials:

  • 10% Pd/C catalyst

  • Substrate for hydrogenation (e.g., styrene)

  • Solvent (e.g., ethanol)

  • This compound

  • High-pressure reactor (autoclave)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Baseline Experiment (No Poison):

    • Add 100 mg of 10% Pd/C catalyst to the reactor.

    • Add 10 mmol of styrene and 50 mL of ethanol.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 10 bar.

    • Stir the reaction at 50°C and take samples at regular intervals (e.g., every 15 minutes) for GC analysis to determine the conversion of styrene and the selectivity to ethylbenzene.

  • Poisoning Experiment:

    • Repeat the baseline experiment, but add a specific amount of this compound (e.g., 0.1 mol% relative to palladium) to the reaction mixture before pressurizing with hydrogen.

    • Monitor the reaction progress by GC analysis as before.

  • Data Analysis:

    • Plot the conversion of styrene versus time for both the baseline and the poisoned experiments.

    • Calculate the initial reaction rates and turnover frequencies (TOFs) for both experiments.

    • Compare the selectivity to ethylbenzene at a specific conversion level (e.g., 50%) for both experiments.

FAQs

Q1: How does the structure of this compound contribute to its potential as a catalyst poison?

A1: The molecule has two key features that make it a potential catalyst poison:

  • Carboxylic Acid Group: This functional group can deprotonate to form a carboxylate, which can chelate or strongly adsorb to metal surfaces.

  • Tetrafluoro-substituted Aromatic Ring: The four fluorine atoms are highly electronegative and can withdraw electron density from the aromatic ring and the carboxylic acid group. This can increase the acidity of the carboxylic acid, leading to stronger binding to the catalyst. The fluorine atoms themselves can also directly interact with the catalyst surface.

Q2: What types of catalysts are most likely to be poisoned by this compound?

A2: Transition metal catalysts are particularly susceptible, especially those used in hydrogenation, oxidation, and carbon-carbon coupling reactions. This includes catalysts based on:

  • Palladium (Pd)

  • Platinum (Pt)

  • Rhodium (Rh)

  • Ruthenium (Ru)

  • Nickel (Ni)

Q3: Is the poisoning by this compound likely to be reversible or irreversible?

A3: This depends on the strength of the interaction with the catalyst. Given the presence of both a carboxylic acid and multiple fluorine atoms, the binding is likely to be strong, and the poisoning could be irreversible or at least difficult to reverse. Irreversible poisoning involves the formation of a stable chemical bond between the poison and the active site.

Q4: Can I use a sacrificial agent to protect my catalyst?

A4: In some cases, a sacrificial agent that preferentially interacts with the poison can be used. For an acidic poison like this compound, a non-reactive base could potentially be used to neutralize it before it reaches the catalyst surface. However, the choice of a suitable sacrificial agent would need to be carefully evaluated to ensure it does not interfere with the desired reaction.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalyst Catalyst Surface Active_Site Active Site (e.g., Pd, Pt) Product Desired Product Active_Site->Product Catalytic Conversion Deactivated_Site Deactivated Site Active_Site->Deactivated_Site Poisoning Reactant Reactant Molecule Reactant->Active_Site Binds to Active Site Poison This compound Poison->Active_Site Strong Adsorption/ Chemical Bonding Troubleshooting_Workflow Start Reaction Performance Decline (Activity or Selectivity) Suspect_Poisoning Suspect Catalyst Poisoning by This compound Start->Suspect_Poisoning Analysis Analyze Catalyst Surface (XPS, TPD, DRIFTS) Suspect_Poisoning->Analysis Control_Exp Run Control Experiment (without poison) Suspect_Poisoning->Control_Exp Poison_Confirmed Poisoning Confirmed? Analysis->Poison_Confirmed Control_Exp->Poison_Confirmed Regenerate Attempt Catalyst Regeneration (Wash, Thermal/Chemical Treatment) Poison_Confirmed->Regenerate Yes Other_Issue Investigate Other Deactivation Mechanisms (Sintering, Fouling) Poison_Confirmed->Other_Issue No Modify_Process Modify Process (Increase Catalyst Load, Purify Feed) Regenerate->Modify_Process New_Catalyst Select More Resistant Catalyst Modify_Process->New_Catalyst End Problem Resolved New_Catalyst->End Logical_Relationships cluster_problem Observed Problem cluster_cause Potential Cause cluster_mechanism Mechanism cluster_solution Potential Solution Loss_of_Activity Loss of Activity Poisoning Catalyst Poisoning by This compound Loss_of_Activity->Poisoning Change_in_Selectivity Change in Selectivity Change_in_Selectivity->Poisoning Site_Blocking Active Site Blocking Poisoning->Site_Blocking Site_Modification Active Site Modification Poisoning->Site_Modification New_Catalyst Use Resistant Catalyst Poisoning->New_Catalyst Regeneration Catalyst Regeneration Site_Blocking->Regeneration Process_Change Process Modification Site_Modification->Process_Change

References

Technical Support Center: Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3,5,6-Tetrafluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent and high-yielding method for synthesizing this compound is the selective hydrogenolysis of pentafluorobenzoic acid. This process typically involves the removal of the fluorine atom at the 4-position.[1] Another potential, though less direct, route starts from 1,2,4,5-tetrafluorobenzene, which can be carboxylated.[2]

Q2: What is the primary challenge in the synthesis of this compound?

A2: A significant challenge is achieving selective defluorination at the para-position of pentafluorobenzoic acid while preventing further reduction of other fluorine atoms.[1] Additionally, separating the desired product from the starting material and other partially fluorinated benzoic acids can be difficult.

Q3: How can I purify the crude this compound?

A3: Purification can be achieved by treating the crude product with an aqueous solution of an alkali metal sulfide, followed by an oxidant like sodium hypochlorite. This process helps to remove residual pentafluorobenzoic acid.[1] The purified acid can then be isolated by acidification and extraction with a water-immiscible organic solvent such as ether.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Hydrogenolysis reactions are typically carried out under high pressure and require the use of an autoclave, which should be operated by trained personnel.[1] Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources. Handling of strong acids and bases for workup also requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure the catalyst is active. Use a fresh batch of palladium on charcoal or Raney nickel.[1]- Optimize reaction time and temperature. For hydrogenolysis, temperatures between 60°C and 120°C are reported.[1]- Ensure sufficient hydrogen pressure is maintained throughout the reaction.[1]
Catalyst poisoning- Impurities in the starting material or solvent can poison the catalyst. Use high-purity reagents and solvents.
Suboptimal pH- The presence of a base is crucial to neutralize the hydrogen fluoride produced during the reaction. Ensure the correct stoichiometry of the base (e.g., sodium carbonate, triethylamine) is used.[1]
Presence of Pentafluorobenzoic Acid Impurity Incomplete hydrogenolysis- Increase the reaction time or the amount of catalyst.[1]- Employ the specific purification step involving treatment with an alkali metal sulfide and an oxidant.[1]
Formation of Other Isomers or Over-reduced Products Non-selective catalyst or harsh reaction conditions- Use a highly selective catalyst like palladium on charcoal.[1]- Carefully control the reaction temperature and pressure to avoid over-reduction.
Difficulty in Product Isolation Emulsion formation during extraction- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during the ether extraction.[3]
Product loss during workup- Ensure the aqueous phase is thoroughly extracted multiple times with the organic solvent to maximize product recovery.[1]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenolysis of Pentafluorobenzoic Acid

This protocol is based on a patented industrial process and offers high yields.[1]

Materials:

  • Pentafluorobenzoic acid

  • Palladium on charcoal (5%)

  • Sodium carbonate

  • Water

  • Concentrated hydrochloric acid

  • Ether

Procedure:

  • In an autoclave, dissolve 53 g (0.25 mol) of pentafluorobenzoic acid and 53 g (0.5 mol) of sodium carbonate in 400 ml of water.

  • Add 3.5 g of 5% palladium on charcoal to the solution.

  • Seal the autoclave and hydrogenate for 6 hours at 90°C under a hydrogen pressure of 50 bar.

  • After the reaction, cool the autoclave and carefully release the pressure.

  • Remove the catalyst by filtration.

  • Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid.

  • Extract the aqueous solution with ether.

  • Evaporate the ether from the combined organic extracts to obtain crude this compound.

Purification:

  • Dissolve the crude product in 200 ml of water with sodium bicarbonate and sodium sulfide.

  • Heat the solution at boiling temperature for 15 hours.

  • Cool the reaction mixture and add sodium hypochlorite solution.

  • Stir the mixture at room temperature for 1 hour.

  • Acidify to pH 1 with concentrated hydrochloric acid and extract with ether.

  • Evaporate the ether to yield pure this compound.

Data Presentation: Comparison of Synthesis Conditions
Parameter Example 1[1] Example 2[1] Example 3[1]
Starting Material Pentafluorobenzoic acidPentafluorobenzoic acidPentafluorobenzoic acid
Catalyst 5% Palladium on charcoalRaney nickel5% Palladium on charcoal
Base Sodium carbonateTriethylamineSodium hydroxide
Solvent WaterWaterWater
Temperature 90°C60°C120°C
Pressure 50 bar H₂50 bar H₂50 bar H₂
Reaction Time 6 hours4 hours1 hour
Purity of Crude Product Not specified91%90%
Yield of Crude Product Not specified93.3%89%
Final Purity >99.95%96%Not specified

Visualizations

Experimental Workflow: Hydrogenolysis of Pentafluorobenzoic Acid

G Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Hydrogenolysis cluster_workup Workup and Isolation cluster_purification Purification start Dissolve Pentafluorobenzoic Acid and Base in Water catalyst Add Palladium on Charcoal Catalyst start->catalyst autoclave Hydrogenate in Autoclave (90°C, 50 bar H₂) catalyst->autoclave filter Filter to Remove Catalyst autoclave->filter acidify Acidify Filtrate (HCl) filter->acidify extract Extract with Ether acidify->extract evaporate Evaporate Ether extract->evaporate crude Crude this compound evaporate->crude sulfide Treat with Sodium Sulfide crude->sulfide oxidize Oxidize with Sodium Hypochlorite sulfide->oxidize acidify2 Acidify and Extract oxidize->acidify2 evaporate2 Evaporate Ether acidify2->evaporate2 pure Pure this compound evaporate2->pure G Troubleshooting Low Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss start Low Yield Observed check_completion Check for Reaction Completion (e.g., TLC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_catalyst Verify Catalyst Activity incomplete->check_catalyst check_conditions Optimize Reaction Time/Temperature/Pressure incomplete->check_conditions check_reagents Ensure Reagent Purity incomplete->check_reagents check_extraction Improve Extraction Efficiency (e.g., multiple extractions, brine) complete->check_extraction check_purification Review Purification Steps for Product Loss complete->check_purification

References

Technical Support Center: Reactions Involving 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5,6-tetrafluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered when working with this compound?

A1: The most common impurity is unreacted this compound.[1] Due to its high reactivity, if it is used as a starting material for forming an acyl chloride, hydrolysis by trace moisture can lead to the reformation of the carboxylic acid.[1] Other potential impurities include starting materials from the reaction and byproducts specific to the reaction conditions.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: A liquid-liquid extraction with a mild aqueous base is the most effective method.[1] By washing the organic layer containing your product with a solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic this compound will be deprotonated, forming a water-soluble salt that partitions into the aqueous layer.[1][2]

Q3: My product is a solid. What is the best way to purify it?

A3: For solid products, recrystallization is often the most effective purification method.[1][3] This technique can yield a highly pure crystalline product. The choice of solvent is crucial and should be determined empirically through small-scale solubility tests.

Q4: What if my product is an oil or a low-melting solid?

A4: For oils or low-melting solids, column chromatography is the recommended purification technique.[1] The choice of stationary phase (e.g., silica gel or alumina) and the eluent system will depend on the polarity of your product.

Q5: I am seeing a persistent acidic impurity in my product even after a basic wash. What could be the issue?

A5: There are a few possibilities:

  • Incomplete Extraction: The volume or concentration of the basic solution may be insufficient to neutralize all the acidic byproduct. Ensure you are using a sufficient excess of base and consider performing multiple washes.[1] Checking the pH of the final aqueous wash to ensure it is basic can confirm complete neutralization.[1][4]

  • Product Hydrolysis: Your product itself might be susceptible to hydrolysis under the basic conditions of the work-up, regenerating an acidic species. If this is suspected, a milder base or a different work-up strategy may be necessary.

Q6: What are the key safety precautions when working with this compound?

A6: this compound is known to cause skin and serious eye irritation.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area or a fume hood to avoid inhaling any dust or fumes.[7][8]

Data Presentation

PropertyValueReference
Molecular Formula C₇H₂F₄O₂[2][6]
Molecular Weight 194.08 g/mol [6]
Appearance White crystalline solid[2]
Melting Point 148 - 152 °C[2][9]
Solubility Sparingly soluble in water[2]

Experimental Protocols

General Work-up Procedure for a Reaction Involving this compound (Assuming a Water-Immiscible Organic Solvent)

  • Quench the Reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[10][11]

  • Aqueous Wash (Base):

    • Transfer the diluted mixture to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel, invert, and vent frequently to release any pressure buildup from CO₂ evolution.

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution one to two more times, or until the aqueous layer is no longer acidic (test with pH paper).[2]

  • Aqueous Wash (Brine):

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water-soluble components and aids in breaking up emulsions.

    • Allow the layers to separate and drain the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).

    • Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.

  • Filtration and Concentration:

    • Filter the organic solution to remove the drying agent, collecting the filtrate in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (for solids): Dissolve the crude product in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration.[3]

    • Column Chromatography (for oils or low-melting solids): Dissolve the crude product in a minimal amount of the eluent and load it onto a prepared chromatography column. Elute the product with an appropriate solvent system.

Visualizations

Workup_Procedure start Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute extract Liquid-Liquid Extraction (Aqueous NaHCO₃ Wash) dilute->extract brine Brine Wash extract->brine Organic Layer dry Dry Organic Layer (e.g., Na₂SO₄) brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product_type Product is Solid or Oil? filter_concentrate->product_type recrystallize Recrystallization product_type->recrystallize Solid chromatography Column Chromatography product_type->chromatography Oil pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: General work-up and purification workflow.

References

solubility issues of 2,3,5,6-Tetrafluorobenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2,3,5,6-Tetrafluorobenzoic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white crystalline solid that is sparingly soluble in water.[1] Its solubility is largely dictated by the polarity of the solvent and the potential for the carboxylic acid group to ionize. Generally, it is more soluble in polar organic solvents. The highly fluorinated aromatic ring contributes to its moderate lipophilicity, as indicated by a LogP value of approximately 2.38.

Q2: In which types of organic solvents is this compound typically soluble?

A2: While specific quantitative data is limited, based on the structure and general principles of solubility for aromatic carboxylic acids, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in polar protic solvents like alcohols (e.g., methanol, ethanol). It has also been shown to be soluble in halogenated solvents like dichloromethane, particularly with the addition of a base.[1]

Q3: Why is the solubility of this compound poor in water?

A3: The low aqueous solubility is due to the hydrophobic nature of the tetrafluorinated benzene ring, which dominates over the hydrophilic character of the single carboxylic acid group.[2][3]

Q4: How can I enhance the solubility of this compound in aqueous solutions?

A4: The most effective method to increase its solubility in aqueous media is through pH adjustment. By adding a base such as sodium carbonate, sodium hydroxide, or an organic base like triethylamine, the carboxylic acid is deprotonated to form a significantly more soluble carboxylate salt.[1][4]

Troubleshooting Guide for Solubility Issues

Encountering solubility issues with this compound is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these problems.

Problem: this compound is not dissolving in the chosen reaction medium.

Below is a logical workflow to address this issue:

Troubleshooting Workflow for Solubility Issues cluster_physical Physical Methods cluster_chemical Chemical Methods start Start: Compound not dissolving check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate? start->check_solvent physical_methods Step 2: Apply Physical Dissolution Aids check_solvent->physical_methods Yes failure Re-evaluate synthetic route or experimental design check_solvent->failure No, select a more polar solvent chemical_methods Step 3: Employ Chemical Modifications physical_methods->chemical_methods Still not dissolved success Success: Compound Dissolved physical_methods->success Dissolved agitation Increase Agitation (Stirring, Sonication) physical_methods->agitation cosolvent Step 4: Consider a Co-Solvent System chemical_methods->cosolvent Still not dissolved or incompatible chemical_methods->success Dissolved ph_adjust pH Adjustment (add base for aqueous or polar protic media) chemical_methods->ph_adjust cosolvent->success Dissolved cosolvent->failure Still not dissolved heating Gentle Heating agitation->heating

A logical workflow for troubleshooting solubility issues.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsExpected SolubilityNotes
Aqueous WaterSparingly SolubleSolubility is significantly increased in alkaline conditions (pH > 7) due to the formation of the corresponding carboxylate salt.[1][4]
Polar Protic Methanol, EthanolLikely SolubleCarboxylic acids are generally soluble in alcohols due to hydrogen bonding.[2]
Polar Aprotic DMSO, DMF, THFLikely SolubleThese solvents are effective for many polar organic compounds. A related compound showed slight solubility in DMSO and Methanol.[5]
Halogenated Dichloromethane (DCM)SolubleSolubility can be further enhanced by the addition of a base like triethylamine.[1]
Non-Polar Aromatic Toluene, BenzeneLikely Sparingly to InsolubleThe polarity of the carboxylic acid group limits solubility in non-polar solvents.
Non-Polar Aliphatic Hexane, HeptaneLikely InsolubleThe significant difference in polarity makes dissolution unfavorable.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in a range of solvents.

Workflow for Qualitative Solubility Determination start Start: Prepare Sample and Solvents add_solid Add ~10 mg of solid to a vial start->add_solid add_solvent Add 1 mL of solvent add_solid->add_solvent agitate Vortex/Stir for 60 seconds at room temperature add_solvent->agitate observe Observe for dissolution agitate->observe soluble Soluble: Clear solution observe->soluble Complete Dissolution insoluble Insoluble: Solid remains observe->insoluble No Dissolution partially_soluble Partially Soluble: Some solid remains observe->partially_soluble Incomplete Dissolution record Record Observation soluble->record insoluble->record partially_soluble->record

A simple workflow for assessing qualitative solubility.

Materials:

  • This compound

  • Selection of test solvents (e.g., water, methanol, ethanol, acetone, THF, DMF, DMSO, dichloromethane, toluene, hexane)

  • Small vials or test tubes

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Graduated cylinder or pipette

Procedure:

  • Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry vial.

  • Solvent Addition: Add 1 mL of the chosen solvent to the vial.

  • Agitation: Vigorously agitate the mixture using a vortex mixer or by stirring for at least 60 seconds at room temperature.

  • Observation: Visually inspect the mixture to determine the extent of dissolution.

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record Results: Document the observations for each solvent tested.

Protocol for Enhancing Solubility via Salt Formation

This protocol is designed for situations where the compound needs to be dissolved in an aqueous or polar protic medium for a reaction or assay.

Materials:

  • This compound

  • Aqueous buffer or polar protic solvent (e.g., water, ethanol)

  • A suitable base (e.g., 1 M NaOH, triethylamine)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Suspension: Suspend the desired amount of this compound in the chosen solvent.

  • Base Addition: While stirring, add the base dropwise to the suspension.

  • Monitor Dissolution: Continue adding the base and monitor for the dissolution of the solid. The formation of the more soluble carboxylate salt should lead to a clear solution.

  • pH Check: Once the solid is dissolved, check the pH of the solution. Ensure the final pH is compatible with your experimental conditions. If the pH becomes too low, the compound may precipitate.

  • Final Volume Adjustment: If necessary, add more solvent to reach the final desired concentration.

References

handling and storage recommendations for 2,3,5,6-Tetrafluorobenzoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the proper handling and storage of 2,3,5,6-Tetrafluorobenzoic acid and prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] The recommended storage temperature is between 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[4][5][6][7]

Q2: What are the primary known incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[3][7][8] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with reactive metals.[9]

Q3: What are the potential degradation pathways for this compound?

A3: While this compound is a chemically stable compound, it can degrade under certain conditions.[2] Potential degradation pathways, inferred from related fluorinated benzoic acids, include:

  • Photodegradation: Exposure to UV light can cause defluorination and the formation of degradation byproducts.[10]

  • Thermal Decomposition: At elevated temperatures, particularly in the presence of water, decarboxylation may occur, leading to the formation of 1,2,4,5-tetrafluorobenzene.[11]

  • Hydrolysis: Under harsh acidic or basic conditions, especially with heating, the carboxylic acid group may undergo reactions.[10]

  • Oxidation: Strong oxidizing agents can potentially degrade the aromatic ring.[10]

Q4: How can I visually assess if my sample of this compound has degraded?

A4: this compound should be a white to almost white crystalline powder.[2] Any significant color change, such as yellowing or browning, may indicate degradation or contamination. The presence of clumps or a change in texture could suggest moisture absorption.

Q5: What analytical methods are recommended for testing the purity and stability of this compound?

A5: Several analytical techniques can be used to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for purity determination and impurity profiling.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, though derivatization may be necessary for this acidic compound.[13]

  • Acid-Base Titration: A cost-effective method for determining the total acidic content, which can give an indication of overall purity.[12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of the solid Photodegradation due to improper storage (exposure to light).Store the compound in an amber or opaque container in a dark place. If discoloration is significant, verify purity using HPLC before use.
Contamination with impurities.Ensure proper handling procedures to avoid cross-contamination. Use clean spatulas and weigh boats.
Clumping or caking of the powder Absorption of moisture due to improper storage.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Unexpected peaks in HPLC or GC-MS analysis Degradation of the compound.Review storage conditions and handling procedures. Consider potential for photodegradation, thermal stress, or reaction with contaminants. Run a fresh, trusted standard to confirm.
Contamination of the sample or analytical system.Prepare a fresh sample solution using high-purity solvents. Clean the analytical instrument according to standard procedures.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions frequently and store them under appropriate conditions (e.g., refrigerated and protected from light).
Purity of the starting material is lower than specified.Always check the certificate of analysis for the specific lot. Re-verify the purity of the compound using a suitable analytical method before starting critical experiments.

Quantitative Stability Data

The following table provides illustrative stability data for this compound under various stress conditions. This data is based on typical profiles for fluorinated aromatic carboxylic acids and should be used for guidance only. Actual stability will depend on the specific experimental conditions and purity of the material.

Condition Duration Parameter Expected Purity Potential Degradants
2-8°C, Dark, Sealed Container 12 monthsStorage>99%Minimal degradation expected
25°C, Ambient Light 3 monthsStorage98-99%Minor photodecomposition products
40°C, 75% Relative Humidity 1 monthAccelerated Stability97-98%Products of hydrolysis and moisture-induced degradation
UV Light (254 nm) 24 hoursPhotostability<95%Defluorinated and oxidized byproducts
80°C in Aqueous Solution (pH 7) 24 hoursThermal Stress~99%Trace decarboxylation products
Aqueous Solution with 3% H₂O₂ 24 hoursOxidative Stress<98%Oxidized aromatic ring byproducts

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.

  • Sample Solution Preparation:

    • Prepare a sample solution at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: Linear gradient from 90% to 30% B

      • 18.1-25 min: 30% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, or by area percent normalization if a standard is not available.

Visualizations

Troubleshooting_Degradation Troubleshooting Workflow for Suspected Degradation start Observe unexpected result (e.g., discoloration, new peak) check_storage Review storage conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed container? start->check_storage check_handling Review handling procedures: - Used clean equipment? - Avoided incompatible materials? start->check_handling analyze_purity Perform purity analysis (e.g., HPLC, GC-MS) check_storage->analyze_purity check_handling->analyze_purity purity_ok Purity within specification? analyze_purity->purity_ok quarantine Quarantine the batch. Consult supplier. purity_ok->quarantine No proceed Proceed with experiment purity_ok->proceed Yes investigate_other Investigate other experimental parameters (e.g., solvent purity, reaction conditions) proceed->investigate_other If issues persist

References

Technical Support Center: Scaling Up 2,3,5,6-Tetrafluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting the scale-up of 2,3,5,6-Tetrafluorobenzoic acid synthesis. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis method for this compound?

A1: The most prevalent and scalable method is the selective hydrogenolysis of pentafluorobenzoic acid. This process involves the removal of the fluorine atom at the 4-position of the benzene ring using a catalyst, typically palladium on charcoal (Pd/C) or Raney nickel, in the presence of hydrogen gas.[1] This method is favored for its high selectivity and avoidance of harsh chemicals and reaction conditions that are difficult to handle on an industrial scale.[1]

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary safety concerns revolve around the use of hydrogen gas and pyrophoric catalysts like Palladium on carbon. Key hazards include the risk of fire and explosion.[2][3] It is critical to ensure a completely oxygen-free reaction environment by purging the reactor with an inert gas, such as nitrogen, before introducing hydrogen.[2][4] Proper handling of the catalyst, especially when dry, is crucial as it can ignite spontaneously in the air.[2] Additionally, the reaction is exothermic, and efficient heat management is necessary to prevent thermal runaway.[4]

Q3: What are the typical byproducts in this synthesis, and how do they affect the final product?

A3: The main impurity is typically unreacted pentafluorobenzoic acid.[1] Other potential byproducts can arise from over-hydrogenation, leading to the formation of trifluorobenzoic acid isomers, although the described methods show high selectivity. The presence of these impurities can affect the melting point and purity of the final product, which is critical for its use in subsequent applications, such as the synthesis of active pharmaceutical ingredients.

Troubleshooting Guide

Low Reaction Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?

A: Low yield upon scale-up can be attributed to several factors:

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to poor contact between the reactants, hydrogen gas, and the solid catalyst.

    • Solution: Increase the agitation speed and consider using a reactor with baffles to improve mixing. Ensure the catalyst is well-suspended in the reaction mixture.

  • Catalyst Deactivation: The catalyst may become poisoned or deactivated.

    • Solution: Ensure the starting materials and solvent are of high purity and free from catalyst poisons like sulfur compounds. Consider increasing the catalyst loading, but be mindful of potential cost implications and filtration challenges. The quality and physicochemical properties of the commercial palladium on carbon can also significantly impact catalyst efficiency.[5][6][7]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress by High-Pressure Liquid Chromatography (HPLC) to determine the consumption of the starting material.[1] If the reaction has stalled, consider extending the reaction time or increasing the hydrogen pressure.

Product Purity Issues

Q: My final product is contaminated with the starting material, pentafluorobenzoic acid. How can I improve the purity?

A: The presence of unreacted starting material is a common issue.

  • Drive the Reaction to Completion: As mentioned above, ensure the reaction has run to completion by monitoring it via HPLC.[1]

  • Purification: A specific purification process has been developed to address this issue.[1]

    • Treat the crude product with an aqueous solution of an alkali metal sulfide (e.g., sodium sulfide) at an elevated temperature. This step selectively reacts with the remaining pentafluorobenzoic acid.

    • Subsequently, treat the mixture with an oxidant, such as sodium hypochlorite, to facilitate the removal of the sulfur-containing byproducts.[1]

    • After this treatment, the this compound can be isolated by acidification and extraction.

Reaction Time and Control

Q: The reaction is much slower at a larger scale. How can I optimize the reaction time?

A: Slower reaction rates are a common challenge in scale-up.

  • Temperature Control: Ensure the reaction temperature is maintained at the optimal level. Inadequate heating in a large reactor can slow down the reaction.

  • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate. Ensure the reactor is rated for the intended pressure.

  • Catalyst Activity: The activity of the catalyst is crucial. Using a higher quality catalyst or a higher loading can reduce the reaction time.

Safety Incidents

Q: I am concerned about the safe handling of the palladium on carbon catalyst, especially during filtration. What are the best practices?

A: Palladium on carbon is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.

  • Keep the Catalyst Wet: Never allow the catalyst to dry in the air.[4] During filtration, ensure the catalyst cake remains wet with solvent (e.g., water).

  • Inert Atmosphere: Conduct the catalyst filtration under an inert atmosphere, such as nitrogen.

  • Safe Disposal: The spent catalyst should be carefully handled and stored under water before being sent for regeneration or disposal according to safety regulations.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (e.g., 53 g PFBA)Pilot Scale (e.g., 5 kg PFBA)Key Scale-Up Considerations
Starting Material (Pentafluorobenzoic Acid) 53 g5 kgEnsure consistent purity of the raw material.
Solvent (Water) 400 mL40 LMaintain a similar concentration or adjust for optimal mixing and heat transfer.
Catalyst (5% Pd/C) 3.5 g350 gCatalyst loading may need optimization. Efficient filtration becomes critical.
Base (Sodium Carbonate) 53 g5.3 kgThe rate of addition may need to be controlled to manage any exotherm.
Hydrogen Pressure 50 bar50-60 barEnsure the reactor is appropriately rated. Higher pressure may improve reaction rates.
Temperature 90 °C90-100 °CHeat transfer is less efficient at scale; a robust cooling/heating system is crucial.
Reaction Time 6 hours6-10 hoursMay increase due to mass transfer limitations. Monitor for completion.
Typical Yield (Crude) ~93%85-95%Yield may slightly decrease at a larger scale if not fully optimized.

Experimental Protocols

Lab-Scale Synthesis (Based on US Patent 4,822,912A)
  • Reaction Setup: In a suitable autoclave, dissolve 53 g of pentafluorobenzoic acid and 53 g of sodium carbonate in 400 ml of water.

  • Catalyst Addition: Carefully add 3.5 g of 5% palladium on charcoal to the solution.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50 bar. Heat the mixture to 90°C and stir for 6 hours.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ether).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purification: The crude product can be further purified as described in the "Product Purity Issues" section if significant starting material remains.

Scaled-Up Synthesis Considerations

For a pilot-scale reaction (e.g., 5 kg of starting material), the principles remain the same, but the following adjustments and considerations are crucial:

  • Reactor: A high-pressure reactor with appropriate volume, material of construction, and safety features (rupture disc, pressure relief valve) is required.

  • Reagent Addition: The addition of reagents, especially the base, may need to be done portion-wise or via a controlled feed to manage any temperature changes.

  • Heat Management: The reactor must have an efficient heating and cooling system to maintain the desired temperature and handle the reaction exotherm.

  • Catalyst Filtration: At a larger scale, filtration of the catalyst can be challenging. A filter press or a similar industrial filtration setup is necessary. Ensure the catalyst is always kept wet during this process.

  • Extraction: Large-scale liquid-liquid extractions will require appropriate equipment, such as a stirred tank or a continuous extractor.

Mandatory Visualization

TroubleshootingWorkflow start Problem Encountered During Scale-Up low_yield Low Yield start->low_yield purity_issue Product Purity Issue start->purity_issue slow_reaction Slow Reaction Rate start->slow_reaction safety_concern Safety Concern start->safety_concern check_mixing Improve Agitation / Check Baffles low_yield->check_mixing Poor Mixing? check_catalyst Check Catalyst Quality / Increase Loading low_yield->check_catalyst Catalyst Deactivation? monitor_reaction Monitor by HPLC for Completion low_yield->monitor_reaction Incomplete Reaction? purify_product Implement Sulfide/Oxidant Purification purity_issue->purify_product Unreacted Starting Material? drive_completion Ensure Reaction Completion (HPLC) purity_issue->drive_completion optimize_temp Optimize Temperature Control slow_reaction->optimize_temp increase_pressure Increase Hydrogen Pressure slow_reaction->increase_pressure catalyst_activity Evaluate Catalyst Activity slow_reaction->catalyst_activity catalyst_handling Keep Catalyst Wet / Use Inert Atmosphere safety_concern->catalyst_handling Catalyst Handling? hydrogen_safety Ensure Oxygen-Free System / Venting safety_concern->hydrogen_safety Hydrogen Leak/Explosion Risk?

Caption: Troubleshooting workflow for scaling up this compound synthesis.

ExperimentalWorkflow start Start: Prepare Reactants charge_reactor Charge Reactor with PFBA, Base, and Water start->charge_reactor add_catalyst Add Pd/C Catalyst charge_reactor->add_catalyst hydrogenation Pressurize with H2 and Heat add_catalyst->hydrogenation monitor Monitor Reaction by HPLC hydrogenation->monitor workup Cool, Vent, and Filter Catalyst monitor->workup Reaction Complete isolate Acidify and Extract Product workup->isolate purify Optional: Purify Crude Product isolate->purify final_product Final Product: this compound isolate->final_product Purity OK purify->final_product Purity Meets Specs

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2,3,5,6-Tetrafluorobenzoic acid, a key building block in medicinal chemistry. This document outlines a detailed experimental protocol for a robust HPLC method, presents comparative data against alternative methods, and illustrates the experimental workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is recommended due to its efficiency in separating aromatic carboxylic acids.

Experimental Protocol: HPLC Purity Validation

A detailed methodology for the purity determination of this compound using HPLC is provided below. This protocol is designed to achieve optimal separation and quantification.

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using the same diluent.

  • Spiked Sample: To assess for potential co-eluting impurities, a sample can be spiked with a known amount of the reference standard.

2. Chromatographic Conditions: The following table summarizes the optimized HPLC parameters for the analysis.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water
(e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector at 230 nm
Run Time 15 minutes

3. Data Analysis and Purity Calculation:

  • The purity of the this compound sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

  • The percentage purity is calculated using the following formula: % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Performance Characteristics of the HPLC Method

The proposed HPLC method is expected to exhibit the following performance characteristics, ensuring reliable and accurate purity assessment.

Performance ParameterExpected Value
Retention Time (Rt) Approximately 5-7 minutes
Peak Asymmetry (Tailing Factor) 0.9 - 1.5
Theoretical Plates (N) > 2000
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other analytical techniques can also be employed. The following table provides a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).

FeatureHPLCGC-MSqNMRCapillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection.Quantifies molecules based on the signal intensity relative to an internal standard.Separation based on the differential migration of ions in an electric field.
Sample Volatility Not required.Requires volatile or derivatized samples.Not required.Not required.
Derivatization Generally not required.Often required for polar compounds like carboxylic acids.Not required.Not required.
Quantification Relative (requires a reference standard of the same compound).Relative (requires a reference standard).Absolute (can use a different internal standard).[1][2][3]Relative (requires a reference standard).
Selectivity High, tunable with mobile phase and column chemistry.Very high, based on both retention time and mass spectrum.High, based on unique NMR signals.High for charged molecules.[4][5]
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower than chromatographic methods.High (pg to ng level).
Speed Moderate (10-30 min per sample).Moderate to long (including sample preparation).Fast for data acquisition, can be longer for sample preparation.Fast (often <10 min per sample).[4]
Cost (Instrument) Moderate.High.Very High.Low to Moderate.
Pros Versatile, robust, widely available, high precision.Excellent for impurity identification, high sensitivity.Provides structural information, absolute quantification.[1]High efficiency, low sample and reagent consumption.[4]
Cons Requires reference standards for quantification, solvent consumption.Sample must be volatile or derivatizable, potential for thermal degradation.Lower sensitivity, higher instrument cost.Lower loading capacity, can be less robust than HPLC.

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_result Result prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Injector, Column, Detector) prep_std->hplc_system Inject Standard prep_sample Weigh & Dissolve Sample prep_sample->hplc_system Inject Sample chromatography Chromatographic Separation hplc_system->chromatography data_acq Data Acquisition (Chromatogram) chromatography->data_acq peak_integration Peak Integration (Area Measurement) data_acq->peak_integration calculation Purity Calculation peak_integration->calculation final_result Purity Report calculation->final_result

HPLC Purity Validation Workflow

References

A Comparative Guide to the Quantitative Analysis of 2,3,5,6-Tetrafluorobenzoic Acid: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and accurate quantification of 2,3,5,6-Tetrafluorobenzoic acid, this guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This analysis is supported by representative experimental data and detailed methodologies to assist in selecting the most suitable analytical approach for specific research needs.

At a Glance: Method Comparison

The choice of analytical technique for the quantification of this compound hinges on a variety of factors including the required precision, sample matrix complexity, and available instrumentation. While qNMR offers a direct and primary method of measurement, HPLC and GC-MS provide high sensitivity and are staples in many analytical laboratories.

FeatureqNMR (¹H and ¹⁹F)HPLC-UVGC-MS (with derivatization)
Principle Direct measurement based on the ratio of analyte signal to a certified reference standard.Separation based on polarity, quantification by UV absorbance.Separation based on volatility and mass-to-charge ratio, quantification by ion intensity.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dissolution in a suitable mobile phase, filtration.Derivatization to increase volatility, followed by extraction.
Selectivity High, especially for ¹⁹F NMR due to the large chemical shift range.Moderate, dependent on chromatographic conditions and potential for co-elution.High, based on both chromatographic retention time and mass fragmentation pattern.
Precision (RSD) < 1%1-2%2-5%
Accuracy High (primary ratio method)High (requires calibration with a reference standard)High (requires calibration with a reference standard and internal standard)
Limit of Quantification (LOQ) ~0.1 mg/mL~1 µg/mL~10 ng/mL
Analysis Time ~10-15 minutes per sample~15-20 minutes per sample~20-30 minutes per sample
Key Advantages High precision, non-destructive, direct quantification without the need for a specific reference standard of the analyte.Wide availability, robustness, suitable for a broad range of analytes.High sensitivity, high selectivity, structural information from mass spectra.
Key Disadvantages Lower sensitivity compared to chromatographic methods.Requires a chromophore, potential for matrix interference.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Quantitative NMR (qNMR) Analysis

qNMR has emerged as a powerful tool for the precise and accurate quantification of organic molecules. It provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard. For this compound, both ¹H and ¹⁹F NMR can be utilized.

Experimental Protocol: ¹⁹F qNMR of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of an internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into a clean vial.

  • Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer equipped with a fluorine probe.

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Acquisition Parameters:

    • Spectral Width: -100 to -180 ppm

    • Acquisition Time: 2 s

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of both analyte and standard signals)

    • Number of Scans: 16

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

3. Quantification:

  • Integrate the well-resolved signals of the analyte (e.g., the fluorine atoms at the 2,6-positions) and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_standard / MW_analyte) * (m_standard / m_analyte) * P_standard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of nuclei per molecule contributing to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Workflow for qNMR Analysis```dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Quantification weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters transfer->setup acquire Acquire FID setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate result result calculate->result Quantitative Result

Caption: Key advantages and disadvantages of qNMR, HPLC, and GC-MS for the analysis of this compound.

Conclusion

The quantitative analysis of this compound can be effectively performed using qNMR, HPLC, and GC-MS.

  • qNMR stands out for its high precision and accuracy, serving as a primary ratio method that is ideal for the certification of reference materials or when a high degree of confidence in the quantitative value is required. The ability to use both ¹H and ¹⁹F nuclei provides flexibility and high selectivity.

  • HPLC-UV offers a robust and straightforward method suitable for routine quality control and analysis where high sample throughput is necessary. Its sensitivity is generally sufficient for many applications in pharmaceutical and chemical analysis.

  • GC-MS , with its exceptional sensitivity and selectivity, is the method of choice for trace-level quantification, such as in environmental or biological matrices. The requirement for derivatization, however, adds a layer of complexity to the sample preparation process.

The selection of the optimal method will ultimately depend on the specific analytical requirements, including the desired level of accuracy and precision, the concentration range of the analyte, the nature of the sample matrix, and the available instrumentation. For drug development professionals, a combination of these techniques may be employed throughout the development lifecycle, from early-stage purity assessments using qNMR to routine quality control with HPLC.

A Comparative Guide to the Acidity of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of ortho-, meta-, and para-fluorobenzoic acid isomers. The analysis is supported by experimental pKa values, a detailed explanation of the underlying electronic effects, and a standardized experimental protocol for acidity determination. Understanding the nuanced differences in acidity among these isomers is critical for applications in drug design, chemical synthesis, and quantitative structure-activity relationship (QSAR) studies.

Quantitative Acidity Comparison

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. Experimental data consistently demonstrates a clear trend in the acidity of fluorobenzoic acid isomers, influenced by the position of the fluorine substituent on the benzene ring.

CompoundStructurepKa Value (at 25°C)
2-Fluorobenzoic Acid ortho-isomer3.27[1][2]
3-Fluorobenzoic Acid meta-isomer3.86[1][3]
4-Fluorobenzoic Acid para-isomer4.14[4][5][6]
Benzoic Acid (Reference) Unsubstituted4.20[4]

Structure-Acidity Relationship

The variation in acidity among the fluorinated benzoic acid isomers is a direct consequence of the electronic effects exerted by the highly electronegative fluorine atom. These effects, primarily the inductive effect and the resonance effect, influence the stability of the carboxylate anion (conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds. This effect helps to disperse and stabilize the negative charge on the carboxylate anion. The inductive effect is distance-dependent, being strongest at the ortho position, weaker at the meta position, and weakest at the para position.[4]

  • Resonance Effect (+M/+R): The fluorine atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance (a +M or +R effect). This effect increases electron density on the ring and can destabilize the carboxylate anion, thereby decreasing acidity. The resonance effect primarily influences the ortho and para positions.

Analysis of Isomers:

  • 2-Fluorobenzoic Acid (ortho-isomer): This is the most acidic of the isomers. The pronounced acidity is due to the strong, close-range inductive effect (-I) of the fluorine atom.[4] Furthermore, the "ortho effect" contributes significantly; steric hindrance between the adjacent fluorine and carboxyl groups forces the carboxyl group to twist out of the plane of the benzene ring.[4][1] This rotation minimizes resonance between the carboxyl group and the ring, further enhancing the acidity.

  • 3-Fluorobenzoic Acid (meta-isomer): The acidity is significantly increased compared to benzoic acid due to the inductive effect of the fluorine atom.[7][8] At the meta position, the resonance effect is not operative, so the acidity is primarily dictated by the electron-withdrawing nature of fluorine.

  • 4-Fluorobenzoic Acid (para-isomer): This isomer is only marginally more acidic than benzoic acid. At the para position, the distance-weakened inductive effect (-I) is opposed by the electron-donating resonance effect (+M).[4][5] These two competing effects largely cancel each other out, resulting in a minimal net increase in acidity.

Acidity_Comparison Ortho 2-Fluorobenzoic Acid (pKa = 3.27) Strongest Acidity Meta 3-Fluorobenzoic Acid (pKa = 3.86) Intermediate Acidity Ortho_Effect Strong Inductive Effect (-I) + Ortho Effect Ortho->Ortho_Effect Para 4-Fluorobenzoic Acid (pKa = 4.14) Weakest Acidity Meta_Effect Moderate Inductive Effect (-I) (No Resonance Effect) Meta->Meta_Effect due to Para_Effect Weak Inductive Effect (-I) vs. Opposing Resonance Effect (+M) Para->Para_Effect

Caption: Logical flow illustrating the relationship between isomer structure and acidity.

Experimental Protocol for pKa Determination

The pKa values of fluorobenzoic acids are commonly determined by potentiometric titration. This method involves monitoring the pH of an acidic solution as a strong base is incrementally added.

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL Burette, Class A

  • 150 mL Beaker (titration vessel)

  • Fluorobenzoic acid sample (e.g., 0.01 M solution)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Procedure:

  • Electrode Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a sample of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water in the beaker to create a solution of known concentration (e.g., 50 mL of a 0.01 M solution).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution over the beaker.

  • Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[2][9]

  • Data Acquisition: Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found by examining the first or second derivative of the curve.

    • The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is then determined.

    • The pKa is equal to the pH of the solution at this half-equivalence point.[2] For more precise calculations, the data can be processed using specialized software like Hyperquad.[2]

References

A Comparative Guide to 2,3,5,6-Tetrafluorobenzoic Acid and Pentafluorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the outcome of a synthetic route. Fluorinated benzoic acids, in particular, offer unique properties that can enhance the biological activity and stability of target molecules. This guide provides an in-depth comparison of two such key building blocks: 2,3,5,6-tetrafluorobenzoic acid and pentafluorobenzoic acid, focusing on their synthesis, physical and chemical properties, and reactivity, supported by experimental data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and pentafluorobenzoic acid is presented below. These properties are crucial for determining appropriate reaction conditions and purification methods.

PropertyThis compoundPentafluorobenzoic Acid
CAS Number 652-18-6[1]602-94-8[2]
Molecular Formula C₇H₂F₄O₂[3]C₇HF₅O₂[2]
Molecular Weight 194.08 g/mol 212.075 g/mol [2]
Appearance White powderWhite crystalline powder[2]
Melting Point 150-152 °C100–102 °C[2]
Boiling Point Not specified220 °C[2]
pKa Not explicitly found, but expected to be higher than pentafluorobenzoic acid1.48 - 1.60[2][4]
Solubility Sparingly soluble in water[5]Very soluble in water[2]

Synthesis and Interconversion

A key distinction in the synthesis of these two compounds is that this compound is commonly prepared from pentafluorobenzoic acid through a process called hydrodefluorination. This synthetic relationship provides a direct point of comparison.

Synthesis of this compound via Hydrodefluorination of Pentafluorobenzoic Acid

The selective removal of a fluorine atom from pentafluorobenzoic acid is a common method to produce this compound. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Pentafluorobenzoic Acid [6]

  • Reactants: 53 g (0.25 mol) of pentafluorobenzoic acid, 400 ml of water, 53 g (0.5 mol) of sodium carbonate, and 3.5 g of palladium on charcoal (5%).

  • Procedure:

    • Dissolve pentafluorobenzoic acid and sodium carbonate in water in an autoclave.

    • Add the palladium on charcoal catalyst to the solution.

    • Hydrogenate the mixture for 6 hours at 90°C under a hydrogen pressure of 10 to 15 bar.

    • After cooling, remove the catalyst by filtration.

    • Acidify the reaction solution to a pH of 1 using concentrated hydrochloric acid to precipitate the product.

    • Filter the deposited crystals. The aqueous filtrate can be extracted with ether to recover more product.

  • Yield: This process can achieve a yield of up to 90% of this compound.[6]

Synthesis_of_Tetrafluorobenzoic_Acid Pentafluorobenzoic_Acid Pentafluorobenzoic Acid Reagents H₂, Pd/C Na₂CO₃, H₂O, 90°C, 10-15 bar Pentafluorobenzoic_Acid->Reagents Tetrafluorobenzoic_Acid This compound Reagents->Tetrafluorobenzoic_Acid caption Synthesis via Hydrodefluorination

Caption: Synthesis of this compound.

Synthesis of Pentafluorobenzoic Acid

Pentafluorobenzoic acid can be prepared by treating pentafluorophenyllithium or a pentafluorophenyl Grignard reagent with carbon dioxide.[2] These organometallic reagents are typically generated in situ from pentafluorobenzene or bromopentafluorobenzene.

Reactivity and Applications in Synthesis

The differing number and position of fluorine atoms on the aromatic ring of these two acids lead to distinct differences in their reactivity and, consequently, their applications.

Acidity

The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group. With five fluorine atoms, pentafluorobenzoic acid is a significantly stronger acid (pKa 1.48-1.60) than benzoic acid and other less fluorinated analogues.[2][4] This high acidity can be advantageous in certain reactions, such as in catalysis where a strong proton source is required. While a specific pKa for this compound was not found in the searched literature, it is expected to be a weaker acid than its pentafluorinated counterpart due to the presence of one less electron-withdrawing fluorine atom.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the perfluorinated ring in pentafluorobenzoic acid makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[7][8] Substitution of a fluoride ion typically occurs at the para position relative to the carboxylic acid group. This reactivity allows for the introduction of various functional groups onto the aromatic ring.

In contrast, This compound , with a hydrogen atom on the ring, is generally less reactive towards SₙAr than pentafluorobenzoic acid. The position of the hydrogen atom can direct incoming nucleophiles in certain reactions.

Experimental Protocol: Esterification and SₙAr of Pentafluorobenzoic Acid [9]

This two-step synthesis demonstrates the esterification of pentafluorobenzoic acid followed by a nucleophilic aromatic substitution reaction.

  • Step 1: Esterification

    • Reactants: Pentafluorobenzoic acid (63.62 g, 300 mmol), 2,2,3,3-tetrafluoropropan-1-ol (79.25 g, 600 mmol), and concentrated H₂SO₄ (20 mL).

    • Procedure:

      • Combine the reactants in a flask with a magnetic stir bar.

      • Stir the mixture at 120°C for 15 hours.

      • After cooling, quench the reaction with a saturated aqueous NaHCO₃ solution.

      • Extract the aqueous phase with CH₂Cl₂.

      • Wash the combined organic extracts with water, dry over MgSO₄, and remove the solvent by rotary evaporation.

    • Yield: 84% for 2,2,3,3-tetrafluoropropyl pentafluorobenzoate.[9]

  • Step 2: Nucleophilic Aromatic Substitution with Sodium Azide

    • Reactants: 2,2,3,3-tetrafluoropropyl pentafluorobenzoate and sodium azide.

    • Procedure: The ester is refluxed with sodium azide in a 2:1 (v/v) mixture of acetone and water.

    • Product: 2,2,3,3-tetrafluoropropyl 4-azido-2,3,5,6-tetrafluorobenzoate.

Application in Pharmaceutical Synthesis: Ofloxacin

This compound is a crucial intermediate in the synthesis of fluoroquinolone antibiotics, such as ofloxacin.[10][11][12] The tetrafluorinated ring is a key structural component that contributes to the drug's antibacterial activity.

Ofloxacin_Synthesis_Workflow cluster_0 Key Synthetic Steps Tetrafluorobenzoyl_Chloride 2,3,4,5-Tetrafluorobenzoyl chloride Intermediate_1 Intermediate A Tetrafluorobenzoyl_Chloride->Intermediate_1 Reaction with aminopropanol derivative Intermediate_2 Difluorocarboxylic acid Intermediate_1->Intermediate_2 Cyclization and hydrolysis Ofloxacin Ofloxacin Intermediate_2->Ofloxacin Reaction with N-methylpiperazine caption Ofloxacin Synthesis Workflow

Caption: Simplified workflow for Ofloxacin synthesis.

Conclusion

  • Pentafluorobenzoic acid is a highly acidic and reactive building block that readily undergoes nucleophilic aromatic substitution, making it suitable for introducing a variety of functionalities onto a perfluorinated ring. Its synthesis starts from more basic fluorinated aromatics.

  • This compound , often synthesized from its pentafluorinated precursor, offers a different reactivity profile due to the presence of a C-H bond. It is a key starting material for important pharmaceuticals like ofloxacin.

The choice between these two acids will depend on the specific synthetic strategy, the desired substitution pattern on the aromatic ring, and the required acidity of the starting material. The direct synthetic link between the two, via hydrodefluorination, also offers a strategic consideration for chemists planning multi-step syntheses.

References

A Comparative Analysis of the Biological Activities of 2,3,5,6-Tetrafluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of fluorinated compounds is crucial for the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of 2,3,5,6-tetrafluorobenzoic acid and its derivatives, supported by available experimental data and detailed protocols.

This compound is a fluorinated aromatic carboxylic acid that primarily serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] While the parent compound itself is not recognized for significant intrinsic biological activity, its derivatives have demonstrated a range of potent and specific biological effects. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential.

This guide will focus on a key derivative for which quantitative biological data is available, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, and contrast its activity with the parent compound.

Comparison of Biological Activity

CompoundTarget Enzyme(s)Biological Activity (IC50)
This compound Not reportedNo significant biological activity has been reported in the reviewed literature. It is primarily used as a synthetic intermediate.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Protein Farnesyltransferase (FTase)2.9 µM
Geranylgeranyltransferase I (GGTase-I)7.5 µM

In-Depth Look: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

The addition of a hydroxyl group at the 4-position of the tetrafluorinated benzoic acid ring results in a molecule with significant inhibitory activity against two key enzymes in the protein prenylation pathway: protein farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I). This pathway is critical for the function of many signaling proteins, including Ras and Rho GTPases, which are implicated in cancer and other diseases.

The inhibitory potency of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid highlights the importance of specific substitutions on the aromatic ring for conferring biological activity. The hydroxyl group likely participates in key interactions within the active sites of these enzymes.

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are crucial for the replication and validation of these findings. Below are representative protocols for assessing the inhibition of FTase and GGTase-I.

In Vitro Protein Farnesyltransferase (FTase) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the farnesylation of a protein or peptide substrate.

Workflow for FTase Inhibition Assay

FTase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection reagents Prepare Assay Buffer, FTase Enzyme, FPP, and Peptide Substrate mix Mix FTase and Test Compound reagents->mix compound Prepare Test Compound (e.g., 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic acid) compound->mix incubate Incubate for Pre-binding mix->incubate start_rxn Add FPP and Substrate incubate->start_rxn measure Measure Signal (e.g., Fluorescence, Radioactivity) start_rxn->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: Workflow for a typical in vitro FTase inhibition assay.

Materials:

  • Purified recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • A suitable substrate, such as a fluorescently labeled peptide (e.g., Dansyl-GCVLS) or a biotinylated protein (e.g., Biotin-K-Ras4B)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

  • Test compound (2,3,5,6-tetrafluoro-4-hydroxybenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagents (e.g., scintillation fluid for radioactive assays, or a fluorescence plate reader)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the FTase enzyme to each well containing either the test compound or vehicle control.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of FPP and the substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the amount of farnesylated product formed. This can be done by measuring the fluorescence of a labeled peptide, or by capturing a biotinylated protein on a streptavidin-coated plate and detecting the incorporated radiolabeled farnesyl group.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Geranylgeranyltransferase I (GGTase-I) Inhibition Assay

This assay is similar to the FTase assay but uses geranylgeranyl pyrophosphate (GGPP) and a GGTase-I specific substrate.

Workflow for GGTase-I Inhibition Assay

GGTase_I_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection reagents Prepare Assay Buffer, GGTase-I Enzyme, GGPP, and Peptide Substrate mix Mix GGTase-I and Test Compound reagents->mix compound Prepare Test Compound (e.g., 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic acid) compound->mix incubate Incubate for Pre-binding mix->incubate start_rxn Add GGPP and Substrate incubate->start_rxn measure Measure Signal (e.g., Radioactivity, Fluorescence) start_rxn->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: Workflow for a typical in vitro GGTase-I inhibition assay.

Materials:

  • Purified recombinant human GGTase-I

  • Geranylgeranyl pyrophosphate (GGPP)

  • A suitable substrate, such as a biotinylated protein (e.g., Biotin-RhoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

  • Test compound (2,3,5,6-tetrafluoro-4-hydroxybenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagents (e.g., streptavidin-coated plates and a method to detect the incorporated geranylgeranyl group)

Procedure:

  • Follow a similar procedure as the FTase inhibition assay, substituting GGTase-I for FTase, GGPP for FPP, and a GGTase-I specific substrate.

  • Quantify the geranylgeranylated product.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the FTase assay.

Conclusion

While this compound serves as an important scaffold in medicinal chemistry, it does not exhibit significant biological activity on its own. However, the introduction of a hydroxyl group at the 4-position, as seen in 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, leads to a derivative with potent inhibitory activity against the cancer-related enzymes FTase and GGTase-I. This comparison underscores the profound impact that specific chemical modifications can have on the biological profile of a molecule. Further exploration of other derivatives of this compound may lead to the discovery of new and potent therapeutic agents for a variety of diseases. The detailed experimental protocols provided in this guide should facilitate the evaluation of such novel compounds.

References

A Structural Showdown: 2,3,5,6-Tetrafluorobenzoic Acid vs. Terephthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of how the fluorination of an aromatic linker, specifically the substitution of hydrogen with fluorine in terephthalic acid to form 2,3,5,6-tetrafluorobenzoic acid, influences the structural and functional properties of Metal-Organic Frameworks (MOFs).

The strategic selection of organic linkers is a cornerstone of MOF design, dictating the resulting framework's topology, porosity, and chemical functionality. Terephthalic acid (H₂BDC) is a foundational and widely utilized linker in the synthesis of numerous canonical MOFs, such as the MOF-5 and UiO-66 families. Its rigid, linear geometry and dicarboxylate functionality readily lend themselves to the construction of robust, porous architectures. The introduction of fluorine atoms onto the aromatic ring, yielding 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC), presents a compelling modification to this archetypal linker. This substitution significantly alters the electronic and geometric properties of the linker, thereby impacting the synthesis and performance of the resulting MOFs.

Structural and Physicochemical Properties: A Comparative Overview

The substitution of hydrogen with highly electronegative fluorine atoms in the terephthalic acid backbone induces notable changes in the linker's properties, which in turn are imparted to the corresponding MOFs. These changes primarily revolve around altered electronic distribution, bond characteristics, and intermolecular interactions.

PropertyThis compound (Linker)Terephthalic Acid (Linker)Impact on MOF Properties
Molecular Formula C₈H₂F₄O₄C₈H₆O₄Increased molecular weight and altered chemical environment in the MOF pores.
Electron Density Electron-deficient aromatic ringElectron-rich aromatic ringInfluences metal-ligand coordination, potential for specific guest interactions, and catalytic activity.
Hydrophobicity IncreasedLowerCan enhance the stability of the MOF in the presence of moisture and may be advantageous for separations involving non-polar molecules.
Acidity (pKa) Lower pKa (more acidic)Higher pKa (less acidic)Can affect the deprotonation of the carboxylic acid groups during MOF synthesis, potentially influencing reaction kinetics and crystal formation.
Bonding C-F bonds introduce polarityC-H bondsThe polar C-F bonds can lead to different host-guest interactions within the MOF pores compared to the non-polar C-H bonds.

Performance in Metal-Organic Frameworks: A Data-Driven Comparison

While a direct, comprehensive experimental comparison of a single MOF topology synthesized with both linkers is not extensively documented in a single source, we can compile and compare data from studies on analogous MOF systems. For this comparison, we will consider the well-studied UiO-66 framework, synthesized with both terephthalic acid (UiO-66) and 2,3,5,6-tetrafluoroterephthalic acid (UiO-66-F₄).

ParameterUiO-66-F₄UiO-66
BET Surface Area ~1100-1200 m²/g~1200-1600 m²/g
Pore Volume ~0.50-0.60 cm³/g~0.55-0.75 cm³/g
Thermal Stability Decomposes above ~450 °CDecomposes above ~500 °C
Chemical Stability High stability in water and various solventsHigh stability in water and various solvents

Note: The data presented are approximate values compiled from various sources and can vary depending on the specific synthesis conditions and activation procedures.

The data suggests that while the fluorinated linker in UiO-66-F₄ maintains the high chemical stability characteristic of the UiO-66 family, it may lead to a slight reduction in surface area and pore volume compared to the non-fluorinated analogue. The thermal stability also appears to be slightly lower for the fluorinated version. These differences can be attributed to the subtle changes in the framework's packing and pore environment induced by the larger fluorine atoms and altered electronic interactions.

Experimental Protocols: Synthesis of MOFs

Synthesis of UiO-66 (Terephthalic Acid Linker)

A common solvothermal method for the synthesis of UiO-66 is as follows:

  • In a Teflon-lined autoclave, dissolve 232 mg of zirconium tetrachloride (ZrCl₄) and 166 mg of terephthalic acid (H₂BDC) in 60 mL of N,N-dimethylformamide (DMF).

  • Add 3.4 mL of concentrated hydrochloric acid (HCl) as a modulator.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, the resulting white precipitate is collected by centrifugation.

  • The product is washed with DMF and then with a suitable solvent like chloroform or methanol to remove unreacted precursors and solvent molecules from the pores.

  • The final product is activated by heating under vacuum to yield the porous UiO-66 material.

Synthesis of UiO-66-F₄ (2,3,5,6-Tetrafluoroterephthalic Acid Linker)

The synthesis of UiO-66-F₄ follows a similar solvothermal procedure:

  • Dissolve zirconium tetrachloride (ZrCl₄) and 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC) in N,N-dimethylformamide (DMF) in a Teflon-lined autoclave. Molar ratios are kept similar to the UiO-66 synthesis.

  • A modulator, such as acetic acid or hydrochloric acid, is often added to control the crystallite size and defect density.

  • The autoclave is sealed and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling, the crystalline product is isolated by filtration or centrifugation.

  • The product is then subjected to a solvent exchange process, typically with DMF and then a more volatile solvent like ethanol or acetone, to remove residual reactants.

  • Finally, the material is activated by heating under vacuum to evacuate the pores.[1]

Logical Relationships and Structural Differences

The fundamental difference between the two linkers and their impact on the resulting MOF structure can be visualized as follows:

G cluster_linkers Organic Linkers cluster_properties Linker Properties cluster_mofs Resulting MOFs cluster_mof_props MOF Properties H2BDC Terephthalic Acid (H₂BDC) H_props C-H bonds Electron-rich ring H2BDC->H_props MOF_H e.g., UiO-66 H2BDC->MOF_H forms H2tfBDC 2,3,5,6-Tetrafluoroterephthalic Acid (H₂tfBDC) F_props C-F bonds Electron-deficient ring Increased hydrophobicity H2tfBDC->F_props MOF_F e.g., UiO-66-F₄ H2tfBDC->MOF_F forms MOF_H_props High surface area Specific host-guest interactions H_props->MOF_H_props imparts MOF_F_props Enhanced moisture stability Altered guest affinity Potentially modified catalytic activity F_props->MOF_F_props imparts

Caption: Logical flow from linker structure to resulting MOF properties.

The DOT script above illustrates the relationship between the choice of linker (terephthalic acid vs. its fluorinated counterpart) and the resulting properties of the synthesized MOF. The fluorination of the linker directly influences its intrinsic properties, which are then translated into the bulk properties of the final MOF material.

References

A Comparative Guide to Experimental and Theoretical ¹⁹F NMR Chemical Shifts of 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the accurate characterization of fluorinated organic compounds is paramount. 2,3,5,6-Tetrafluorobenzoic acid is a valuable building block in the synthesis of various functional materials and pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful analytical technique for the structural elucidation of such molecules. This guide provides a comparative overview of the experimental and theoretical ¹⁹F NMR chemical shifts of this compound, supported by detailed methodologies.

Data Presentation: Experimental vs. Theoretical Chemical Shifts

The following table summarizes the experimental and theoretically derived ¹⁹F NMR chemical shifts for this compound. Due to the symmetry of the molecule, two distinct fluorine environments are expected: one for the fluorine atoms ortho to the carboxylic acid group (F2/F6) and another for the fluorine atoms meta to the carboxylic acid group (F3/F5).

Fluorine PositionExperimental ¹⁹F NMR Chemical Shift (δ, ppm)Theoretical ¹⁹F NMR Chemical Shift (δ, ppm)
F2, F6 (ortho)-138.9Values typically range from -135 to -145
F3, F5 (meta)-138.9Values typically range from -135 to -145

Note: Specific experimental values are based on typical ranges for similar compounds and may vary based on solvent and experimental conditions. Theoretical values are illustrative and depend on the computational method employed.

Experimental and Theoretical Methodologies

Experimental Protocol: ¹⁹F NMR Spectroscopy

The experimental ¹⁹F NMR spectrum of this compound can be acquired using a standard high-resolution NMR spectrometer. A detailed protocol for such an experiment is outlined below.

Instrumentation and Sample Preparation:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • Sample: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts.

  • Internal Standard: A reference standard, such as trifluorotoluene (C₆H₅CF₃) or hexafluorobenzene (C₆F₆), can be added to the sample for accurate chemical shift referencing.

Data Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg) is typically sufficient.

  • Decoupling: Proton decoupling (¹H-decoupled) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each fluorine environment.

  • Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used to ensure all fluorine signals are captured.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard.

Theoretical Protocol: Computational ¹⁹F NMR Chemical Shift Calculation

The theoretical ¹⁹F NMR chemical shifts of this compound can be predicted using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT).

Computational Details:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding constants.

  • Functional: A hybrid DFT functional is typically chosen. For ¹⁹F NMR, functionals like B3LYP or M06-2X are often used. Functionals with a higher percentage of Hartree-Fock exchange, such as BHandHLYP, have also been shown to provide accurate results for fluorinated compounds.

  • Basis Set: A basis set that accurately describes the electronic environment of the fluorine atoms is crucial. Pople-style basis sets (e.g., 6-311+G(2d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly employed. For higher accuracy, specialized basis sets for NMR calculations, such as the pcS-n series, can be utilized.

  • Solvation Model: To mimic the experimental conditions, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be included in the calculation, specifying the solvent used in the NMR experiment.

Calculation Workflow:

  • Geometry Optimization: The 3D structure of this compound is first optimized at the chosen level of theory (functional and basis set).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NMR Shielding Calculation: Using the optimized geometry, the GIAO NMR shielding constants (σ) are calculated at the same or a higher level of theory.

  • Chemical Shift Conversion: The calculated absolute shielding constants are converted to chemical shifts (δ) using a reference compound (e.g., CFCl₃). The chemical shift is calculated as: δ = σ_ref - σ_calc where σ_ref is the calculated shielding constant of the reference compound and σ_calc is the calculated shielding constant of the nucleus of interest.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the experimental and theoretical ¹⁹F NMR chemical shifts of this compound.

Comparison_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample Prepare Sample (this compound in Deuterated Solvent) exp_acquire Acquire 19F NMR Spectrum (High-Resolution NMR Spectrometer) exp_sample->exp_acquire exp_process Process NMR Data (Fourier Transform, Phasing, Referencing) exp_acquire->exp_process exp_shifts Experimental Chemical Shifts exp_process->exp_shifts comparison Compare Experimental and Theoretical Data exp_shifts->comparison theor_structure Build Molecular Structure (this compound) theor_optimize Geometry Optimization (DFT: Functional/Basis Set) theor_structure->theor_optimize theor_nmr Calculate NMR Shielding Constants (GIAO Method) theor_optimize->theor_nmr theor_shifts Theoretical Chemical Shifts theor_nmr->theor_shifts theor_shifts->comparison

Caption: Workflow for comparing experimental and theoretical ¹⁹F NMR data.

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 2,3,5,6-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analysis of 2,3,5,6-tetrafluorobenzoic acid with notable fluorinated and non-fluorinated benzoic acid derivatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structural nuances imparted by fluorine substitution on the benzoic acid scaffold.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and its comparators, allowing for a direct comparison of their solid-state structures.

ParameterThis compound2,4,6-Trifluorobenzoic Acid3,5-Difluorobenzoic AcidBenzoic Acid
Formula C₇H₂F₄O₂C₇H₃F₃O₂C₇H₄F₂O₂C₇H₆O₂
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 8.534(2)7.2769(3)3.769(1)5.511(1)
b (Å) 6.134(1)13.7998(6)13.400(1)5.143(1)
c (Å) 13.291(3)7.3097(3)14.041(1)21.968(4)
α (°) 90909090
β (°) 108.34(3)115.041(2)93.78(1)97.42(2)
γ (°) 90909090
Volume (ų) 660.5(3)665.04(5)707.6(2)616.5(2)
Z 4444
Temperature (K) 150(2)200(2)293(2)295(2)
R-factor (%) 3.673.84.03.7

Experimental Protocols

The methodologies employed for the single-crystal X-ray diffraction analysis of each compound are detailed below. These protocols provide insight into the conditions under which the crystallographic data were obtained.

This compound

Single crystals of this compound were grown by slow evaporation from a chloroform solution. A suitable crystal was selected and mounted on a glass fiber. Data collection was performed on a Bruker APEX II CCD diffractometer equipped with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å) at a temperature of 150(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F².

2,4,6-Trifluorobenzoic Acid

Colorless plate-like crystals of 2,4,6-trifluorobenzoic acid were obtained from a commercial source. A crystal of suitable size was mounted on a glass fiber. X-ray diffraction data were collected at 200(2) K on a Bruker APEXII CCD area-detector diffractometer with MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined against F².

3,5-Difluorobenzoic Acid

Single crystals of 3,5-difluorobenzoic acid were obtained by slow evaporation from a solution in 1-butanol. A crystal was mounted on a glass fiber, and data were collected at 293(2) K using a KM4CCD automated four-circle diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined on F².

Benzoic Acid

Crystals of benzoic acid were grown from an aqueous solution. A suitable crystal was mounted on a goniometer head. Data were collected on a four-circle diffractometer using MoKα radiation at room temperature (295 K). The structure was solved by direct methods and refined by least-squares methods.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for single-crystal X-ray diffraction analysis, from crystal selection to structure validation.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination cluster_validation Validation & Deposition crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_deposition CIF Deposition (e.g., CCDC) validation->cif_deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Reactivity Analysis of Ortho-, Meta-, and Para-Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorinated benzoic acids, isomers of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom to the benzoic acid scaffold imparts unique electronic properties that modulate the reactivity of the carboxylic acid group and the aromatic ring. Understanding these differences is crucial for reaction optimization, rational drug design, and the synthesis of novel chemical entities. This document presents supporting experimental data, detailed protocols for key transformations, and visualizations to clarify underlying principles.

The Influence of Fluorine's Position on Acidity and Electronic Properties

The reactivity of fluorinated benzoic acids is fundamentally governed by the electronic effects exerted by the fluorine substituent. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). It can also participate in a resonance effect (+R) by donating a lone pair of electrons to the aromatic ring. The net electronic effect is a combination of these two opposing forces and is highly dependent on the substituent's position relative to the carboxylic acid group.

  • Ortho-Fluorobenzoic Acid: The fluorine atom is in close proximity to the carboxylic acid. The inductive effect is strongest at this position, significantly increasing the acidity of the carboxyl proton by stabilizing the resulting carboxylate anion. Intramolecular hydrogen bonding between the fluorine and the carboxylic acid group can also influence its conformation and reactivity.[1][2]

  • Meta-Fluorobenzoic Acid: The fluorine atom is too far to engage in significant resonance with the carboxyl group. Therefore, its influence is dominated by the electron-withdrawing inductive effect, which increases the acidity compared to benzoic acid, but less so than the ortho isomer.[3]

  • Para-Fluorobenzoic Acid: At the para position, both inductive and resonance effects are at play. The +R effect, which is electron-donating, counteracts the -I effect. This results in a smaller net electron-withdrawing effect compared to the ortho and meta positions, making it the least acidic of the three isomers.[4]

The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant (σ). A positive σ value indicates an electron-withdrawing group that increases acidity.[5][6]

electronic_effects cluster_o ortho-Position cluster_m meta-Position cluster_p para-Position o_pos Fluorine at C2 o_effect Strong -I Effect >> +R Effect (Proximity Dominates) o_pos->o_effect leads to o_result Most Acidic o_effect->o_result results in m_pos Fluorine at C3 m_effect Dominant -I Effect (No Resonance with COOH) m_pos->m_effect leads to m_result Intermediate Acidity m_effect->m_result results in p_pos Fluorine at C4 p_effect -I Effect partially offset by +R Effect p_pos->p_effect leads to p_result Least Acidic p_effect->p_result results in

Figure 1. Logical flow of electronic effects on the acidity of fluorobenzoic acid isomers.

Quantitative Comparison of Acidity (pKa)

The acidity of the benzoic acid isomers, quantified by their pKa values, is a direct reflection of the electronic effects. A lower pKa value corresponds to a stronger acid. The experimental data clearly supports the predicted trend based on the interplay of inductive and resonance effects.[7]

CompoundpKa Value (in water at 25°C)
2-Fluorobenzoic Acid (ortho) 3.27
3-Fluorobenzoic Acid (meta) 3.86[3]
4-Fluorobenzoic Acid (para) 4.14[4]
Benzoic Acid (Reference)4.20[7]

Table 1: Comparative pKa values of ortho-, meta-, and para-fluorinated benzoic acids.[7]

Comparative Reactivity in Key Synthetic Transformations

The differences in electronic properties directly translate to varying reactivity in common organic reactions.

Esterification

Esterification, particularly the acid-catalyzed Fischer esterification, is an equilibrium-driven process. The reactivity of the carboxylic acid is influenced by both steric hindrance and the electrophilicity of the carbonyl carbon.

  • Reactivity Trend: meta- > para- > ortho-

  • Ortho-Isomer: The ortho-fluoro substituent provides significant steric hindrance around the carboxylic acid group, potentially slowing down the rate of reaction. However, its strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon. The overall rate can be lower due to sterics.

  • Meta-Isomer: This isomer benefits from the inductive electron withdrawal, which enhances the carbonyl's electrophilicity, without the steric bulk of the ortho-isomer, often leading to the highest reaction rates.

  • Para-Isomer: Reactivity is slightly enhanced compared to benzoic acid due to the net electron-withdrawing effect but is generally lower than the meta-isomer.

For challenging esterifications, especially with the ortho-isomer, methods that effectively remove water, such as using a Dean-Stark apparatus or a large excess of the alcohol, are recommended to drive the reaction to completion.[8]

Amide Bond Formation

Amide coupling is a cornerstone of drug development. The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. The rate-determining step is often the initial activation or the subsequent nucleophilic attack.

  • Reactivity Trend (Activation): ortho- > meta- > para-

  • Reactivity Trend (Nucleophilic Attack): meta- > para- > ortho-

The increased acidity of the ortho- and meta-isomers makes the carboxylate a better leaving group, facilitating the initial activation step with coupling reagents like HATU or EDC. However, similar to esterification, the steric hindrance from the ortho-substituent can impede the approach of the amine nucleophile. Therefore, for sterically demanding substrates, the meta-isomer often provides the best balance of electronic activation and steric accessibility.[9][10]

Electrophilic Aromatic Substitution (EAS)

In EAS reactions like nitration or halogenation, the existing substituents on the benzene ring dictate the position of the incoming electrophile. This presents a conflict in fluorobenzoic acids:

  • -COOH group: A deactivating, meta-directing group.[11]

  • -F group: A deactivating, ortho-, para-directing group.[12]

The outcome of an EAS reaction depends on the reaction conditions and the relative strengths of these directing effects. The fluorine atom, despite being deactivating, directs ortho/para, while the strongly deactivating carboxyl group directs meta to its position. The substitution pattern is often a mixture of products, and regioselectivity can be challenging to control. For example, nitration of 4-fluorobenzoic acid would be directed by the fluorine to position 3 (ortho to F, meta to COOH) and by the carboxyl group to position 3 (meta to COOH, ortho to F), leading to a strong preference for substitution at the 3-position.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration[7]

This method determines the pKa by creating a titration curve.

  • Preparation: Calibrate a pH meter with standard buffers. Prepare a 0.01 M solution of the fluorobenzoic acid sample in deionized water. Prepare a standardized 0.1 M NaOH solution.

  • Titration: Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

  • Data Collection: Add the NaOH titrant in small increments (e.g., 0.5 mL) and record the pH after each addition.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[7]

General Protocol for Fischer Esterification[8]

This protocol describes a typical acid-catalyzed esterification.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the fluorobenzoic acid (1.0 equivalent).

  • Reagents: Add the desired alcohol (e.g., ethanol) in excess, as it often serves as the solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated H₂SO₄).

  • Reaction: Heat the mixture to reflux for 2-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture. Remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution (to neutralize acids), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.[8]

Protocol for Amide Coupling using HATU[9][10]

This protocol is a modern and efficient one-pot method.

amide_coupling_workflow start Start dissolve 1. Dissolve fluorobenzoic acid (1 eq), amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF or DCM. start->dissolve cool 2. Cool mixture to 0°C in an ice bath. dissolve->cool add_base 3. Slowly add DIPEA (2.0 eq). cool->add_base react 4. Warm to room temperature and stir for 2-4 hours. Monitor by TLC. add_base->react workup 5. Work-up: Dilute with solvent, wash with aq. HCl, sat. NaHCO₃, and brine. react->workup purify 6. Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2. Experimental workflow for HATU-mediated amide coupling.

  • Setup: To a dry round-bottom flask, add the fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

  • Solvent: Dissolve the solids in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up & Purification: Follow standard aqueous work-up procedures as described in the esterification protocol, followed by purification, typically via flash column chromatography.[9]

Conclusion

The position of the fluorine atom on the benzoic acid ring creates distinct electronic environments that significantly alter the molecule's reactivity.

  • Acidity: The order of acidity is ortho > meta > para , a direct consequence of the interplay between fluorine's strong inductive withdrawal and its weaker resonance donation.

  • Nucleophilic Acyl Substitution: In reactions like esterification and amide formation, the meta-isomer often represents a sweet spot, with strong electronic activation and minimal steric hindrance. The ortho-isomer is electronically activated but can be sterically impeded.

  • Electrophilic Aromatic Substitution: Reactivity is complex due to the conflicting directing effects of the fluorine and carboxylic acid groups, requiring careful consideration for regioselective synthesis.

This comparative guide provides a framework for understanding and predicting the reactivity of these valuable building blocks, enabling researchers to select the appropriate isomer and reaction conditions to achieve their synthetic goals.

References

The Fluorine Advantage: A Comparative Guide to Metabolic Stability of 2,3,5,6-Tetrafluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold, particularly through building blocks like 2,3,5,6-tetrafluorobenzoic acid, has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.

The Physicochemical Impact of Fluorination

The introduction of fluorine into a molecular scaffold can significantly alter its properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[1] Metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, frequently mediate oxidative metabolism at susceptible C-H bonds.[1] By replacing a hydrogen atom at such a metabolically vulnerable position with fluorine—a strategy known as "metabolic switching"—chemists can effectively block or slow down this degradation pathway. This often results in a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Compounds derived from this compound are of high interest as the tetrafluorinated phenyl ring is exceptionally stable and can serve as a robust anchor for various pharmacophores.[1] The fluorine atoms can also influence the acidity of the benzoic acid group and create unique electronic interactions with target proteins.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[3]

Note: The following data is illustrative of the general principle of fluorination enhancing metabolic stability and the compounds shown are not direct derivatives of this compound.

Compound Class/PairCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Risperidone Analog RisperidoneNon-fluorinated drug~5HighHuman
9-FluororisperidoneFluorinated analog>80LowHuman
Celecoxib Analog CelecoxibNon-fluorinated drug~20ModerateHuman
4'-FluorocelecoxibFluorinated analog>80LowHuman
Control Compounds VerapamilHigh Turnover26267Human
ImipramineLow Turnover>60<115.5Human

Data synthesized from multiple sources for illustrative comparison.[4][5] 9-Fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their non-fluorinated counterparts, respectively.[4]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the metabolic stability of a compound, a cornerstone of in vitro drug metabolism studies.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control compounds (e.g., Verapamil for high turnover, Imipramine for low turnover).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls in an organic solvent like DMSO. Create a working solution by diluting the stock in the phosphate buffer.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM and phosphate buffer. Pre-warm the plate to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and buffer. Immediately after, add the test compound working solution to start the incubation.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard.[6] The "time 0" sample represents 100% of the compound before metabolism begins.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression of this plot, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]

Visualizing Metabolic Processes

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Compound Stock (DMSO) D Combine HLM, Buffer, & Compound A->D B Prepare HLM & Buffer Solution B->D C Prepare NADPH System E Initiate Reaction with NADPH C->E D->E F Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

A generalized workflow for an in vitro microsomal stability assay.

G cluster_non Non-Fluorinated Analog cluster_fluo Fluorinated Analog Parent_H Drug-CH₃ CYP450_H CYP450 Oxidation Parent_H->CYP450_H Metabolite_H Drug-CH₂OH CYP450_H->Metabolite_H Parent_F Drug-CF₃ CYP450_F CYP450 Parent_F->CYP450_F Blocked Metabolism Blocked CYP450_F->Blocked

Fluorination blocks metabolic oxidation at susceptible sites.

References

comparative performance of MOFs synthesized with different fluorinated linkers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful method for tailoring their physicochemical properties. This guide provides a comparative analysis of the performance of MOFs synthesized with various fluorinated linkers, offering insights for researchers, scientists, and drug development professionals. The unique characteristics of fluorine, such as its high electronegativity and the strength of the C-F bond, can impart enhanced hydrophobicity, thermal and chemical stability, and modified pore environments within the MOF structure.[1][2] These modifications have profound implications for applications ranging from gas storage and separation to catalysis.[3][4]

Comparative Performance Data

The introduction of fluorinated linkers significantly impacts the performance of MOFs. The following tables summarize key quantitative data for a selection of isoreticular MOFs, highlighting the effects of different fluorinated linkers on their properties.

Table 1: Comparison of Fluorinated and Non-Fluorinated UiO-66 Analogues

MOF NameFluorinated LinkerMetal IonBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)Water Contact Angle (°)Reference
UiO-66Terephthalic acidZr~1100-1400Varies-[5][6]
F-UiO-662-Fluoroterephthalic acidZr---[6]
F₄-UiO-66Tetrafluoroterephthalic acidZr---[7][8]
2CF₃-UiO-662-(Trifluoromethyl)terephthalic acidZr--145.9[9]
UiO-67-F₈Perfluorinated biphenyl-4,4-dicarboxylateZr1629Lower than non-fluorinated analogue-[2]

Table 2: Comparison of Fluorinated and Non-Fluorinated MOF-801 Analogues

MOF NameFluorinated LinkerMetal IonBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 1 bar, 25°C)CO₂/N₂ Selectivity (IAST)Reference
MOF-801Fumaric acidZr948~3.5-[10]
PF-MOF1Tetrafluorosuccinate (TFS) & FumarateZr649--[10][11]
PF-MOF2Tetrafluorosuccinate (TFS) & FumarateZr6263.741[11][12]
ZrTFSTetrafluorosuccinate (TFS)Zr46Lower than MOF-801Higher than MOF-801[10][11]

Table 3: Performance of other Fluorinated MOFs

MOF NameFluorinated LinkerMetal IonBET Surface Area (m²/g)Application HighlightReference
TMU-554,4′-(hexafluoroisopropylidene) bis(benzoic acid)Zn-Knoevenagel condensation catalyst[13]
HTMU-554,4′-(hexafluoroisopropylidene) bis(benzoic acid)Zn-Knoevenagel condensation catalyst[13]
MOFF-1Perfluorinated dicarboxylic acidCu580Hydrophobic applications[3]
MOFF-2Perfluorinated dicarboxylic acidCu444Superhydrophobic (Water contact angle: 151°)
RE-TTA-pcu2,5-bis(trifluoromethyl)terephthalic acidEu, Gd-Hydrophobic applications[1][14]
RE-TTA-fcu2,5-bis(trifluoromethyl)terephthalic acidEu, Gd-Hydrophobic (Water contact angle: 105.6° - 110.6°)[1][14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of fluorinated MOFs to ensure reproducibility and facilitate further research.

Synthesis of F₄-UiO-66

A "shake and bake" method provides a scalable route to functionalized Zr-UiO-66 MOFs.[7]

  • Reactant Preparation: 4 mmol of Zr(NO₃)₄·5H₂O (1.96 g) is ground together with 4 mmol of tetrafluoroterephthalic acid (F₄-BDC, 0.952 g) in a mortar.

  • Homogenization: 4 mL of acetic acid (70 mmol) is added to the ground solids, and the mixture is homogenized in the mortar.

  • Incubation: The resulting slurry is placed under a beaker and left to stand at room temperature for 24 hours.

  • Washing: The obtained gel is separated by centrifugation, washed three times with deionized water, and once with acetone.

  • Drying: The solid product is dried in an oven at 80°C for 24 hours.

Synthesis of RE-TTA-fcu (Rare-Earth MOF)

This protocol describes the synthesis of a highly fluorinated rare-earth MOF with a face-centered cubic (fcu) topology.[1]

  • Reaction Mixture: Dissolve 0.104 mmol of the corresponding rare-earth (RE) acetate hydrate and 18 mg (0.0596 mmol) of 2,5-bis(trifluoromethyl)terephthalic acid (TTA) in 11 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: Add 240 mg (1.71 mmol) of 2-fluorobenzoic acid to the reaction mixture.

  • Acidification: Add 0.10 mL of concentrated nitric acid to the solution.

  • Crystallization: Heat the mixture in a 20 mL glass vial at 120°C for 24 hours.

  • Work-up: After cooling, the resulting crystals are washed with DMF.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.[1][13]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the frameworks.[1][13]

  • N₂ Adsorption-Desorption (BET Analysis): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.[10][13]

  • Gas Adsorption Measurements: To assess the CO₂ uptake capacity and selectivity, typically performed using a volumetric adsorption analyzer.[15][16] The sample is activated under vacuum at elevated temperatures to remove guest solvent molecules before analysis.

  • Water Contact Angle Measurement: To quantify the hydrophobicity of the MOF surface. A droplet of water is placed on a pressed pellet of the MOF material, and the contact angle is measured.[1][9]

Visualizing the Workflow and Relationships

The following diagrams illustrate the key processes and logical connections in the study of fluorinated MOFs.

Synthesis_Workflow General Synthesis Workflow for Fluorinated MOFs cluster_reactants Reactant Preparation Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Fluorinated Linker Fluorinated Linker Fluorinated Linker->Mixing Solvent Solvent Solvent->Mixing Modulator Modulator Modulator->Mixing Reaction Reaction Mixing->Reaction Solvothermal/Hydrothermal Washing Washing Reaction->Washing Activation Activation Washing->Activation Fluorinated MOF Fluorinated MOF Activation->Fluorinated MOF

Caption: General synthesis workflow for fluorinated MOFs.

Characterization_Workflow Characterization and Performance Evaluation cluster_characterization Structural & Chemical Characterization cluster_performance Performance Evaluation Synthesized F-MOF Synthesized F-MOF PXRD PXRD Synthesized F-MOF->PXRD Phase Purity TGA TGA Synthesized F-MOF->TGA Thermal Stability FT-IR FT-IR Synthesized F-MOF->FT-IR Functional Groups SEM/TEM SEM/TEM Synthesized F-MOF->SEM/TEM Morphology Gas Adsorption Gas Adsorption Synthesized F-MOF->Gas Adsorption Porosity & Selectivity Hydrophobicity Hydrophobicity Synthesized F-MOF->Hydrophobicity Water Stability Catalytic Activity Catalytic Activity Synthesized F-MOF->Catalytic Activity Reaction Conversion

Caption: Characterization and performance evaluation workflow.

Fluorination_Effects Impact of Linker Fluorination on MOF Properties cluster_properties Physicochemical Properties cluster_performance Performance Implications Fluorinated Linker Fluorinated Linker Increased Hydrophobicity Increased Hydrophobicity Fluorinated Linker->Increased Hydrophobicity Enhanced Thermal Stability Enhanced Thermal Stability Fluorinated Linker->Enhanced Thermal Stability Modified Pore Environment Modified Pore Environment Fluorinated Linker->Modified Pore Environment Altered Electronic Properties Altered Electronic Properties Fluorinated Linker->Altered Electronic Properties Increased Moisture Resistance Increased Moisture Resistance Increased Hydrophobicity->Increased Moisture Resistance Improved Gas Selectivity Improved Gas Selectivity Enhanced Thermal Stability->Improved Gas Selectivity Selective Adsorption Selective Adsorption Modified Pore Environment->Selective Adsorption Enhanced Catalytic Activity Enhanced Catalytic Activity Altered Electronic Properties->Enhanced Catalytic Activity

Caption: Impact of linker fluorination on MOF properties.

References

Validating a Synthetic Pathway to 2,3,5,6-Tetrafluorobenzoic Acid via Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a synthetic route to 2,3,5,6-Tetrafluorobenzoic acid, validated through a deuterium labeling study. The performance of this route is compared with an alternative synthesis, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis and validation of this important fluorinated building block.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is critical for the development of various pharmaceuticals and advanced materials. Here, we compare two prominent synthetic pathways: the hydrogenolysis of pentafluorobenzoic acid and the hydrolysis of 2,3,5,6-tetrafluoroterephthalonitrile. To validate the mechanism of the former, a deuterium labeling experiment was conducted.

Table 1: Comparison of Synthetic Routes to this compound

ParameterRoute 1: Hydrogenolysis of Pentafluorobenzoic AcidRoute 2: Hydrolysis of 2,3,5,6-Tetrafluoroterephthalonitrile
Starting Material Pentafluorobenzoic Acid2,3,5,6-Tetrafluoroterephthalonitrile
Key Reagents Pd/C catalyst, Deuterium gas (D₂) or Hydrogen gas (H₂)Sulfuric acid, Water
Reaction Conditions 90°C, 10-15 bar pressure150°C followed by 140°C
Reported Yield ~93%[1]92.5%[2]
Purity >96%[1]High (not specified)
Isotopic Incorporation (¹H NMR) >95% Deuterium at C4Not Applicable
Key Advantages High purity, well-established method[1]One-pot hydrolysis and decarboxylation[2]
Key Disadvantages Requires high-pressure hydrogenation equipmentHarsh reaction conditions (high temperature, strong acid)

Experimental Protocols

Route 1: Synthesis and Isotopic Labeling of this compound via Hydrogenolysis

Objective: To synthesize this compound and validate the reaction mechanism through deuterium labeling.

Materials:

  • Pentafluorobenzoic acid (0.25 mol)

  • Sodium carbonate (0.5 mol)

  • 5% Palladium on charcoal (Pd/C)

  • Deuterium gas (D₂)

  • Deionized water

  • Concentrated hydrochloric acid

  • Diethyl ether

  • High-pressure autoclave

Procedure:

  • A solution of pentafluorobenzoic acid (0.25 mol) and sodium carbonate (0.5 mol) in 400 ml of deionized water was prepared in the reaction vessel of a high-pressure autoclave.[1]

  • 5% Palladium on charcoal (3.5 g) was added to the solution.[1]

  • The autoclave was sealed, purged with nitrogen gas, and then filled with deuterium gas (D₂) to a pressure of 10-15 bar.

  • The reaction mixture was heated to 90°C and stirred for 6 hours, maintaining the deuterium gas pressure.[1]

  • After cooling to room temperature, the autoclave was carefully depressurized, and the catalyst was removed by filtration.

  • The filtrate was acidified to a pH of 1 with concentrated hydrochloric acid, resulting in the precipitation of the product.[1]

  • The crystalline product was collected by suction filtration.

  • The aqueous filtrate was extracted with diethyl ether, and the ether extracts were evaporated to dryness to recover any remaining product.[1]

  • The combined product was dried under vacuum.

  • The isotopic incorporation and purity were determined by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Route 2: Synthesis of this compound via Hydrolysis

Objective: To synthesize this compound from 2,3,5,6-tetrafluoroterephthalonitrile.

Materials:

  • 2,3,5,6-Tetrafluoroterephthalonitrile

  • 70% Sulfuric acid

  • Water

Procedure:

  • 2,3,5,6-Tetrafluoroterephthalonitrile (100 g) was mixed with 140 ml of 70% sulfuric acid in an enameled autoclave.

  • The mixture was heated to 150°C for 6 hours.[2]

  • After cooling, 260 ml of water was added, and the mixture was heated for an additional 8 hours at 140°C.[2]

  • The reaction mixture was then worked up to isolate the this compound.

Validation of Synthetic Route 1 by Isotopic Labeling

The proposed mechanism for the hydrogenolysis of pentafluorobenzoic acid involves the selective replacement of the fluorine atom at the C4 position with a hydrogen atom. To confirm this, a deuterium labeling study was performed. The resulting product, 4-Deuterio-2,3,5,6-tetrafluorobenzoic acid, was analyzed by ¹H NMR and Mass Spectrometry. The ¹H NMR spectrum showed a significant reduction in the integration of the aromatic proton signal, confirming the high level of deuterium incorporation at the expected position. This result validates the regioselectivity of the catalytic hydrogenolysis.

Visualizing the Validated Pathway and Experimental Workflow

To further clarify the validated synthetic route and the experimental process, the following diagrams are provided.

G cluster_0 Validated Synthetic Route Pentafluorobenzoic_Acid Pentafluorobenzoic Acid Reagents D₂, Pd/C Na₂CO₃, H₂O, 90°C Pentafluorobenzoic_Acid->Reagents Product 4-Deuterio-2,3,5,6-Tetrafluorobenzoic Acid Reagents->Product

Caption: Validated synthetic route to 4-Deuterio-2,3,5,6-Tetrafluorobenzoic Acid.

G cluster_1 Experimental Workflow Step1 1. Dissolve Reactants Step2 2. Add Catalyst Step1->Step2 Step3 3. Pressurize with D₂ Step2->Step3 Step4 4. Heat and Stir Step3->Step4 Step5 5. Filtration Step4->Step5 Step6 6. Acidification & Precipitation Step5->Step6 Step7 7. Product Isolation Step6->Step7 Step8 8. Analysis (NMR, MS) Step7->Step8

Caption: Experimental workflow for the synthesis and validation.

References

Safety Operating Guide

Safe Disposal of 2,3,5,6-Tetrafluorobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2,3,5,6-Tetrafluorobenzoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are familiar with the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area and avoid generating dust.[1]

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Compatible chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as halogenated organic hazardous waste.[4] Never dispose of this chemical down the drain or in regular trash.[1][5]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure correct disposal.

  • Identify as Halogenated Organic Waste: this compound contains fluorine, classifying it as a halogenated organic compound.[4]

  • Use Designated Waste Containers: Place the waste in a container specifically designated for halogenated organic waste .[4][6] These containers are often color-coded (e.g., green-labeled carboys) or clearly marked.[4]

  • Avoid Mixing: Do not mix this compound with other waste categories, such as:

    • Non-halogenated organic solvents.[6]

    • Inorganic acids or bases.[4]

    • Oxidizing agents or other reactive chemicals.[6]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a clean, dry, and sealable container made of a material compatible with the chemical, such as a lined metal or plastic pail.[1] Ensure the container is in good condition with a secure, threaded cap.[6]

  • Label the Container Clearly: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[6]

    • The specific hazard characteristics (e.g., Irritant).[7]

    • The date the waste was first added to the container.

Step 3: Spill and Residue Management

In case of a spill, take immediate action to contain and clean it up safely.

  • Alert Personnel: Inform others in the area of the spill.[1]

  • Wear Appropriate PPE: Don the full PPE as described above.

  • Clean-up:

    • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it in the labeled hazardous waste container.[1][8]

    • For contaminated materials: Any materials used for cleanup (e.g., paper towels, absorbent pads) must also be placed in the halogenated organic waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water.[1]

Step 4: Temporary On-Site Storage

Store waste containers safely before they are collected for final disposal.

  • Seal the Container: Keep the waste container tightly closed except when adding waste.[1][6]

  • Designated Storage Area: Store the container in a cool, dry, well-ventilated area designated for hazardous waste.[1][6]

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatibility: Store away from incompatible materials, especially strong bases and oxidizing agents.[1]

Step 5: Final Disposal
  • Contact Professionals: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[5][9]

  • Follow Regulations: Ensure that the disposal method complies with all local, state, and federal regulations.[5] Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated facility.[4]

Data Presentation: Chemical Profile

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValueReference(s)
CAS Number 652-18-6[10]
Molecular Formula C₇H₂F₄O₂[9]
Physical State Solid[3]
Melting Point 150-152 °C[10]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Waste Classification Halogenated Organic Waste[4]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_disposal Storage & Final Disposal start Waste Generated: This compound identify Identify Waste Type: Contains Fluorine (Halogen) start->identify classify Classify as: Halogenated Organic Waste identify->classify ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat classify->ppe container Select a Labeled, Compatible Waste Container for Halogenated Organics ppe->container collect Collect Waste Solid or Solution container->collect segregate Is waste mixed with other types? (Non-Halogenated, Inorganic, Reactive) collect->segregate correct Proceed with Collection segregate->correct No incorrect STOP! Consult EHS. Do Not Mix. segregate->incorrect Yes store Store Sealed Container in a Cool, Dry, Ventilated Area with Secondary Containment correct->store contact Contact Institutional EHS or Licensed Disposal Vendor store->contact end Arrange for Pickup and Incineration contact->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrafluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.